Hexaminolevulinate Hydrochloride
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2010 and is indicated for carcinoma and has 1 investigational indication.
Propiedades
IUPAC Name |
hexyl 5-amino-4-oxopentanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3.ClH/c1-2-3-4-5-8-15-11(14)7-6-10(13)9-12;/h2-9,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYXPFZBAZTOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)CCC(=O)CN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161486 | |
| Record name | Hexaminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140898-91-5 | |
| Record name | Pentanoic acid, 5-amino-4-oxo-, hexyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140898-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaminolevulinate Hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140898915 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexaminolevulinate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161486 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HEXAMINOLEVULINATE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D4F329SL1O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Hexaminolevulinate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Hexaminolevulinate (B171288) Hydrochloride (HAL), a derivative of the endogenous heme precursor 5-aminolevulinic acid (5-ALA), is a photodiagnostic agent primarily utilized for the detection of non-muscle invasive bladder cancer (NMIBC). Its mechanism of action is centered on the differential metabolic processing of heme precursors between neoplastic and healthy urothelial cells. Following intravesical administration, HAL is preferentially absorbed and metabolized into the fluorescent photosensitizer Protoporphyrin IX (PpIX) within cancerous cells. Subsequent illumination with blue light elicits a distinct red fluorescence from these PpIX-laden cells, enabling their visualization and targeted resection during cystoscopy. This guide provides a comprehensive technical overview of the biochemical pathways, cellular uptake, and photophysical principles that constitute the core mechanism of action of Hexaminolevulinate Hydrochloride.
Core Mechanism of Action: From Prodrug to Photosensitizer
Hexaminolevulinate HCl (Cysview®) is the hydrochloride salt form of a hexyl ester of 5-ALA.[1] As a more lipophilic derivative of 5-ALA, HAL exhibits enhanced penetration through cellular membranes compared to its parent compound.[2][3] The mechanism unfolds through a sequential, multi-step process involving cellular uptake, enzymatic conversion, preferential accumulation, and fluorescence excitation.
Cellular Uptake and Hydrolysis
Following intravesical instillation into the bladder, HAL is readily taken up by the urothelial cells.[4] Its ester structure facilitates passive diffusion across the lipid bilayer of the cell membrane. Once inside the cell, ubiquitous intracellular esterases rapidly hydrolyze the hexyl ester bond, releasing 5-aminolevulinic acid (5-ALA) and hexanol into the cytoplasm.[2] This intracellular conversion effectively traps the 5-ALA, making it available for entry into the heme biosynthesis pathway.
The Heme Synthesis Pathway and Preferential PpIX Accumulation
The core of HAL's mechanism lies in its role as a prodrug that feeds into the natural heme synthesis pathway. This eight-enzyme process occurs in both the mitochondria and cytoplasm.[5][6]
-
Bypassing Rate Limitation: The formation of 5-ALA from glycine (B1666218) and succinyl-CoA, catalyzed by ALA synthase (ALAS), is the normal rate-limiting step of heme synthesis.[6] By providing an exogenous source of 5-ALA, HAL administration bypasses this regulatory checkpoint, leading to a surge of downstream intermediates.[3]
-
Conversion to PpIX: The supplied 5-ALA is converted through a series of enzymatic steps in the cytoplasm and mitochondria into Protoporphyrin IX (PpIX).[5][7]
-
Differential Metabolism in Neoplastic Cells: The preferential accumulation of PpIX in cancer cells is the key to diagnostic selectivity. This is attributed to a metabolic bottleneck at the final step of the pathway. The enzyme ferrochelatase, which catalyzes the insertion of ferrous iron (Fe²⁺) into PpIX to form heme, often exhibits lower activity in neoplastic cells compared to healthy cells.[2][8] This enzymatic imbalance leads to a buildup of fluorescent PpIX specifically in tumor tissue.[3][8] In contrast, normal cells efficiently convert PpIX to non-fluorescent heme.
Photodiagnosis: Excitation and Fluorescence
PpIX is a potent photosensitizer that absorbs light in the blue-violet spectrum (Soret peak around 405 nm) and emits light in the red spectrum (~635 nm).[9][10]
-
Blue Light Excitation: During a Blue Light Cystoscopy (BLC) procedure, the bladder is illuminated with blue light (typically 360–450 nm).[11][12]
-
Fluorescence Emission: The blue light excites the accumulated PpIX molecules in the tumor cells, causing them to fluoresce. This results in the neoplastic lesions appearing bright red or pink against the dark blue background of the normal, non-fluorescing urothelium.[4][13] This high-contrast visualization allows for the detection of tumors, including small papillary lesions and flat, difficult-to-see carcinoma in situ (CIS), that might be missed under standard white light cystoscopy.[14][15][16]
Signaling Pathways and Logical Relationships
Biochemical Pathway of HAL Metabolism
The following diagram illustrates the conversion of Hexaminolevulinate HCl to the fluorescent molecule Protoporphyrin IX within a target cancer cell.
Quantitative Data Summary
The efficacy of this compound is supported by extensive clinical data demonstrating improved diagnostic accuracy and patient outcomes.
Table 1: Pharmacokinetic Parameters of Intravesical Hexaminolevulinate
| Parameter | Value | Reference(s) |
| Administration Route | Intravesical Instillation | [9][17] |
| Recommended Dose | 50 mL of 8 mmol/L solution | [12] |
| Instillation Time | At least 1 hour (not to exceed 3 hours) | [6] |
| Systemic Bioavailability | ~7% (Range: 5%-10%) | [8][13][17] |
| Plasma Detection | No HAL, 5-ALA, or PpIX detected in plasma after instillation | [9] |
| Elimination Half-Life (IV) | Biphasic: 39 minutes (initial), 76 hours (terminal) | [8] |
Table 2: Diagnostic Performance of HAL Blue Light Cystoscopy (BLC) vs. White Light Cystoscopy (WLC)
| Parameter | HAL Blue Light Cystoscopy (BLC) | White Light Cystoscopy (WLC) | Improvement with BLC | Reference(s) |
| Overall Tumor Detection | 96% | 77% | +19% | [14][18] |
| Carcinoma in situ (CIS) Detection | 95% | 68% | +27% | [18] |
| Dysplasia Detection | 93% | 48% | +45% | [18] |
| Sensitivity (per lesion) | 99.1% | 76.8% | +22.3% | [1] |
| Sensitivity (per patient) | 92.3% | 80.8% | +11.5% | [19] |
| Specificity (per lesion) | 36.5% | 30.2% | Not significant | [1] |
| Specificity (per patient) | 48.0% | 49.1% | Not significant | [19] |
| Negative Predictive Value | 97.4% | 64.8% | +32.6% | [1] |
| Patients with additional Ta/T1 tumor detected only by BLC | 24.9% | N/A | N/A | [20] |
| Patients with CIS detected only by BLC | 26.7% | N/A | N/A | [20] |
Table 3: Impact on Patient Outcomes
| Parameter | HAL BLC Group | WLC Group | Relative Reduction | Reference(s) |
| Tumor Recurrence Rate (at 9-12 months) | 34.5% - 47% | 45.4% - 56% | 16% - 24% | [20][21] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings related to HAL's mechanism of action.
Protocol for Clinical Photodynamic Diagnosis (PDD) of NMIBC
This protocol outlines the clinical procedure for using HAL for blue light cystoscopy.
-
Patient Preparation:
-
HAL Reconstitution and Instillation:
-
Dwell Time:
-
Cystoscopic Examination:
-
After the dwell period, the patient evacuates the bladder. The cystoscopic examination should begin within 30 minutes of evacuation.[22]
-
Step A (White Light): Perform a complete, systematic inspection of the entire bladder using standard white light cystoscopy. Map any suspicious lesions.[6][23]
-
Step B (Blue Light): Switch the light source to blue light mode (360-450 nm). Re-inspect the entire bladder slowly, keeping the cystoscope close to the bladder wall to detect any red-fluorescing areas.[23]
-
Step C (Biopsy and Resection): Biopsy and/or resect all suspicious lesions identified under either white or blue light. After resection, re-inspect the area with blue light to ensure completeness of removal.[22][23]
-
Protocol for In Vitro Quantification of HAL-Induced PpIX Fluorescence
This protocol describes a method for measuring PpIX accumulation in bladder cancer cell lines versus normal cells using spectrofluorometry.
-
Cell Culture:
-
Culture human bladder carcinoma cells (e.g., T24, HT1197) and a control line of normal human urothelial cells in appropriate media and conditions (e.g., 37°C, 5% CO₂).
-
-
Cell Seeding:
-
Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
-
HAL Incubation:
-
Prepare a stock solution of HAL in a suitable solvent and dilute to final working concentrations (e.g., 1-200 µM) in serum-free culture medium.
-
Remove the old medium from the cells, wash with PBS, and add the HAL-containing medium. Incubate for a specified time course (e.g., 1, 2, 4, 6 hours) at 37°C. Include control wells with no HAL.
-
-
PpIX Extraction (Optional, for higher accuracy):
-
Wash cells with PBS.
-
Lyse the cells and extract PpIX using a solvent such as dimethyl sulfoxide (B87167) (DMSO) or a solvable solution.[24][25] Homogenize or sonicate to ensure complete extraction.[25]
-
-
Spectrofluorometry:
-
Data Analysis:
-
Subtract the background fluorescence from control (no HAL) wells.
-
Compare the fluorescence intensity between cancer and normal cell lines at different HAL concentrations and incubation times. Normalize fluorescence to cell number or protein concentration if necessary.
-
Protocol for In Vitro Cell Viability Assay after HAL-PDT
This protocol assesses the cytotoxic effect of HAL-mediated photodynamic therapy.
-
Cell Seeding and HAL Incubation:
-
Follow steps 1-3 from Protocol 4.2.
-
-
Irradiation:
-
After HAL incubation, wash the cells with PBS and add fresh, phenol (B47542) red-free medium.
-
Irradiate the cells with a light source emitting at a wavelength that excites PpIX (e.g., blue light at ~410 nm or red light at ~630 nm).[28]
-
Deliver a specific light dose (measured in J/cm²). Include control plates that are not irradiated ("dark toxicity") and plates that are irradiated without prior HAL incubation ("light only toxicity").[28][30]
-
-
Post-PDT Incubation:
-
Return the cells to the incubator for a period of time (e.g., 24 hours) to allow for cell death to occur.[31]
-
-
Cell Viability Measurement (MTT Assay):
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of ~0.5 mg/mL.[32]
-
Incubate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[32]
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[32]
-
Read the absorbance at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control group.
-
Plot cell viability against the light dose or HAL concentration to determine the phototoxic efficacy.
-
References
- 1. A comparison of hexaminolevulinate (Hexvix(®)) fluorescence cystoscopy and white-light cystoscopy for detection of bladder cancer: results of the HeRo observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized study of hexaminolevulinate photodynamic therapy in patients with cervical intraepithelial neoplasia 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. urologytimes.com [urologytimes.com]
- 6. drugs.com [drugs.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. reference.medscape.com [reference.medscape.com]
- 9. An open pharmacokinetic study of hexylaminolevulinate-induced photodiagnosis after intravesical administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 12. pdf.hres.ca [pdf.hres.ca]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. auajournals.org [auajournals.org]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. The role of hexaminolevulinate fluorescence cystoscopy in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Determination of the bioavailability of [14C]-hexaminolevulinate using accelerator mass spectrometry after intravesical administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Improved detection and treatment of bladder cancer using hexaminolevulinate imaging: a prospective, phase III multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Photodynamic diagnosis of non-muscle-invasive bladder cancer with hexaminolevulinate cystoscopy: a meta-analysis of detection and recurrence based on raw data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. atlanticurologyclinics.com [atlanticurologyclinics.com]
- 23. canjurol.com [canjurol.com]
- 24. scielo.br [scielo.br]
- 25. δ-aminolevulinic acid–induced protoporphyrin IX concentration correlates with histopathologic markers of malignancy in human gliomas: the need for quantitative fluorescence-guided resection to identify regions of increasing malignancy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Discovery of Hexaminolevulinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaminolevulinate (B171288) hydrochloride, the hexyl ester of 5-aminolevulinic acid (ALA), is a crucial photosensitizing agent in the photodynamic diagnosis (PDD) of non-muscle invasive bladder cancer (NMIBC). This technical guide provides a comprehensive overview of its synthesis, discovery, and mechanism of action, supported by detailed experimental protocols and quantitative data from pivotal clinical trials. The document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and oncology.
Discovery and Development
Hexaminolevulinate hydrochloride was developed by the Norwegian pharmaceutical company Photocure ASA .[1] It is marketed under the trade names Cysview® in the United States and Canada, and Hexvix® in other regions.[2][3] The development of hexaminolevulinate was driven by the need to improve upon the diagnostic limitations of 5-aminolevulinic acid (ALA). While ALA is a natural precursor to the photosensitizer Protoporphyrin IX (PpIX), its hydrophilic nature limits its penetration through cell membranes. To enhance bioavailability, more lipophilic derivatives of ALA were explored, leading to the synthesis of its alkyl esters.[1] Hexaminolevulinate, being more lipophilic, demonstrates improved uptake by tumor cells.[4][5]
Photocure ASA holds several patents for hexaminolevulinate and its use in photodynamic diagnosis and therapy.[1][4][6] The company has also entered into strategic partnerships for the commercialization of the product in various regions, including an agreement with Asieris MediTech Co., Ltd. for mainland China and Taiwan.[2]
Synthesis of this compound
The synthesis of this compound involves the esterification of 5-aminolevulinic acid (ALA) with hexanol. The following is a representative experimental protocol derived from established methods for the synthesis of ALA esters.
Experimental Protocol: Synthesis of Hexyl 5-aminolevulinate Hydrochloride
Materials:
-
5-aminolevulinic acid hydrochloride (ALA·HCl)
-
Thionyl chloride (SOCl₂)
-
n-Hexanol
-
Anhydrous diethyl ether
-
Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Activation of 5-Aminolevulinic Acid: To a solution of a catalytic amount of dimethylformamide (DMF) in thionyl chloride (1 mL), add 5-aminolevulinic acid hydrochloride (200 mg, 1.19 mmol) at room temperature.
-
Reaction: Stir the resulting reaction mixture for 12 hours at room temperature.
-
Removal of Excess Reagent: Evaporate the mixture under reduced pressure to remove excess thionyl chloride and obtain the reactive intermediate.
-
Esterification: To the residue, add n-hexanol (0.5 mL) and stir for 1.5 hours at room temperature.
-
Purification: Evaporate the reaction mixture under reduced pressure and purify the residue using silica (B1680970) gel column chromatography (Eluent: Methanol:Dichloromethane, 1:8) to yield hexyl 5-aminolevulinate hydrochloride as a yellow oil.
Mechanism of Action in Photodynamic Diagnosis
This compound functions as a prodrug that leads to the selective accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells.
-
Cellular Uptake and Hydrolysis: Following intravesical instillation, the lipophilic hexaminolevulinate penetrates the bladder mucosa and is taken up by urothelial cells. Inside the cells, non-specific esterases hydrolyze the hexyl ester to 5-aminolevulinic acid (ALA).
-
PpIX Biosynthesis: The intracellular ALA enters the heme biosynthesis pathway, leading to the production and accumulation of the photoactive intermediate, PpIX. In cancer cells, there is a preferential accumulation of PpIX, which is attributed to a combination of factors including increased uptake of ALA esters and altered enzymatic activity in the heme synthesis pathway, particularly a potential reduction in ferrochelatase activity which converts PpIX to heme.[1]
-
Fluorescence Detection: When the bladder is illuminated with blue light (wavelength 360-450 nm) from a cystoscope, the accumulated PpIX in the tumor cells fluoresces, emitting a characteristic red light.[7] This allows for the visualization of cancerous lesions, including flat, difficult-to-detect carcinoma in situ (CIS), which may be missed under standard white light cystoscopy.
References
- 1. Hexyl aminolevulinate: 5-ALA hexylester, 5-ALA hexylesther, aminolevulinic acid hexyl ester, hexaminolevulinate, hexyl 5-aminolevulinate, P 1206 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cms.photocure.com [cms.photocure.com]
- 3. mb.cision.com [mb.cision.com]
- 4. nordiclifescience.org [nordiclifescience.org]
- 5. abmole.com [abmole.com]
- 6. US7530461B2 - Esters of 5-aminolevulinic acid as photosensitizing agents in photochemotherapy - Google Patents [patents.google.com]
- 7. Safety of hexaminolevulinate for blue light cystoscopy in bladder cancer. A combined analysis of the trials used for registration and postmarketing data - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Accumulation of Protoporphyrin IX from Hexaminolevulinate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract
Hexaminolevulinate hydrochloride (HAL), a lipophilic derivative of 5-aminolevulinic acid (5-ALA), is a crucial prodrug that leads to the preferential accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells. This phenomenon is the cornerstone of photodynamic diagnosis (PDD) and photodynamic therapy (PDT) for various cancers. This technical guide provides a comprehensive overview of the core mechanisms governing PpIX accumulation following HAL administration. It details the cellular uptake of HAL, the enzymatic cascade of the heme synthesis pathway, and key factors that influence the rate and extent of PpIX buildup. Furthermore, this document offers detailed experimental protocols for the quantification of PpIX and presents quantitative data in structured tables for comparative analysis. Signaling pathways and experimental workflows are visualized through diagrams to facilitate a deeper understanding of the underlying processes.
Introduction to this compound (HAL) and Protoporphyrin IX (PpIX)
This compound (HAL) is the hexyl ester of 5-aminolevulinic acid (5-ALA), a naturally occurring amino acid and an early precursor in the heme biosynthesis pathway.[1][2] The esterification of 5-ALA to HAL increases its lipophilicity, which enhances its penetration through cell membranes compared to the more water-soluble 5-ALA.[2][3] This improved bioavailability is a key advantage in clinical applications.[3]
Once inside the cell, HAL is rapidly hydrolyzed by nonspecific esterases to 5-ALA, which then enters the heme synthesis pathway.[3] In cancer cells, a combination of increased uptake and altered enzymatic activity within this pathway leads to the accumulation of Protoporphyrin IX (PpIX), a potent endogenous photosensitizer.[1][4] PpIX is the final precursor to heme in this metabolic cascade.[5][6]
When exposed to light of a specific wavelength (typically blue light around 405 nm), PpIX becomes excited and transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS).[1][7] This process forms the basis of photodynamic therapy (PDT), a targeted cancer treatment. Additionally, the excited PpIX emits a characteristic red fluorescence (with peaks around 635 nm and 705 nm), which is utilized in photodynamic diagnosis (PDD) for the real-time visualization of malignant tissues during surgery.[1][4][8]
Mechanism of Protoporphyrin IX Accumulation from HAL
The selective accumulation of PpIX in cancer cells following HAL administration is a multifactorial process, primarily driven by alterations in the heme synthesis pathway and differential transporter expression.
Cellular Uptake and Conversion of HAL
HAL's enhanced lipophilicity allows for more efficient diffusion across the cell membrane compared to 5-ALA.[2] Upon entering the cytoplasm, intracellular esterases cleave the hexyl ester group, releasing 5-ALA.[3] This free 5-ALA then serves as a substrate for the heme synthesis pathway, bypassing the rate-limiting step of endogenous 5-ALA production by ALA synthase (ALAS).[4][5]
The Heme Synthesis Pathway
The synthesis of heme is an eight-step enzymatic process that occurs in both the mitochondria and the cytoplasm.[5] The introduction of exogenous 5-ALA from HAL leads to a surge of intermediates down this pathway. The key enzymatic steps leading to PpIX are as follows:
-
Formation of Porphobilinogen (PBG): In the cytoplasm, two molecules of 5-ALA are condensed by the enzyme ALA dehydratase (ALAD) to form porphobilinogen.[4]
-
Formation of Uroporphyrinogen III: Four molecules of PBG are subsequently polymerized and cyclized to form uroporphyrinogen III in a two-step process involving porphobilinogen deaminase (PBGD) and uroporphyrinogen III synthase (UROS) .[4]
-
Formation of Coproporphyrinogen III: Uroporphyrinogen decarboxylase (UROD) then removes four carboxyl groups from uroporphyrinogen III to yield coproporphyrinogen III.[4]
-
Transport into Mitochondria: Coproporphyrinogen III is transported back into the mitochondria.[9]
-
Formation of Protoporphyrinogen (B1215707) IX: Inside the mitochondria, coproporphyrinogen oxidase (CPOX) catalyzes the conversion of coproporphyrinogen III to protoporphyrinogen IX.[10]
-
Formation of Protoporphyrin IX (PpIX): The enzyme protoporphyrinogen oxidase (PPOX) then oxidizes protoporphyrinogen IX to form the fluorescent PpIX.[5][10]
The final step in this pathway is the insertion of ferrous iron (Fe²⁺) into PpIX by the enzyme ferrochelatase (FECH) to form heme.[9][10]
Factors Influencing Preferential PpIX Accumulation in Cancer Cells
The preferential buildup of PpIX in malignant cells is attributed to several factors:
-
Decreased Ferrochelatase (FECH) Activity: Many cancer cell types exhibit lower FECH activity compared to normal cells.[4] This enzymatic bottleneck leads to a buildup of its substrate, PpIX. The reduced FECH activity in tumors can be linked to the Warburg effect, where altered anaerobic metabolism results in a scarcity of ferrous ions (Fe²⁺), a necessary cofactor for FECH.[4]
-
Transporter Expression: The expression levels of certain ATP-binding cassette (ABC) transporters play a crucial role. For instance, ABCG2 is known to export PpIX out of the cell, and its downregulation in some cancer cells can contribute to higher intracellular accumulation.[4][11][12] Conversely, transporters like PEPT1, which can import 5-ALA, may be upregulated in tumor cells, further enhancing the substrate supply for PpIX synthesis.[4][12]
-
Cell Proliferation Rate: Rapidly proliferating cells, a characteristic of many cancers, have a high metabolic rate, which can lead to increased uptake of 5-ALA and subsequent PpIX synthesis.[13][14] Dormant cancer cells have also been shown to accumulate high levels of PpIX.[12]
-
Iron Availability: The availability of intracellular iron is a critical determinant of FECH activity. The use of iron chelators, such as deferoxamine, can inhibit FECH and significantly enhance PpIX accumulation.[15]
Quantitative Analysis of PpIX Accumulation
The quantification of PpIX is essential for optimizing HAL-based PDD and PDT protocols. Below are tables summarizing representative quantitative data from the literature.
Table 1: Comparative PpIX Production from HAL and 5-ALA in Bladder Cancer Cells
| Cell Line | Compound | Concentration | Incubation Time (hours) | Relative PpIX Content (Fold Increase vs. Control) | Reference |
| AY27 (Rat Bladder Carcinoma) | 5-ALA | 5 mM | 2 | ~15 | [16] |
| AY27 (Rat Bladder Carcinoma) | hALA (HAL) | 10 µM | 2 | ~22.5 (1.5-fold greater than 5 mM 5-ALA) | [16] |
| Reh (Human B-cell leukemia) | 5-ALA | 1 mM | 4 | ~40 | [17] |
| Reh (Human B-cell leukemia) | hALA (HAL) | 10 µM | 4 | ~100 (approx. 100 times more efficient than ALA) | [17] |
Table 2: Time-Dependent Accumulation of PpIX in Glioma Patients after 5-ALA Administration
| Time After Administration (hours) | Mean Estimated PpIX Concentration (µg/mL) | Reference |
| 3-4 | ~3.5 | [18] |
| 5-6 | ~4.5 | [18] |
| 7-8 | ~5.0 (Peak) | [18] |
| 9-10 | ~4.0 | [18] |
| Note: Data is for 5-ALA, but provides a kinetic profile relevant to HAL-derived PpIX. |
Table 3: Impact of Modulators on PpIX Fluorescence in Glioblastoma Cell Lines
| Cell Line | Treatment | Fold Increase in PpIX Fluorescence (vs. 5-ALA alone) | Reference |
| U87MG | 5-ALA + SnPP + DFO + Genistein | 2.47 | [19] |
| U87vIII | 5-ALA + SnPP + DFO + Genistein | 3.28 | [19] |
| SnPP: Tin Protoporphyrin IX (HO-1 inhibitor), DFO: Deferoxamine (iron chelator), Genistein (ABCG2 inhibitor) |
Experimental Protocols
Accurate quantification of HAL-induced PpIX requires meticulous experimental procedures. The following are detailed methodologies for key experiments.
Cell Culture and HAL Treatment
-
Cell Seeding: Plate cancer cells (e.g., human bladder cancer HT1197 or glioblastoma U87MG) in appropriate culture vessels (e.g., 96-well plates for fluorescence readings or larger flasks for HPLC analysis) at a density that allows for logarithmic growth during the experiment. Culture in standard medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Preparation of HAL Stock Solution: Prepare a stock solution of this compound in a suitable solvent like serum-free culture medium or PBS. Protect the solution from light.
-
Cell Treatment: After allowing cells to adhere overnight, replace the culture medium with fresh medium containing the desired final concentration of HAL (e.g., 10 µM to 1 mM). For control wells, add an equivalent volume of the vehicle.
-
Incubation: Incubate the cells for a specified period (e.g., 2, 4, 8, or 24 hours) at 37°C and 5% CO₂. All steps involving HAL and subsequent PpIX-containing cells should be performed in dimmed light to prevent photobleaching.[20]
PpIX Extraction for HPLC Analysis
-
Cell Harvesting: Following incubation, wash the cells twice with ice-cold PBS.
-
Cell Lysis and Extraction: Add a solvent mixture, such as ethyl acetate-acetic acid (4:1 v/v), to the cell pellet.[21] Alternatively, use acetone (B3395972) for extraction.[20][22]
-
Homogenization: Thoroughly resuspend the cells in the extraction solvent. This can be aided by vortexing and sonication.
-
Centrifugation: Centrifuge the mixture to pellet cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the extracted PpIX.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried extract in a known volume of the HPLC mobile phase.
-
Filtration: Filter the final solution through a 0.45 µm membrane prior to HPLC injection.[22]
PpIX Quantification Methods
-
Instrumentation: Use a spectrofluorometer or a fluorescence microplate reader.
-
Wavelengths: Set the excitation wavelength to approximately 405 nm and measure the emission spectrum, with the primary peak expected around 635 nm.[8][23]
-
Measurement (Intact Cells): For in-plate readings of live cells, wash the cells with PBS after HAL incubation and measure the fluorescence directly in the plate.
-
Measurement (Lysate): For extracted samples, transfer the reconstituted extract to a quartz cuvette or a microplate for analysis.
-
Standard Curve: Prepare a series of PpIX standards of known concentrations in the same solvent as the samples. Measure their fluorescence intensity and plot a standard curve of intensity versus concentration.
-
Quantification: Determine the PpIX concentration in the samples by interpolating their fluorescence intensity on the standard curve.
-
HPLC System: Use a reversed-phase HPLC system equipped with a C18 column and a fluorescence or DAD detector.[20][22][24]
-
Mobile Phase: A common mobile phase is a gradient of acetonitrile (B52724) and water with an acid modifier like formic acid. For example, a gradient could be: Mobile Phase A (60% acetonitrile + 40% water + 0.1% formic acid) and Mobile Phase B (100% acetone + 0.1% formic acid).[22]
-
Detection: For fluorescence detection, set the excitation wavelength at ~406 nm and the emission wavelength at ~635 nm.[22] For DAD detection, monitor the absorbance at the Soret band peak, around 400-414 nm.[24][25]
-
Injection and Elution: Inject the filtered sample extract onto the column and run the gradient program. The retention time for PpIX will be determined by the specific column and mobile phase conditions.
-
Quantification: Create a calibration curve by injecting known concentrations of a PpIX standard. Quantify the PpIX in the samples by comparing their peak areas to the calibration curve.
Visualizations: Pathways and Workflows
Signaling Pathways and Metabolic Processes
References
- 1. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protoporphyrin IX - Wikipedia [en.wikipedia.org]
- 7. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbenotes.com [microbenotes.com]
- 11. Kinetic Evaluation of Determinant Factors for Cellular Accumulation of Protoporphyrin IX Induced by External 5-Aminolevulinic Acid for Photodynamic Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Dormant cancer cells accumulate high protoporphyrin IX levels and are sensitive to 5-aminolevulinic acid-based photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Factors affecting aminolaevulinic acid-induced generation of protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Quantitative spectroscopic analysis of 5-aminolevulinic acid-induced protoporphyrin IX fluorescence intensity in diffusely infiltrating astrocytomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regulation of 5-aminolevulinic acid-dependent protoporphyrin IX accumulations in human histiocytic lymphoma U937 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of protoporphyrin IX production, phototoxicity and cell death pathway induced by hexylester of 5-aminolevulinic acid in Reh and HPB-ALL cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Fluorescence-Based Measurement of Real-Time Kinetics of Protoporphyrin IX After 5-Aminolevulinic Acid Administration in Human In Situ Malignant Gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 20. benchchem.com [benchchem.com]
- 21. Quantitative determination of Zn protoporphyrin IX, heme and protoporphyrin IX in Parma ham by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | A new technique of quantifying protoporphyrin IX in microbial cells in seawater [frontiersin.org]
- 23. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 24. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 25. researchgate.net [researchgate.net]
An In-Depth Technical Guide to Hexaminolevulinate Hydrochloride: Cellular Uptake and Metabolism
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hexaminolevulinate (B171288) hydrochloride (HAL), a lipophilic derivative of the naturally occurring amino acid 5-aminolevulinic acid (ALA), is a potent prodrug for the photosensitizer Protoporphyrin IX (PpIX). Its enhanced cellular uptake compared to ALA has established it as a valuable tool in photodynamic diagnosis (PDD), particularly for the detection of bladder cancer. This technical guide provides a comprehensive overview of the cellular uptake and metabolic pathways of HAL, intended to serve as a resource for researchers, scientists, and professionals in drug development. This document details the mechanisms of HAL's entry into the cell, its enzymatic conversion to ALA, and the subsequent biosynthesis of PpIX within the heme synthesis pathway. Furthermore, it explores the factors influencing PpIX accumulation and the cellular responses, including signaling pathways leading to apoptosis and autophagy, following photodynamic activation. Detailed experimental protocols and quantitative data are presented to facilitate further research and application of this important diagnostic and therapeutic agent.
Introduction
Hexaminolevulinate hydrochloride (HAL) is the hexylester of 5-aminolevulinic acid (ALA), a precursor in the heme biosynthetic pathway.[1][2] Due to its increased lipophilicity over ALA, HAL exhibits enhanced penetration across cell membranes, leading to higher intracellular concentrations of ALA and, consequently, a more significant accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) in target cells.[3] This preferential accumulation in neoplastic tissues forms the basis of its clinical application in photodynamic diagnosis (PDD), where HAL-induced PpIX fluorescence allows for the visualization of cancerous lesions, most notably in non-muscle invasive bladder cancer.[4][5] Understanding the intricacies of HAL's cellular uptake and metabolism is paramount for optimizing its diagnostic and potential therapeutic applications.
Cellular Uptake of this compound
The primary mechanism for the cellular uptake of the lipophilic HAL molecule is believed to be passive diffusion across the cell membrane's lipid bilayer.[6][7] This contrasts with the uptake of its parent compound, ALA, which is primarily mediated by transporters such as the peptide transporters PEPT1 and PEPT2.[8][9]
While passive diffusion is the predominant route of entry, the potential for carrier-mediated transport, especially at higher concentrations, cannot be entirely ruled out and warrants further investigation. To date, specific kinetic parameters for HAL uptake, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), have not been extensively reported in the literature.
Table 1: Comparison of Cellular Uptake Mechanisms for HAL and ALA
| Feature | This compound (HAL) | 5-Aminolevulinic Acid (ALA) |
| Primary Mechanism | Passive Diffusion | Carrier-Mediated Transport |
| Key Transporters | Not well-defined; potential for minor role of PEPT1/PEPT2.[10] | PEPT1, PEPT2, and other amino acid transporters.[8][11] |
| Lipophilicity | High | Low |
| Uptake Efficiency | High | Low |
Intracellular Metabolism of Hexaminolevulinate
Upon entering the cell, HAL undergoes a critical metabolic conversion to become biologically active. This process involves two main stages: hydrolysis to ALA and the subsequent conversion of ALA to PpIX via the heme synthesis pathway.
Hydrolysis of Hexaminolevulinate to 5-Aminolevulinic Acid
The first step in HAL's intracellular journey is its hydrolysis by nonspecific intracellular esterases . These enzymes cleave the hexyl ester bond, releasing 5-aminolevulinic acid (ALA) and hexanol into the cytoplasm.
Heme Synthesis Pathway and Protoporphyrin IX (PpIX) Accumulation
The newly formed ALA enters the heme synthesis pathway , a series of enzymatic reactions that ultimately produce heme. In the context of PDD, the crucial step is the accumulation of the intermediate molecule, Protoporphyrin IX (PpIX), a potent photosensitizer.
The key enzymatic steps are as follows:
-
ALA Dehydratase: Two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG).
-
Hydroxymethylbilane Synthase: Four molecules of PBG are combined to form hydroxymethylbilane.
-
Uroporphyrinogen III Synthase: Hydroxymethylbilane is converted to uroporphyrinogen III.
-
Uroporphyrinogen Decarboxylase: Uroporphyrinogen III is decarboxylated to coproporphyrinogen III.
-
Coproporphyrinogen Oxidase: Coproporphyrinogen III is oxidized to protoporphyrinogen (B1215707) IX.
-
Protoporphyrinogen Oxidase: Protoporphyrinogen IX is oxidized to form the fluorescent Protoporphyrin IX (PpIX) .
In normal cells, the final step of the pathway involves the insertion of ferrous iron (Fe²⁺) into PpIX by the enzyme ferrochelatase to form non-fluorescent heme. However, in many cancer cells, the activity of ferrochelatase is relatively low, leading to an accumulation of PpIX. This differential accumulation is a key factor in the tumor selectivity of HAL-based PDD.
Factors Influencing Protoporphyrin IX Accumulation
Several factors can influence the intracellular concentration of PpIX, thereby affecting the efficacy of HAL-PDD.
-
Ferrochelatase Activity: As mentioned, lower ferrochelatase activity in tumor cells is a primary reason for PpIX accumulation.
-
Efflux Transporters: The ATP-binding cassette (ABC) transporter, specifically ABCG2 (Breast Cancer Resistance Protein) , has been shown to actively efflux PpIX from cells, thus reducing its intracellular concentration.[9] Inhibition of ABCG2 could potentially enhance the efficacy of HAL-PDT.
-
Cellular Proliferation Rate: Rapidly proliferating cells, such as cancer cells, often have a higher metabolic rate, which can lead to increased PpIX synthesis.[12]
Table 2: Factors Modulating Intracellular PpIX Concentration
| Factor | Effect on PpIX Accumulation | Mechanism |
| Low Ferrochelatase Activity | Increase | Reduced conversion of PpIX to heme. |
| High ABCG2 Expression | Decrease | Increased efflux of PpIX from the cell. |
| High Cellular Proliferation | Increase | Increased metabolic activity and heme synthesis demand. |
Cellular Response to HAL-Mediated Photodynamic Therapy
Upon exposure to light of an appropriate wavelength (typically blue light, ~400-450 nm), the accumulated PpIX becomes photoactivated, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂). These highly reactive species cause oxidative damage to cellular components, ultimately leading to cell death through various signaling pathways.
Apoptosis
HAL-PDT is known to induce apoptosis (programmed cell death) through both caspase-dependent and caspase-independent pathways.[6][13]
-
Caspase-Dependent Pathway: Photo-oxidation of mitochondrial membranes can lead to the release of cytochrome c into the cytosol. This triggers the formation of the apoptosome and the activation of a cascade of caspases (initiator caspase-9 and executioner caspase-3), leading to the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.[13][14]
-
Caspase-Independent Pathway: HAL-PDT can also induce the release of Apoptosis-Inducing Factor (AIF) from the mitochondria. AIF translocates to the nucleus and causes large-scale DNA fragmentation in a caspase-independent manner.[6]
Autophagy
Autophagy, a cellular process of self-digestion, can also be triggered by HAL-PDT.[10][15] The role of autophagy in this context is complex and can be either pro-survival or pro-death.
-
Pro-survival Autophagy: Autophagy may initially serve as a protective mechanism, allowing cells to remove damaged organelles and proteins, thereby promoting survival after PDT-induced stress.[8][16]
-
Pro-death Autophagy: Excessive or prolonged autophagy can lead to a form of programmed cell death distinct from apoptosis.
The signaling pathways regulating PDT-induced autophagy often involve the modulation of the mTOR and AMPK pathways.[17][18] The interplay between apoptosis and autophagy following HAL-PDT is an active area of research.
Experimental Protocols
This section provides an overview of key experimental protocols for studying the cellular uptake and metabolism of HAL.
In Vitro Cell Culture and HAL Treatment
-
Cell Lines: A variety of cancer cell lines can be used, with bladder cancer cell lines (e.g., T24, UM-UC-3) being particularly relevant. Normal cell lines (e.g., normal human urothelial cells) should be used as controls.
-
Culture Conditions: Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.
-
HAL Treatment: A stock solution of HAL is prepared and diluted to the desired final concentration in the cell culture medium. Incubation times can vary depending on the experimental endpoint, but are typically in the range of 1 to 4 hours.[19]
Quantification of Intracellular HAL, ALA, and PpIX by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of HAL and its metabolites.[20][21][22][23][24][25]
-
Sample Preparation:
-
After incubation with HAL, cells are washed with ice-cold phosphate-buffered saline (PBS) to remove extracellular drug.
-
Cells are lysed using a suitable lysis buffer (e.g., RIPA buffer).
-
Proteins are precipitated with a solvent like acetonitrile (B52724) or methanol.
-
The supernatant containing the analytes is collected after centrifugation.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved using a reverse-phase C18 column.
-
A gradient elution with a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol), both containing a modifier like formic acid, is commonly used.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for HAL, ALA, and PpIX are monitored.
-
Quantification is achieved by comparing the peak areas of the analytes to those of stable isotope-labeled internal standards.
-
Measurement of Intracellular Esterase Activity
The activity of intracellular esterases responsible for HAL hydrolysis can be assessed using spectrophotometric assays.[3][15][26][27][28]
-
Principle: A chromogenic or fluorogenic ester substrate that is structurally similar to HAL is used. The cleavage of the ester bond by esterases releases a product that can be quantified by measuring changes in absorbance or fluorescence.
-
Protocol Outline:
-
Prepare a cell lysate from the cells of interest.
-
Incubate the cell lysate with a known concentration of the substrate in a suitable buffer.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
Calculate the enzyme activity based on the rate of product formation, which can be determined from a standard curve of the product.
-
In Vitro Phototoxicity Assay
The cytotoxic effect of HAL-PDT can be evaluated using various in vitro assays.[4][7][29][30][31][32][33]
-
Protocol Outline:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Incubate the cells with various concentrations of HAL for a defined period.
-
Wash the cells to remove extracellular HAL.
-
Expose the cells to a light source with the appropriate wavelength and dose.
-
After a post-irradiation incubation period (e.g., 24-48 hours), assess cell viability using assays such as the MTT, XTT, or neutral red uptake assay.
-
-
Controls: Include control groups with no HAL, no light, and both HAL and light to differentiate between dark toxicity and phototoxicity.
Conclusion
This compound is a valuable diagnostic agent with a well-defined mechanism of cellular uptake and metabolism that leads to the selective accumulation of the photosensitizer PpIX in cancer cells. Its lipophilic nature facilitates passive diffusion across the cell membrane, and subsequent intracellular enzymatic reactions result in the production of the fluorescent and photoactive PpIX. The efficacy of HAL-based PDD is influenced by a variety of cellular factors, and its activation triggers complex signaling pathways leading to cell death. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced aspects of HAL's cellular biology, which will be crucial for the continued development and optimization of its clinical applications in both diagnostics and potentially as a therapeutic agent in photodynamic therapy. Further research into the quantitative kinetics of HAL uptake and the intricate details of the cellular responses to HAL-PDT will undoubtedly pave the way for more effective cancer management strategies.
References
- 1. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A carrier-mediated transport of toxins in a hybrid membrane. Safety barrier between a patients blood and a bioartificial liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accurately determining esterase activity via the isosbestic point of p-nitrophenol :: BioResources [bioresources.cnr.ncsu.edu]
- 4. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of the bioavailability of [14C]-hexaminolevulinate using accelerator mass spectrometry after intravesical administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Involvement of both caspase-dependent and -independent pathways in apoptotic induction by hexaminolevulinate-mediated photodynamic therapy in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exact kinetics of drug permeation through phospholipid membranes via path sampling methodology [biblio.ugent.be]
- 8. Autophagy pathways activated in response to PDT contribute to cell resistance against ROS damage - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Death Pathways in Photodynamic Therapy of Cancer [dspace.mit.edu]
- 10. Study of the mechanisms of uptake of 5-aminolevulinic acid derivatives by PEPT1 and PEPT2 transporters as a tool to improve photodynamic therapy of tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. Structural snapshots of human PepT1 and PepT2 reveal mechanistic insights into substrate and drug transport across epithelial membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Quantitative visualization of passive transport across bilayer lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A rapid spectrophotometric method for the determination of esterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Autophagy pathways activated in response to PDT contribute to cell resistance against ROS damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Autophagy Regulation and Photodynamic Therapy: Insights to Improve Outcomes of Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]
- 19. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholars.mssm.edu [scholars.mssm.edu]
- 21. A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. | Semantic Scholar [semanticscholar.org]
- 23. A Simple Method for Quantification of Five Urinary Porphyrins, Porphobilinogen and 5-Aminolevulinic Acid, Using Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. Implementation of an in vitro methodology for phototoxicity evaluation in a human keratinocyte cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 32. [In vitro methods for phototoxicity and photocarcinogenicity testing of drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Photodynamic Therapy and Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Spectroscopic Properties of Hexaminolevulinate Hydrochloride-Induced Protoporphyrin IX
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core spectroscopic properties of Protoporphyrin IX (PpIX) induced by the precursor Hexaminolevulinate Hydrochloride (HAL). It details the underlying biochemical pathways, quantitative spectroscopic data, and standardized experimental protocols for the analysis of this crucial photosensitizer.
Introduction: HAL and the Induction of PpIX
Hexaminolevulinate (HAL) is a hexyl ester derivative of 5-aminolevulinic acid (ALA), a natural precursor in the heme biosynthesis pathway.[1][2] Due to its increased lipophilicity compared to ALA, HAL exhibits enhanced cellular uptake, leading to a significant and preferential accumulation of the photosensitive molecule Protoporphyrin IX (PpIX) in neoplastic tissues.[2][3] This selective accumulation is the cornerstone of HAL-based photodynamic diagnosis (PDD) and photodynamic therapy (PDT). When excited by light of a specific wavelength, PpIX radiates a characteristic red fluorescence, allowing for the visualization of tumor margins.[3][4] This process, however, is also accompanied by photobleaching, the light-induced degradation of PpIX, which is a critical factor in dosimetry for both diagnostic and therapeutic applications.[5][6][7]
Biochemical Pathway of HAL-Induced PpIX Synthesis
Exogenously administered HAL is readily taken up by cells and intracellularly hydrolyzed to ALA. This ALA then enters the natural heme synthesis pathway. The critical step for PpIX accumulation is that the administration of exogenous HAL bypasses the normal rate-limiting step of the pathway, which is the formation of ALA from glycine (B1666218) and succinyl-CoA by the enzyme ALAS.[3][8][9]
The subsequent enzymatic conversions proceed as follows:
-
In the cytoplasm, two molecules of ALA are condensed to form porphobilinogen (B132115) (PBG).[3]
-
Four PBG molecules are then polymerized to form hydroxymethylbilane, which is subsequently converted to uroporphyrinogen III.
-
Uroporphyrinogen III is decarboxylated to form coproporphyrinogen III.[3]
-
Coproporphyrinogen III is transported back into the mitochondria.[3][9]
-
Inside the mitochondria, it is converted first to protoporphyrinogen (B1215707) IX and then oxidized to the fluorescent PpIX by the enzyme protoporphyrinogen oxidase (PPOX).[8][9]
In cancer cells, a combination of increased uptake of the precursor and decreased activity of the enzyme ferrochelatase (FECH), which converts PpIX to non-fluorescent heme, leads to the preferential accumulation of PpIX.[1][3]
Biochemical pathway of HAL-induced PpIX synthesis.
Spectroscopic Properties of PpIX
The spectroscopic behavior of PpIX is highly dependent on its local microenvironment, including solvent polarity, pH, and aggregation state.[10]
The UV-visible absorption spectrum of PpIX is characterized by an intense absorption band in the blue region of the spectrum, known as the Soret band, and four weaker absorption bands at longer wavelengths, known as Q-bands.[10][11] The aggregation of PpIX in aqueous solutions can cause a broadening of the Soret band.[10]
| Table 1: Absorption Maxima of PpIX in Various Solvents | |
| Solvent | Soret Band (nm) |
| Chloroform | ~407 |
| Ethanol | ~406 |
| Phosphate-Buffered Saline (PBS) | Broadened / Split |
| Fetal Bovine Serum (FBS) | ~405 |
Data compiled from multiple sources indicating typical peak positions.[10][12]
Upon excitation, typically with blue light around 405 nm corresponding to the Soret band, PpIX exhibits a characteristic fluorescence emission spectrum in the red region, with two main peaks.[10][13] The exact peak positions and intensity are sensitive to the environment; for instance, in aqueous solutions without surfactants, PpIX tends to aggregate, which significantly quenches its fluorescence.[10][13]
| Table 2: Fluorescence Properties of PpIX | |
| Parameter | Value / Range |
| Typical Excitation Maximum | 405 - 415 nm[13] |
| Emission Maxima (in vitro) | ~635 nm and ~700 nm[14] |
| Fluorescence Quantum Yield (Φf) | Highly solvent-dependent; higher in non-polar solvents (e.g., 0.06 in chloroform) and lower in aqueous media.[10][12] |
| Fluorescence Lifetime (τ) | Ranges from ~3 ns in glioma cells to ~16 ns in solvents, indicating strong environmental influence.[15] |
PpIX is susceptible to photodegradation, or photobleaching, upon exposure to light, especially in the presence of oxygen.[5][6] This process involves the photo-oxidation of the PpIX molecule, leading to the formation of photoproducts that may have different absorption and emission characteristics, often with a characteristic absorption band around 670 nm.[6][14] The rate of photobleaching is dependent on the light dose and the initial concentration of PpIX.[5][7] It has been observed that 70-95% of PpIX can be degraded by clinically relevant light exposures.[5]
Experimental Protocols
This protocol outlines a typical workflow for inducing and measuring PpIX fluorescence in an adherent cancer cell line.
-
Cell Culture: Plate cancer cells (e.g., HT1197 bladder cancer cells) in a suitable multi-well plate or on coverslips in complete culture medium and grow to 70-80% confluency.[1]
-
Incubation with HAL: Prepare a stock solution of HAL hydrochloride in a suitable buffer (e.g., PBS). Dilute the stock solution in serum-free medium to the desired final concentration (e.g., 50 µM).[1][16] Replace the culture medium with the HAL-containing medium and incubate the cells for a specified period (e.g., 2-4 hours) at 37°C in the dark.[1][16]
-
Washing: After incubation, remove the HAL-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular PpIX and residual HAL.
-
Fluorescence Measurement:
-
Microscopy: For qualitative and semi-quantitative analysis, use a fluorescence microscope equipped with a DAPI/FITC/TRITC filter set. Excite the cells with blue light (e.g., ~405 nm) and capture the red fluorescence emission using a long-pass filter (e.g., >600 nm).[17]
-
Spectrofluorometry/Plate Reader: For quantitative analysis, use a fluorescence plate reader. Set the excitation wavelength to ~405 nm and record the emission spectrum from ~600 nm to ~750 nm. The peak intensity at ~635 nm is typically used for quantification.[17]
-
Flow Cytometry: For single-cell analysis, cells can be trypsinized, resuspended in PBS, and analyzed on a flow cytometer using a blue excitation laser (e.g., 488 nm) and detecting the emission in a red channel (e.g., >650 nm).[17][18]
-
-
Data Normalization: To account for variations in cell number, fluorescence intensity can be normalized to the total protein content of the sample, determined by a standard protein assay (e.g., BCA assay).[17]
Experimental workflow for measuring HAL-induced PpIX.
Conclusion
The spectroscopic properties of HAL-induced PpIX are fundamental to its clinical utility in oncology. A thorough understanding of its absorption, fluorescence, and photobleaching characteristics is essential for optimizing light sources, detection systems, and treatment protocols. The dependence of these properties on the cellular microenvironment underscores the importance of conducting measurements under conditions that are as close to the in vivo situation as possible. The protocols and data presented in this guide serve as a foundational resource for researchers and developers working to advance photodynamic applications in medicine.
References
- 1. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plasma protoporphyrin IX following administration of 5-aminolevulinic acid as a potential tumor marker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protoporphyrin IX-Induced Phototoxicity: Mechanisms and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photophysical Properties of Protoporphyrin IX, Pyropheophorbide-a, and Photofrin® in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Protoporphyrin IX dimethyl ester [omlc.org]
- 13. Fluorescence Spectroscopy Study of Protoporphyrin IX in Optical Tissue Simulating Liquid Phantoms - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protoporphyrin IX fluorescence photobleaching increases with the use of fractionated irradiation in the esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Widefield fluorescence lifetime imaging of protoporphyrin IX for fluorescence‐guided neurosurgery: An ex vivo feasibility study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway [thno.org]
- 18. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
Hexaminolevulinate Hydrochloride vs. 5-ALA: A Technical Deep Dive into Uptake Efficiency and Protoporphyrin IX Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Aminolevulinic acid (5-ALA) and its hexylester derivative, Hexaminolevulinate Hydrochloride (HAL), are both precursors in the heme biosynthesis pathway, leading to the accumulation of the photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells. This selective accumulation forms the basis of photodynamic diagnosis (PDD) and photodynamic therapy (PDT). While both compounds serve the same ultimate purpose, their differing physicochemical properties, primarily lipophilicity, result in distinct cellular uptake mechanisms and efficiencies. This technical guide provides an in-depth comparison of HAL and 5-ALA, focusing on their uptake kinetics, the resulting PpIX accumulation, and the experimental methodologies used for their evaluation. Evidence suggests that the increased lipophilicity of HAL facilitates its passive diffusion across the cell membrane, often leading to more rapid and higher intracellular concentrations of PpIX compared to the transporter-dependent uptake of the more hydrophilic 5-ALA.
Introduction: The Precursors to Photosensitization
5-ALA is a naturally occurring amino acid that, when exogenously administered, bypasses the rate-limiting step of the heme synthesis pathway, leading to a buildup of PpIX in mitochondria.[1] However, the hydrophilic nature of 5-ALA can limit its penetration across the lipid bilayers of cell membranes. To enhance bioavailability, more lipophilic ester derivatives of 5-ALA have been developed, with this compound (HAL) being a prominent example.[2] Upon entering the cell, HAL is hydrolyzed by intracellular esterases to release 5-ALA, which then proceeds through the heme synthesis pathway to form PpIX.[2] The efficiency of this overall process, from extracellular administration to intracellular PpIX accumulation, is a critical determinant of the efficacy of PDD and PDT.
Cellular Uptake Mechanisms: A Tale of Two Pathways
The primary difference in the uptake efficiency between 5-ALA and HAL lies in their distinct mechanisms of cellular entry.
5-Aminolevulinic Acid (5-ALA): As a hydrophilic molecule, 5-ALA relies on active transport mechanisms to cross the cell membrane. Studies have identified that 5-ALA is taken up by BETA transporters, which are also responsible for the transport of beta-amino acids like β-alanine and taurine, as well as gamma-aminobutyric acid (GABA).[3][4] This transporter-mediated uptake is saturable and follows Michaelis-Menten kinetics.[3]
This compound (HAL): In contrast, HAL's increased lipophilicity, due to the hexyl ester group, allows it to bypass the need for specific transporters and instead cross the cell membrane via passive diffusion.[4] This mode of entry is not subject to the same saturation kinetics as transporter-mediated uptake, which can contribute to a more rapid and efficient intracellular delivery of the 5-ALA precursor.
The differing uptake mechanisms are a key factor in the observed differences in PpIX accumulation between the two compounds.
Quantitative Comparison of Uptake and PpIX Accumulation
Direct comparative studies providing kinetic data for both HAL and 5-ALA are limited. However, available data on 5-ALA uptake kinetics and comparative studies on PpIX accumulation provide valuable insights.
Table 1: Uptake Kinetics of 5-ALA in Human Adenocarcinoma Cells (WiDr)
| Parameter | Value | Cell Line | Reference |
| K_m | 8-10 mM | WiDr | [3] |
| V_max | 18-20 nmol/(mg protein·h) | WiDr | [3] |
This data highlights the saturable, carrier-mediated nature of 5-ALA uptake.
Table 2: Comparative Protoporphyrin IX (PpIX) Accumulation
| Comparison | Cell Line/Tissue | Fold Increase with HAL (vs. 5-ALA) | Incubation Conditions | Reference |
| Total PpIX Content | Rat Bladder Carcinoma (AY27) | ≥ 1.5-fold | 2 hours | [5] |
This study demonstrates the enhanced PpIX synthesis with HAL even at much lower concentrations compared to 5-ALA, underscoring its higher efficiency.
Table 3: Clinical Outcome Comparison in Non-Muscle-Invasive Bladder Cancer (NMIBC)
| Outcome | White Light (WL) | 5-ALA | Hexaminolevulinate (HEX) | Follow-up | Reference |
| Residual Tumor Rate | 33% | 15% | 9% | - | [6] |
| 3-Year Recurrence-Free Survival | 67% | 80% | 82% | 24 months (median) | [6] |
While both 5-ALA and HAL showed significant improvement over white light cystoscopy, this retrospective clinical study did not find a statistically significant difference between the two photosensitizer precursors in terms of residual tumor rate and recurrence-free survival.
Signaling Pathways and Metabolic Fate
The intracellular journey from 5-ALA or HAL to the accumulation of PpIX involves a series of enzymatic steps primarily within the cytoplasm and mitochondria.
References
- 1. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-aminolevulinic acid, but not 5-aminolevulinic acid esters, is transported into adenocarcinoma cells by system BETA transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Lipophilicity and Bioavailability of Hexaminolevulinate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive technical overview of the physicochemical properties of Hexaminolevulinate Hydrochloride (HAL HCl), focusing on its lipophilicity and resulting bioavailability. As a diagnostic imaging agent used in photodynamic diagnosis (PDD) for bladder cancer, the relationship between its chemical structure, cellular uptake, and systemic exposure is critical to its efficacy and safety. This guide synthesizes quantitative data, details relevant experimental protocols, and visualizes key pathways to offer an in-depth resource for the scientific community.
Introduction to this compound
This compound (HAL HCl), marketed under trade names such as Cysview® and Hexvix®, is an ester derivative of the endogenous heme precursor, 5-aminolevulinic acid (5-ALA).[1][2] It is employed as an optical imaging agent for the cystoscopic detection of non-muscle invasive papillary bladder cancer.[3][4] Following intravesical instillation into the bladder, HAL HCl is metabolized within cells to form photoactive porphyrins (PAPs), primarily Protoporphyrin IX (PpIX).[2] These PAPs preferentially accumulate in neoplastic cells.[2][5] Subsequent illumination with blue light (wavelength 360–450 nm) causes the PAPs to fluoresce, appearing as bright red tissue, thereby enabling visual identification of malignant lesions that may be missed under standard white light cystoscopy.[1][3]
The efficacy of HAL HCl is fundamentally linked to its physicochemical properties, particularly its lipophilicity, which governs its ability to penetrate cellular membranes. This guide explores the quantitative aspects of its lipophilicity and the resulting pharmacokinetic profile, specifically its systemic bioavailability following local administration.
Lipophilicity: The Key to Cellular Uptake
The development of HAL HCl was driven by the need to improve upon the cellular uptake of its parent compound, 5-ALA.[6] The lipid bilayer of cellular membranes is relatively impermeable to charged, hydrophilic molecules like 5-ALA, limiting its diffusion into target urothelial cells.[6] By esterifying 5-ALA with a hexyl group, the resulting compound, hexaminolevulinate, exhibits increased lipophilicity, which is intended to enhance its bioavailability at the cellular level.[6]
Quantitative Lipophilicity Data
The lipophilicity of a compound is most commonly expressed by its partition coefficient (Log P), which measures its distribution in an immiscible biphasic system, typically 1-octanol (B28484) and water. A positive Log P value indicates a preference for the lipid phase (lipophilicity).
| Parameter | Value | Source |
| Partition Coefficient (Log Po/w) | 1.68 (estimated) | [1] |
| pKa | 8.16 | [1] |
| Solubility in Water | 0.8 g/g | [1] |
Logical Relationship: Lipophilicity and Cellular Penetration
The enhanced lipophilicity of HAL HCl is a critical design feature that facilitates its passive diffusion across the urothelial cell membrane, a process essential for the subsequent synthesis and accumulation of PpIX in target tissues.
Caption: Lipophilicity-driven cellular uptake of Hexaminolevulinate HCl.
Experimental Protocol: Determination of Partition Coefficient (Log P)
While the cited Log P value is an estimate, a standard method for its experimental determination is the shake-flask method, as outlined by the OECD Guideline for the Testing of Chemicals, No. 107.
-
Preparation: A saturated solution of Hexaminolevulinate HCl is prepared in both 1-octanol (pre-saturated with water) and water (pre-saturated with 1-octanol).
-
Partitioning: Equal volumes of the 1-octanol and aqueous phases are combined in a vessel and shaken vigorously to allow for the partitioning of the solute between the two phases until equilibrium is reached. The vessel is then centrifuged to ensure complete phase separation.
-
Concentration Analysis: The concentration of HAL HCl in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the octanol (B41247) phase to its concentration in the aqueous phase.
-
Log P Determination: The Log P is the base-10 logarithm of the partition coefficient. The experiment is typically repeated at a controlled temperature (e.g., 25°C) with multiple replicates to ensure accuracy.
Bioavailability: A Focus on Local Action and Systemic Safety
For a drug administered intravesically for local diagnostic action, low systemic bioavailability is a desirable safety feature.[7] It indicates that the drug primarily remains confined to the target organ (the bladder), minimizing the potential for systemic side effects.[7] Studies have confirmed that systemic absorption of HAL HCl after a standard one-hour intravesical instillation is low.[7][8]
Quantitative Bioavailability Data
Pharmacokinetic studies have precisely quantified the systemic exposure to HAL HCl following intravesical administration in human volunteers.
| Parameter | Value | Source |
| Mean Systemic Bioavailability | 7% | [1][7][8] |
| 90% Confidence Interval | 5% - 10% | [1][7][8] |
| Recovery in Evacuated Urine | ~96% of instilled 14C dose | [1] |
| Initial Elimination Half-life (t1/2) | 39 minutes | [1][8] |
| Terminal Elimination Half-life (t1/2) | ~76 hours | [1][8] |
Experimental Protocol: Absolute Bioavailability Study in Human Volunteers
A key clinical study determined the absolute bioavailability of HAL HCl using an ultrasensitive analytical technique to minimize the radiation dose to volunteers.[7]
-
Study Design: The study was a crossover design involving eight healthy male volunteers.[7]
-
Radiolabeling: Hexaminolevulinate HCl was labeled with Carbon-14 ([14C]-HAL).[7]
-
Administration:
-
Phase 1 (Intravesical): A 100 mg dose of [14C]-HAL in 50 mL of solvent was instilled into the bladder and retained for one hour.[7][8] Blood samples were collected at predefined intervals.
-
Phase 2 (Intravenous): After a washout period, the same volunteers received an intravenous dose of [14C]-HAL.[7] Blood samples were again collected.
-
-
Sample Analysis: The concentration of [14C]-HAL and its metabolites in plasma was measured using Accelerator Mass Spectrometry (AMS), an ultrasensitive technique capable of detecting very low levels of rare isotopes.[7]
-
Pharmacokinetic Analysis: The Area Under the Curve (AUC) for plasma concentration versus time was calculated for both the intravesical and intravenous administration routes.
-
Bioavailability Calculation: The absolute bioavailability (F) was determined by comparing the dose-normalized AUC from the intravesical administration to the AUC from the intravenous administration (which represents 100% bioavailability).
Visualization: Bioavailability Study Workflow
The following diagram outlines the key steps in the clinical trial to determine the absolute bioavailability of Hexaminolevulinate HCl.
Caption: Workflow for the [14C]-HAL absolute bioavailability clinical trial.
Mechanism of Action: The Metabolic Pathway to Fluorescence
The diagnostic utility of HAL HCl is a direct result of its interaction with the cellular heme synthesis pathway. Its increased lipophilicity facilitates entry into the cell, where it is converted into 5-ALA, initiating a cascade that results in the selective accumulation of fluorescent PpIX in cancer cells.
Caption: Metabolic and photodynamic pathway of Hexaminolevulinate HCl.
Conclusion
This compound is a rationally designed pro-drug whose clinical efficacy is rooted in its physicochemical properties. Its enhanced lipophilicity, quantified by a Log P of 1.68, facilitates superior penetration of urothelial cell membranes compared to its parent compound, 5-ALA.[1][6] This leads to the targeted intracellular delivery and subsequent metabolic conversion to photoactive PpIX. Concurrently, its pharmacokinetic profile is marked by low systemic bioavailability (mean of 7%) following intravesical administration, a key safety feature that minimizes systemic exposure and confines its action to the bladder.[1][7] This combination of efficient local uptake and low systemic risk underscores the successful application of physicochemical principles in the development of an advanced diagnostic agent for bladder cancer.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. drugs.com [drugs.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Cysview (this compound Intravesical Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of the bioavailability of [14C]-hexaminolevulinate using accelerator mass spectrometry after intravesical administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
Early Preclinical Studies of Hexaminolevulinate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core preclinical studies involving Hexaminolevulinate Hydrochloride (HAL). It is designed to offer researchers, scientists, and drug development professionals a detailed understanding of the experimental data, methodologies, and biological pathways associated with this photosensitizing agent.
Introduction to this compound (HAL)
This compound is an ester of 5-aminolevulinic acid (5-ALA), a precursor in the biosynthesis of heme.[1] Its lipophilic nature facilitates enhanced penetration of cell membranes compared to 5-ALA itself.[2] Within the cell, HAL is metabolized into the photoactive compound Protoporphyrin IX (PpIX).[1] Cancer cells preferentially accumulate PpIX, a phenomenon attributed to altered enzymatic activity within the heme synthesis pathway in neoplastic tissues.[3][4] Upon illumination with blue light (approximately 400-450 nm), PpIX fluoresces, emitting a characteristic red light that allows for the visualization of malignant tissues.[1][5] This principle forms the basis of photodynamic diagnosis (PDD) and photodynamic therapy (PDT).
In Vivo Preclinical Efficacy in Bladder Cancer
Early preclinical research has focused on validating the anti-tumor effects of HAL in relevant animal models. The orthotopic rat bladder cancer model is a widely used and clinically relevant model for these investigations.[6]
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from a pivotal preclinical study investigating the anti-tumor effects of HAL combined with blue light in an orthotopic rat bladder cancer model.[7]
Table 1: Anti-Tumor Effect of HAL and Blue Light (BL) in an Orthotopic Rat Bladder Cancer Model [7]
| Treatment Group | Assessment Time Point (Days Post-Treatment) | Number of Animals (n) | Percentage of Rats with Positive Anti-Tumor Effect (%) |
| HAL + BL | 12 | 8 | 63%* |
| HAL + BL | 30 | Not specified | 31% |
*p < 0.05
Table 2: Anti-Tumor Effect of HAL and Blue Light (BL) in Combination with Anti-PD-L1 [7]
| Treatment Group | Assessment Time Point (Days Post-Treatment) | Number of Animals (n) | Percentage of Rats with Positive Anti-Tumor Effect (%) |
| HAL + BL + Anti-PD-L1 (intravesical) | 30 | Not specified | 38% |
| Anti-PD-L1 alone | 30 | Not specified | 0% |
Experimental Protocols
In Vivo Orthotopic Bladder Cancer Model[8][9]
This protocol details the establishment of an orthotopic bladder cancer model in rats, a crucial step for in vivo evaluation of intravesical therapies.
-
Animal Model: Female Fischer 344 rats, 9 weeks old, weighing 140–165 g.
-
Cell Line: AY-27 rat bladder transitional cell carcinoma (TCC) cell line.
-
Cell Culture:
-
AY-27 cells are cultured as a monolayer at 37°C in a humidified atmosphere with 5% CO2.
-
The culture medium used is RPMI-1640 supplemented with 9% Fetal Calf Serum (FCS), 1% L-glutamine, and 1% antibiotic/antimycotic solution.
-
Cells are passaged upon reaching near confluence.
-
-
Tumor Implantation Procedure:
-
Anesthetize the rats (e.g., via intraperitoneal injection of ketamine and xylazine).
-
Perform urethral catheterization using a 16-gauge plastic intravenous cannula.
-
Precondition the bladder urothelium by instilling 0.5 mL of 0.1 N HCl for 15 seconds.
-
Neutralize the bladder with 0.5 mL of 0.1 N NaOH for 15 seconds.
-
Immediately wash the bladder several times with sterile physiological serum.
-
Instill a suspension of 1 x 10⁶ AY-27 cells in 0.5 mL of medium into the bladder via the catheter.
-
Allow the cell suspension to remain in the bladder for 1 hour.
-
HAL-PDD Treatment Protocol[8][10]
This protocol outlines the administration of HAL and subsequent blue light illumination for photodynamic diagnosis and therapy.
-
HAL Administration:
-
Five days post-tumor cell instillation, instill 8 mM this compound (Hexvix®) into the bladder.
-
-
Blue Light Illumination:
-
Following HAL instillation, perform whole bladder irradiation with blue light (401 nm) at doses and intensities relevant to photodynamic diagnosis.
-
-
Assessment:
-
Bladders are assessed at various time points (e.g., 4 hours, 48 hours, 7 days, and 30 days) after illumination to study both immediate and long-term effects.
-
Immunohistochemistry for T-Cell Infiltration[11][12][13]
This protocol provides a general framework for the immunohistochemical staining of CD3 and CD8 positive T-cells in rat bladder tissue.
-
Tissue Preparation:
-
Fix bladder tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm sections and mount on charged slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene.
-
Rehydrate through a graded series of ethanol (B145695) to distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a suitable blocking serum.
-
Incubate with primary antibodies for CD3 and CD8.
-
Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
-
Analysis:
-
Quantify the number of positively stained cells in defined tumor regions.
-
Quantification of PpIX Fluorescence[3][4][14]
This protocol outlines the ex vivo quantification of PpIX in tissue samples.
-
Sample Preparation:
-
Excise tissue biopsies from tumor and non-tumor areas.
-
Homogenize the tissue samples in a suitable buffer.
-
-
PpIX Extraction:
-
Extract PpIX from the homogenized tissue using an appropriate solvent (e.g., acidified methanol).
-
-
Fluorometric Measurement:
-
Measure the PpIX concentration in the extract using a fluorometer or by high-performance liquid chromatography (HPLC).
-
Typical excitation and emission wavelengths for PpIX are approximately 405 nm and 635 nm, respectively.
-
Biological Pathways and Experimental Workflows
Metabolic Pathway of HAL to Protoporphyrin IX
The conversion of this compound to the photosensitizer Protoporphyrin IX is a critical step in its mechanism of action. The following diagram illustrates this intracellular metabolic process.
Proposed Immune Response Pathway to HAL-PDT
Preclinical evidence suggests that the anti-tumor effect of HAL with blue light is mediated by the stimulation of an immune response, particularly the infiltration of T-cells into the tumor microenvironment.[7]
Experimental Workflow for In Vivo Studies
The following diagram outlines the typical workflow for a preclinical study evaluating the efficacy of HAL in an orthotopic rat bladder cancer model.
References
- 1. researchgate.net [researchgate.net]
- 2. Photocure Announces the Publication of Pre-Clinical Study Results Supporting the Anti-tumor Effect of Hexaminolevulinate with Blue Light in Bladder Cancer model [prnewswire.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Immune Contexture Changes Following Blue Light Cystoscopy with Hexaminolevulinate in Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Antitumor Effect and Induced Immune Response Following Exposure of Hexaminolevulinate and Blue Light in Combination with Checkpoint Inhibitor in an Orthotopic Model of Rat Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of Hexaminolevulinate Hydrochloride Powder
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Hexaminolevulinate (B171288) Hydrochloride powder. The information is intended to support research, development, and formulation activities involving this active pharmaceutical ingredient.
Chemical Identity and Physical Properties
Hexaminolevulinate hydrochloride is the hydrochloride salt of hexaminolevulinate, a hexyl ester of 5-aminolevulinic acid (ALA).[1] It is a white to slightly yellow or off-white powder.[2][3][4]
Structural Information
| Parameter | Value | Reference |
| Chemical Name | hexyl 5-amino-4-oxopentanoate (B1257902) hydrochloride | [1][4] |
| Molecular Formula | C₁₁H₂₂ClNO₃ (or C₁₁H₂₁NO₃ · HCl) | [1][4] |
| Molecular Weight | 251.75 g/mol | [1][4] |
| CAS Number | 140898-91-5 | [1] |
Physical and Chemical Properties
A summary of the key physicochemical parameters of this compound powder is presented below.
| Property | Value | Reference |
| Appearance | White to slightly yellow/off-white powder | [2][3][4] |
| Melting Point | 94 °C | [5] |
| pKa | 8.16 | [2][3] |
| Partition Coefficient (Log P) | 1.68 | [2][3] |
| Purity | ≥98% (by HPLC) | [No specific citation found for this exact value, general information from suppliers suggests high purity] |
Solubility Profile
This compound is soluble in water and various organic solvents.
| Solvent | Solubility | Reference |
| Water | 0.8 g/g; 20 mg/mL | [2][3] |
| DMSO | 50 mg/mL | [6] |
| Ethanol | 50 mg/mL | [No specific citation found for this exact value, general information suggests solubility] |
Stability and Storage
Proper storage of this compound powder is crucial to maintain its integrity.
| Condition | Recommendation | Reference |
| Powder Storage | Store at room temperature (15 °C–30 °C), desiccated, and protected from light. | [3] |
| Reconstituted Solution | The reconstituted solution can be stored under refrigeration (2 °C–8 °C) for up to 2 hours. | [3] |
Experimental Protocols
Detailed methodologies for determining the key physicochemical properties are outlined below. These are based on standard pharmaceutical testing protocols.
Determination of Melting Point (Capillary Method)
Principle: This method determines the temperature at which a substance transitions from a solid to a liquid state.
Apparatus: Melting point apparatus, capillary tubes.
Procedure:
-
Sample Preparation: A small amount of the dry this compound powder is placed in a capillary tube and packed to a height of 2.5-3.5 mm.[7]
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1 °C/minute) near the expected melting point.[7]
-
The temperature at which the powder begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.
Determination of Aqueous Solubility (Shake-Flask Method)
Principle: This method determines the saturation concentration of a substance in a solvent at a specific temperature.
Apparatus: Shake-flask or rotator, analytical balance, centrifuge, HPLC or UV-Vis spectrophotometer.
Procedure:
-
Sample Preparation: An excess amount of this compound powder is added to a known volume of water in a flask.
-
Equilibration: The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
Phase Separation: The suspension is centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved substance in the clear supernatant is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.[8]
Determination of pKa (Potentiometric Titration)
Principle: This method involves titrating a solution of the substance with a standard acid or base and measuring the pH at various points to determine the dissociation constant.[1]
Apparatus: pH meter, burette, stirrer.
Procedure:
-
Sample Preparation: A known concentration of this compound is dissolved in water.
-
Titration: The solution is titrated with a standardized solution of sodium hydroxide.
-
Data Collection: The pH of the solution is measured after each addition of the titrant.
-
Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
Determination of Partition Coefficient (Log P) (Shake-Flask Method)
Principle: This method measures the ratio of the concentration of a compound in two immiscible phases, typically n-octanol and water, at equilibrium.[2]
Apparatus: Shake-flask or rotator, centrifuge, analytical instrumentation (e.g., HPLC, UV-Vis).
Procedure:
-
Phase Saturation: n-octanol is saturated with water, and water is saturated with n-octanol.
-
Partitioning: A known amount of this compound is dissolved in one of the phases, and then the two phases are mixed and agitated until equilibrium is reached.[2][9]
-
Phase Separation: The mixture is centrifuged to separate the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. Log P is the logarithm of this value.
X-ray Powder Diffraction (XRPD)
Principle: XRPD is a powerful technique for characterizing the solid-state properties of a crystalline material. It provides a unique "fingerprint" for a specific crystalline form.[10]
Apparatus: X-ray powder diffractometer.
Procedure:
-
Sample Preparation: A small amount of the this compound powder is placed on a sample holder.
-
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the scattered X-rays are detected at various angles (2θ).
-
Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed to identify the crystalline phases present, determine the degree of crystallinity, and assess purity.
Note: A specific, publicly available X-ray powder diffraction pattern for this compound was not identified in the conducted search.
Mechanism of Action and Signaling Pathway
This compound serves as a precursor to the photosensitizer protoporphyrin IX (PpIX).[1] Due to its increased lipophilicity compared to ALA, hexaminolevulinate is more efficiently taken up by cells, particularly neoplastic cells, where it leads to an accumulation of PpIX.[5]
In the context of photodynamic therapy (PDT), the accumulated PpIX is activated by light of a specific wavelength. This activation leads to the generation of reactive oxygen species (ROS), which induce cellular damage and apoptosis. The primary mechanism involves the mitochondrial pathway of apoptosis.
Caption: Signaling pathway of this compound-mediated photodynamic therapy.
Experimental Workflow
The characterization of the physicochemical properties of this compound powder follows a logical workflow.
Caption: Workflow for the physicochemical characterization of this compound powder.
References
- 1. medkoo.com [medkoo.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. This compound | C11H22ClNO3 | CID 6433082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. news-medical.net [news-medical.net]
- 8. researchgate.net [researchgate.net]
- 9. Predicting pharmaceutical powder flow from microscopy images using deep learning - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 10. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Basic Research Applications of Hexaminolevulinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaminolevulinate (B171288) hydrochloride (HAL), a derivative of the endogenous heme precursor 5-aminolevulinic acid (5-ALA), is a potent photosensitizing agent with significant applications in basic and clinical research.[1][2][3] Its preferential accumulation in neoplastic cells and subsequent conversion to the fluorescent and photoactive compound Protoporphyrin IX (PpIX) forms the basis of its utility in fluorescence-guided diagnosis and photodynamic therapy (PDT).[2][4][5] This in-depth technical guide explores the core basic research applications of HAL, providing detailed experimental protocols, quantitative data, and visualizations of key molecular pathways and workflows to empower researchers in oncology and drug development.
The enhanced lipophilicity of HAL compared to 5-ALA facilitates its cellular uptake, leading to higher and more rapid accumulation of PpIX in target tissues.[2][6] Upon excitation with light of appropriate wavelength (typically in the blue region, ~400-450 nm), PpIX generates reactive oxygen species (ROS), primarily singlet oxygen, which induces localized cytotoxicity and apoptosis, forming the basis of its therapeutic effect in PDT.[4][7][8] The distinct red fluorescence emitted by PpIX also allows for real-time visualization of malignant tissues, a technique extensively utilized in fluorescence-guided surgery and diagnosis.[1][3][5]
Mechanism of Action and Cellular Metabolism
Hexaminolevulinate hydrochloride's utility in research stems from its role as a prodrug that leverages the endogenous heme synthesis pathway. Upon administration, the lipophilic HAL readily crosses cell membranes. Intracellularly, esterases cleave the hexyl ester to yield 5-aminolevulinic acid (5-ALA).[2] This 5-ALA then enters the heme biosynthetic pathway, leading to the accumulation of the photosensitizer Protoporphyrin IX (PpIX).[4][5] In neoplastic cells, a combination of increased uptake and altered enzymatic activity, particularly a relative deficiency in ferrochelatase (the enzyme that converts PpIX to heme), results in the preferential accumulation of PpIX compared to normal cells.[2]
This selective accumulation is the cornerstone of HAL's application in both photodynamic diagnosis (PDD) and photodynamic therapy (PDT). For PDD, the accumulated PpIX is excited by blue light (360-450 nm), causing it to emit a distinct red fluorescence, thereby demarcating tumor tissue.[3][5] For PDT, the light-activated PpIX transfers energy to molecular oxygen, generating highly cytotoxic reactive oxygen species (ROS) that induce cell death.[4][7]
Key Basic Research Applications
In Vitro Photodynamic Therapy Models
HAL-based PDT is extensively studied in various cancer cell lines to elucidate mechanisms of cell death, evaluate therapeutic efficacy, and screen for synergistic drug combinations.
| Parameter | Cell Line | HAL Concentration | Light Dose | Result | Reference |
| Apoptotic Population | 320DM (human colon carcinoma) | 5 µM | 640 mJ/cm² | 75% | [4] |
| Apoptotic Features | Jurkat (human T-cell lymphoma) | Not specified | Not specified | ~80% after 4 hours | [7] |
| PpIX Fluorescence | HT1376 (bladder cancer) vs. HFF (normal fibroblast) | Not specified | Not specified | Statistically significant difference (p < 0.01) | [6] |
This protocol outlines a general procedure for treating cancer cells with HAL-PDT and assessing apoptosis.
Materials:
-
Cancer cell line of interest (e.g., 320DM human colon carcinoma)
-
Complete cell culture medium
-
This compound (HAL) stock solution
-
Phosphate-buffered saline (PBS)
-
Light source with appropriate wavelength (e.g., 450 nm) and power output
-
Apoptosis detection kit (e.g., Hoechst 33342 stain, Annexin V-FITC/Propidium Iodide for flow cytometry)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger flasks for protein or DNA analysis) and allow them to adhere overnight.
-
HAL Incubation: Replace the culture medium with a medium containing the desired concentration of HAL (e.g., 5 µM). Incubate for a specific duration (e.g., 4 hours) in the dark to allow for PpIX accumulation.
-
Washing: After incubation, gently wash the cells twice with PBS to remove extracellular HAL.
-
Irradiation: Add fresh culture medium and immediately expose the cells to a light source at a specific wavelength and light dose (e.g., 450 nm, 640 mJ/cm²).
-
Post-PDT Incubation: Return the cells to the incubator for a defined period (e.g., 4 to 40 hours) to allow for the induction of apoptosis.
-
Apoptosis Assessment:
-
Fluorescence Microscopy: Stain cells with a nuclear dye like Hoechst 33342 to visualize apoptotic nuclear morphology (chromatin condensation and fragmentation).
-
Flow Cytometry: Stain cells with Annexin V and a viability dye (e.g., Propidium Iodide) to quantify the percentage of apoptotic and necrotic cells.
-
Western Blotting: Analyze the expression of key apoptotic proteins (e.g., caspases, cytochrome c).
-
In Vivo Animal Models for PDT and Biodistribution Studies
Animal models are indispensable for evaluating the therapeutic efficacy, biodistribution, and safety of HAL-PDT in a systemic context. Orthotopic and subcutaneous tumor models in rodents are commonly employed.
| Parameter | Animal Model | HAL Concentration/Dose | Measurement | Result | Reference |
| Prophylactic Efficacy | Hairless mice with UV-induced SCC | 2%, 6%, 20% HAL cream | Median time to first SCC | 264 days (vs. 186 days for UV only) | [9] |
| Therapeutic Efficacy | Hairless mice with UV-induced SCC | 2%, 6%, 20% HAL cream | Cure rates | 23-61.5% | [9] |
| Bioavailability | Human volunteers | Intravesical [14C]-HAL | Systemic bioavailability | Not specified | [10] |
| PpIX Biodistribution | Women with genital erosive lichen planus | 6.25 or 50 mg/ml topical HAL | PpIX fluorescence | Higher levels after 3 hours | [11] |
This protocol describes the establishment of an orthotopic bladder cancer model in rats and subsequent HAL-PDT treatment.
Materials:
-
Female Fischer F344 rats
-
AY-27 rat bladder cancer cells
-
Catheters for intravesical instillation
-
This compound solution (e.g., 8 mM)
-
Light source and a flexible fiber optic catheter for bladder irradiation
-
Anesthesia
Procedure:
-
Tumor Implantation: Anesthetize the rats and instill a suspension of AY-27 cells into the bladder via a catheter.
-
Tumor Growth: Allow the tumors to grow to a superficial stage (e.g., pT1).
-
HAL Instillation: Anesthetize the tumor-bearing rats and intravesically instill the HAL solution. The solution should be retained in the bladder for a specified duration (e.g., 1 hour).[12]
-
Bladder Irradiation: Following the incubation period, introduce a light-delivering catheter into the bladder and irradiate the bladder wall with a predefined light dose.
-
Post-Treatment Monitoring: Monitor the animals for adverse effects. At defined time points, perform cystoscopy to assess tumor response.
-
Histopathological Analysis: At the end of the study, euthanize the animals and harvest the bladders for histological and immunohistochemical analysis to evaluate tumor necrosis, apoptosis, and inflammatory responses.[13]
Signaling Pathways in HAL-PDT-Induced Apoptosis
Research has shown that HAL-PDT can induce apoptosis through both caspase-dependent and -independent pathways. A key event is the release of mitochondrial proteins into the cytosol.
Upon light activation, PpIX localized in the mitochondria generates ROS, leading to mitochondrial damage. This triggers the release of cytochrome c into the cytosol, which activates the caspase cascade (caspase-9 and caspase-3), culminating in apoptosis.[4][7] Simultaneously, apoptosis-inducing factor (AIF) can be released from the mitochondria and translocate to the nucleus, where it induces large-scale DNA fragmentation in a caspase-independent manner.[7]
Conclusion
This compound is a versatile and powerful tool in basic cancer research. Its ability to selectively generate a potent photosensitizer in neoplastic cells enables a wide range of applications, from elucidating fundamental mechanisms of cell death to developing and evaluating novel therapeutic strategies in preclinical models. The detailed protocols and quantitative data provided in this guide are intended to facilitate the adoption and standardization of HAL-based techniques in the research community, ultimately accelerating the translation of basic scientific discoveries into improved clinical outcomes.
References
- 1. Quantitative fluorescence imaging of protoporphyrin IX through determination of tissue optical properties in the spatial frequency domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexaminolevulinate - Wikipedia [en.wikipedia.org]
- 4. Induction of apoptosis by hexaminolevulinate-mediated photodynamic therapy in human colon carcinoma cell line 320DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Involvement of both caspase-dependent and -independent pathways in apoptotic induction by hexaminolevulinate-mediated photodynamic therapy in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Photodynamic therapy with topical methyl- and hexylaminolevulinate for prophylaxis and treatment of UV-induced SCC in hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of the bioavailability of [14C]-hexaminolevulinate using accelerator mass spectrometry after intravesical administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biodistribution of protoporphyrin IX in female genital erosive lichen planus after topical application of hexaminolevulinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tissue responses to hexyl 5-aminolevulinate-induced photodynamic treatment in syngeneic orthotopic rat bladder cancer model: possible pathways of action - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexaminolevulinate Hydrochloride as a photosensitizer precursor
An In-Depth Technical Guide to Hexaminolevulinate (B171288) Hydrochloride as a Photosensitizer Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexaminolevulinate Hydrochloride (HAL), the hexyl ester of 5-aminolevulinic acid (5-ALA), is an advanced second-generation photosensitizer precursor.[1][2] It is a crucial agent in the fields of photodynamic diagnosis (PDD) and photodynamic therapy (PDT). Due to its enhanced lipophilicity compared to 5-ALA, HAL demonstrates improved penetration of cell membranes, leading to more efficient intracellular delivery and subsequent conversion into the potent endogenous photosensitizer, Protoporphyrin IX (PpIX).[3] This preferential accumulation in neoplastic cells allows for highly selective fluorescence-based tumor detection and light-induced cytotoxicity.[4][5]
This guide provides a comprehensive technical overview of HAL, covering its mechanism of action, pharmacokinetic properties, established experimental protocols, and applications in PDD and PDT, with a primary focus on its use in bladder cancer.
Mechanism of Action: The Heme Synthesis Pathway
Upon administration, HAL, a prodrug, readily crosses the cell membrane.[6] Intracellularly, nonspecific esterases hydrolyze the hexyl ester, releasing 5-aminolevulinic acid (5-ALA).[3] This exogenously supplied 5-ALA bypasses the rate-limiting step of the heme synthesis pathway, which is normally regulated by the enzyme ALA synthase.[7] The subsequent enzymatic steps proceed, leading to a significant accumulation of the photoactive intermediate, Protoporphyrin IX (PpIX).[5][8]
In neoplastic cells, a combination of increased activity of upstream enzymes (like porphobilinogen (B132115) deaminase) and reduced activity of ferrochelatase (which converts PpIX to heme) results in a preferential and marked accumulation of PpIX compared to normal cells.[8][9] This differential accumulation is the cornerstone of HAL's utility in both diagnosing and treating cancer.[9]
Data Presentation: Quantitative Parameters
Quantitative data for HAL are summarized below, covering pharmacokinetics, photodynamic diagnosis, and photodynamic therapy parameters.
Table 1: Pharmacokinetic and Formulation Data for Hexaminolevulinate HCl
| Parameter | Value | Reference |
|---|---|---|
| Formulation | 100 mg HAL HCl powder for reconstitution | [10][11] |
| Reconstitution | 50 mL of solvent to yield an 8 mM solution (1.7 mg/mL) | [10][12] |
| Administration Route | Intravesical Instillation | [13] |
| Instillation (Dwell) Time | ~60 minutes | [3][13][14] |
| Systemic Bioavailability | ~7% (90% CI: 5-10%) | [10][13] |
| Plasma Stability | Unstable; 21% recovered after 60 min at room temp. | [10] |
| Optimal Concentration (Fluorescence) | 8 mM showed highest fluorescence vs. 4 mM and 16 mM |[10][12] |
Table 2: Clinical Parameters for Photodynamic Diagnosis (PDD) with HAL
| Parameter | Value | Application | Reference |
|---|---|---|---|
| Light Source | Blue Light Cystoscopy (BLC®) | Bladder Cancer | [4] |
| Excitation Wavelength | 360 - 450 nm | Bladder Cancer | [15][16] |
| Fluorescence Emission | Red Fluorescence | Bladder Cancer | [10][16] |
| Improved Detection vs. WLC * | 19% overall increase in tumor detection | Bladder Cancer | [3] |
| CIS Detection Benefit** | 15.7% - 209% increase in detection rate | Bladder Cancer | [3][17] |
| Additional Tumor Detection | At least one additional tumor found in 15-23% of patients | Bladder Cancer | [3][17] |
| Sensitivity | 93.8% (PDD) vs. 78.2% (WLC) | Bladder Cancer | [17] |
| Specificity | 81.5% (PDD) vs. 90.5% (WLC) | Bladder Cancer | [17] |
| False Positive Rate | 21.9% - 49.1% | Bladder Cancer | [18] |
*WLC: White Light Cystoscopy **CIS: Carcinoma in situ
Table 3: Parameters for Photodynamic Therapy (PDT) with HAL
| Parameter | Value | Application | Reference |
|---|---|---|---|
| HAL Concentration (Clinical) | 8 mM or 16 mM (50 mL solution) | Bladder Cancer | [12] |
| HAL Concentration (In Vitro) | 0.5 mM - 2.0 mM | Various Cancer Cell Lines | [12] |
| Incubation Time (In Vitro) | 30 minutes - 6 hours | Various Cancer Cell Lines | [1][12][17] |
| Light Source | Incoherent white light, Lasers, LEDs | Bladder, Cervical Cancer | [12][13] |
| Activation Wavelength | ~630-635 nm (Red Light) | Cervical, Bladder Cancer | [13][14] |
| Light Fluence (In Vitro) | 10 J/cm² - 180 J/cm² | Various Cancer Cell Lines | |
| Tumor-Free Rate (Phase I) | 52.9% at 6 months | Bladder Cancer | [12] |
| Complete Response (CIN 2) | 95% (5% HAL) vs 57% (placebo) | Cervical Intraepithelial Neoplasia | |
Mechanism of Photodynamic Action and Cell Death
Once PpIX has accumulated in the target cells, the tissue is irradiated with light of a specific wavelength, typically in the red spectrum (~630 nm) for PDT, which has better tissue penetration than blue light.[15][18] The PpIX molecule absorbs a photon, moving from its ground state to an excited singlet state. It can then transition to a longer-lived triplet state. From this triplet state, it can react with molecular oxygen (Type II reaction) to produce highly cytotoxic reactive oxygen species (ROS), predominantly singlet oxygen (¹O₂).
These ROS cause direct cellular damage by oxidizing lipids, proteins, and nucleic acids. Key targets include mitochondria and the endoplasmic reticulum, leading to the initiation of apoptosis through the release of cytochrome c and the activation of caspase cascades.[2] At higher PDT doses, or if apoptotic pathways are impaired, cell death can also occur via necrosis.
Experimental Protocols
This section provides a representative methodology for conducting an in vitro HAL-PDT experiment to assess cytotoxicity. Parameters should be optimized for specific cell lines and experimental goals.
Exemplar In Vitro Protocol for HAL-PDT Cytotoxicity Assay
-
Cell Culture and Seeding:
-
HAL Incubation:
-
Prepare fresh HAL solutions in serum-free culture medium at desired concentrations (e.g., a serial dilution from 0.1 mM to 2 mM).[12][17] A "drug-free" control (medium only) must be included.
-
Aspirate the culture medium from the wells and wash once with Phosphate Buffered Saline (PBS).[3][12]
-
Add 100 µL of the HAL solutions or control medium to the appropriate wells.
-
Incubate for a defined period (e.g., 30 minutes to 4 hours) at 37°C.[3][12] All incubation steps must be performed in the dark (e.g., by covering the plate with aluminum foil) to prevent premature photosensitizer activation.[3]
-
-
Irradiation:
-
Following incubation, aspirate the HAL solution, wash cells once with PBS, and add 100 µL of fresh, complete culture medium.[3][12]
-
Irradiate the plate using a calibrated light source (e.g., LED array or filtered lamp) with a peak wavelength corresponding to a PpIX absorption band (e.g., ~410 nm for blue light or ~630 nm for red light).[1][14]
-
Deliver a defined light dose (fluence), for example, 10 J/cm². A "light-only" control group (no HAL incubation but receives irradiation) and a "dark" control (HAL incubation, no irradiation) are essential. The fluence rate (mW/cm²) should be measured and reported.[15]
-
-
Post-Irradiation Incubation:
-
Return the plate to the incubator for a further 24 to 48 hours to allow for the progression of cell death pathways.[1]
-
-
Assessment of Cytotoxicity:
-
Metabolic Assays: Use assays like MTT or WST-1 to quantify cell viability.[10][17] Add the reagent according to the manufacturer's protocol and measure absorbance using a plate reader. Express results as a percentage of the untreated control.
-
Apoptosis/Necrosis Assays: For a more detailed analysis of the cell death mechanism, use flow cytometry with Annexin V and Propidium Iodide (PI) or 7-AAD staining to differentiate between viable, apoptotic, and necrotic cell populations.[12]
-
Conclusion and Future Directions
This compound is a highly effective photosensitizer precursor with well-established clinical utility in the photodynamic diagnosis of non-muscle invasive bladder cancer. Its favorable pharmacokinetic profile, particularly its enhanced cellular uptake, offers significant advantages over first-generation compounds. The underlying mechanisms, involving preferential PpIX accumulation and subsequent ROS-mediated cell death, provide a strong rationale for its use in PDT.
Future research is likely to focus on expanding the therapeutic applications of HAL-PDT to other malignancies, optimizing treatment protocols (including light dosimetry and combination therapies), and exploring its potential to stimulate anti-tumor immune responses.[4] The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers and developers working to advance this promising technology.
References
- 1. Characterizing low fluence thresholds for in vitro photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Frontiers | 5-aminolevulinic acid induced photodynamic reactions in diagnosis and therapy for female lower genital tract diseases [frontiersin.org]
- 5. Cytotoxicity Assay Protocol [protocols.io]
- 6. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 7. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic therapy of cervical intraepithelial neoplasia with hexaminolevulinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Wavelength-Dependent Photodynamic Therapy Efficacy Using Representative Red and Near-Infrared Photosensitizers in a Single Tumor Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Light Technology for Efficient and Effective Photodynamic Therapy: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. oatext.com [oatext.com]
- 13. Advanced Light Source Technologies for Photodynamic Therapy of Skin Cancer Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photodynamic therapy of bladder cancer - a phase I study using hexaminolevulinate (HAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy of ultra short sub-30 minute incubation of 5-aminolevulinic acid photodynamic therapy in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Exploratory Studies on Hexaminolevulinate Hydrochloride in New Tumor Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and recent findings in the exploratory use of Hexaminolevulinate Hydrochloride (HAL) in novel tumor models. It is designed to equip researchers, scientists, and drug development professionals with detailed experimental protocols, quantitative data, and a deeper understanding of the underlying signaling pathways involved in HAL-mediated photodynamic diagnosis (PDD) and photodynamic therapy (PDT).
Introduction to this compound (HAL)
This compound is a lipophilic ester of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway. Its enhanced lipophilicity facilitates cellular uptake compared to 5-ALA. Within tumor cells, HAL is metabolized into the photosensitizer Protoporphyrin IX (PpIX). Cancer cells preferentially accumulate PpIX due to enzymatic differences in the heme synthesis pathway compared to healthy cells. This selective accumulation forms the basis of HAL's utility in oncology. When exposed to light of a specific wavelength (typically blue light), PpIX fluoresces, enabling visualization of tumor margins for fluorescence-guided surgery (FGS) and PDD. Furthermore, this photoactivation generates reactive oxygen species (ROS), leading to localized cytotoxicity and tumor destruction, the principle behind PDT.
While HAL is well-established for the diagnosis of bladder cancer, its application in other malignancies is an active area of exploratory research. This guide delves into preclinical studies utilizing new tumor models to investigate the broader therapeutic potential of HAL.
Mechanism of Action: From HAL to Cellular Effects
The journey of HAL from administration to therapeutic effect involves a series of intracellular events. The following workflow outlines the key steps:
Exploratory Studies in New Tumor Models
While bladder cancer remains the primary indication for HAL, preclinical research has expanded to investigate its efficacy in other challenging malignancies. This section summarizes key findings and experimental designs in these novel tumor models.
Orthotopic Rat Bladder Cancer Model
This model serves as a foundational platform for understanding HAL's anti-tumor effects and provides a basis for comparison with new tumor models.
Experimental Protocol:
-
Animal Model: Female Fischer F344 rats are often used.
-
Tumor Induction: An orthotopic bladder tumor is established by intravesical instillation of a suspension of syngeneic bladder tumor cells, such as AY-27 cells. This often follows a preconditioning of the bladder urothelium to facilitate tumor cell adhesion.
-
HAL Administration: An 8 mM solution of HAL in a cell culture medium is instilled intravesically (0.5 mL) and retained for 1 hour.[1]
-
Light Delivery: Following bladder evacuation and washing, the bladder is illuminated with blue light.
-
Combination Therapy (Optional): To explore synergistic effects, checkpoint inhibitors such as anti-PD-L1 antibodies can be co-administered with HAL.[1]
-
Endpoint Analysis: Tumor response is assessed through histopathological analysis of bladder samples. Immune cell infiltration is quantified using immunohistochemistry for markers like CD3 and CD8.
Quantitative Data Summary:
| Parameter | Treatment Group | Outcome | Reference |
| Anti-tumor Effect | HAL + Blue Light | 63% positive anti-tumor effect at 12 days | [1] |
| Anti-tumor Effect | HAL + Blue Light | 31% positive anti-tumor effect at 30 days | [1] |
| Anti-tumor Effect | HAL + Blue Light + anti-PD-L1 | 38% positive anti-tumor effect at 30 days | [1] |
| Immune Response | HAL + Blue Light | Increased tumor infiltration of CD3+ and CD8+ T-cells at 30 days | [1] |
Glioma Models (Brain Tumors)
The highly infiltrative nature of gliomas presents a significant surgical challenge. Fluorescence-guided surgery using 5-ALA, which shares the same active metabolite as HAL, has shown promise in improving the extent of resection. PDT is also being explored as an adjuvant therapy.
Experimental Protocol (General):
-
Animal Model: Immunodeficient rats (e.g., nude rats) are commonly used for xenograft models.
-
Tumor Induction: Human glioblastoma cell lines (e.g., U87MG) are stereotactically implanted into the brain to create an orthotopic tumor model.
-
5-ALA/HAL Administration: 5-ALA is typically administered intravenously or intraperitoneally at doses ranging from 100 to 125 mg/kg, 3 to 4 hours before light exposure.[2][3]
-
Light Delivery: Interstitial photodynamic therapy is performed by inserting an optical fiber directly into the tumor. Light doses can vary, for example, a total of 26 Joules.[2][3]
-
Endpoint Analysis: Treatment efficacy is evaluated by monitoring animal survival, tumor volume changes via magnetic resonance imaging (MRI), and histological analysis of tumor necrosis.
Quantitative Data Summary:
| Parameter | Animal Model | Treatment | Outcome | Reference |
| Survival | Rat Glioma Model | 5-ALA (125 mg/kg) + 26 J Light | Significant increase in survival compared to untreated controls | [2] |
| Tumor Response | Rat Glioma Model | 5-ALA-PDT | Large areas of central tumor necrosis observed | [2] |
| Cell Viability | In vitro Glioblastoma Cells | 5-ALA (50 µg/mL) + 4.8 J/cm² Light | Nearly 100% cell death | [4] |
| Proliferation (Ki67) | In vitro Glioblastoma Co-culture | 5-ALA-PDT | 59% (control) vs. 24% (treated) positive nuclei | [4] |
Ovarian Cancer Model
Peritoneal carcinomatosis is a common and difficult-to-treat manifestation of advanced ovarian cancer. PDT is being investigated as a potential intraperitoneal therapy.
Experimental Protocol:
-
Animal Model: Female Fischer 344 rats.
-
Tumor Induction: Peritoneal metastases are induced by intraperitoneal injection of ovarian cancer cells.
-
ALA Administration: 5-ALA is injected into the peritoneal cavity at a dose of 60 mg/kg.
-
Light Delivery: Four hours after ALA administration, PDT is performed using either a 630 nm or 532 nm laser with varying light doses.
-
Endpoint Analysis: Treatment efficacy is assessed by histological analysis of peritoneal biopsies taken 24 hours after treatment, with a semi-quantitative necrosis value assigned to each sample.
Quantitative Data Summary:
| Parameter | Wavelength | Light Dose | Necrosis Value (Mean ± SD) | Reference |
| Peritoneal Necrosis | 532 nm | 1.5x Dose | 3.22 ± 0.83 | |
| Peritoneal Necrosis | 630 nm | 1.5x Dose | 2.67 ± 1.00 |
Skin Cancer Models
Topical PDT is an established treatment for certain non-melanoma skin cancers. While many studies use methyl aminolevulinate (MAL) or 5-ALA, the principles are directly applicable to HAL.
Experimental Protocol (General):
-
Animal Model: Murine models with induced or xenografted skin tumors (e.g., basal cell carcinoma, squamous cell carcinoma).
-
HAL/ALA Derivative Administration: A topical cream or solution containing the photosensitizer precursor is applied to the tumor and surrounding area.
-
Light Delivery: After an incubation period (typically several hours), the lesion is illuminated with red or blue light.
-
Endpoint Analysis: Tumor response is evaluated by measuring changes in tumor volume and observing cosmetic outcomes. Complete remission rates are often reported.
Quantitative Data Summary:
| Parameter | Photosensitizer | Light Parameters | Outcome | Reference |
| Tumor Remission | Aluminum Phthalocyanine (B1677752) Chloride (topical) | 75 mW/cm², 150 J/cm² | 60% complete tumor remission | [5] |
| Tumor Volume | 5-ALA (intraperitoneal) | 630 nm LED, 30 min | Complete remission at 4 weeks in a melanoma xenograft model | [6] |
Key Signaling Pathways in HAL-PDT
The cytotoxic effects of HAL-PDT are mediated by complex signaling cascades that lead to different forms of cell death and stimulate an anti-tumor immune response.
Induction of Apoptosis
Apoptosis, or programmed cell death, is a major mechanism of cell killing by HAL-PDT. This process is often initiated by mitochondrial damage caused by ROS.
Experimental Protocol for Caspase Activity Assay:
-
Cell Culture: Tumor cells are cultured and treated with HAL followed by light exposure.
-
Cell Lysis: At various time points post-PDT, cells are harvested and lysed to release intracellular proteins.
-
Caspase Assay: A fluorescence-based enzymatic assay is used to measure the activity of caspases, such as caspase-3/7. This typically involves a substrate that, when cleaved by the active caspase, releases a fluorescent molecule.
-
Quantification: The fluorescence intensity is measured using a plate reader and is proportional to the caspase activity. Results are often expressed relative to an untreated control.
Induction of Autophagy
Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the context. HAL-PDT has been shown to induce autophagy.
Experimental Protocol for LC3-II Expression Analysis (Western Blot):
-
Cell Culture and Treatment: Cells are treated with HAL-PDT as described previously.
-
Protein Extraction: Cells are lysed at different time points after treatment to extract total protein.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with a primary antibody specific for LC3.
-
Detection: A secondary antibody conjugated to an enzyme is used for detection, and the bands corresponding to LC3-I and LC3-II are visualized.
-
Quantification: The ratio of LC3-II to LC3-I (or a loading control like actin) is calculated to quantify the extent of autophagy induction.
Stimulation of the Immune Response
HAL-PDT can induce an acute inflammatory response and stimulate both the innate and adaptive immune systems. This immunogenic cell death can lead to a systemic anti-tumor immune response.
Experimental Protocol for T-Cell Infiltration Analysis (Immunohistochemistry):
-
Tissue Preparation: Tumor tissues from treated and control animals are fixed, embedded in paraffin, and sectioned.
-
Immunohistochemical Staining: Tissue sections are stained with primary antibodies specific for T-cell markers, such as CD3 (pan T-cell marker) and CD8 (cytotoxic T-cell marker).
-
Visualization: A secondary antibody and a chromogen are used to visualize the stained cells.
-
Quantification: The number of positive cells per unit area (e.g., cells/mm²) is quantified using digital image analysis software. This provides a measure of the density of T-cell infiltration.
Conclusion and Future Directions
Exploratory studies of this compound in new tumor models, including glioma, ovarian, and skin cancer, demonstrate its potential beyond bladder cancer diagnosis. The ability of HAL-PDT to induce multiple modes of cell death, including apoptosis and autophagy, and to stimulate a robust anti-tumor immune response, highlights its promise as a versatile anti-cancer therapy.
Future research should focus on:
-
Optimizing Treatment Parameters: Further studies are needed to determine the optimal HAL dosage, light dose, and timing for different tumor types.
-
Combination Therapies: Investigating the synergy between HAL-PDT and other treatments, such as immunotherapy (e.g., checkpoint inhibitors), chemotherapy, and radiation therapy, is a promising avenue.
-
Advanced Tumor Models: The use of patient-derived xenograft (PDX) and organoid models will provide more clinically relevant platforms to test the efficacy of HAL-PDT.
-
Understanding Resistance Mechanisms: Elucidating the mechanisms by which some tumors may be resistant to HAL-PDT will be crucial for developing strategies to overcome this resistance.
This technical guide provides a solid foundation for researchers and clinicians interested in exploring the expanding applications of this compound in oncology. The detailed protocols and summarized data offer a starting point for designing new preclinical studies and ultimately translating these promising findings into clinical practice.
References
- 1. Advances in the Application of Preclinical Models in Photodynamic Therapy for Tumor: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimally invasive photodynamic therapy (PDT) for ablation of experimental rat glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interstitial 5-ALA photodynamic therapy and glioblastoma: Preclinical model development and preliminary results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Studies with Glioblastoma Brain Organoid Co-Cultures Show Efficient 5-ALA Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topical photodynamic therapy of murine non-melanoma skin carcinomas with aluminum phthalocyanine chloride and a diode laser: pharmacokinetics, tumor response and cosmetic outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of Photodynamic Therapy in Melanoma Skin Cancer Cell Line A375: in vivo Study [jkslms.or.kr]
Methodological & Application
Application Notes: In Vitro Cell Staining with Hexaminolevulinate Hydrochloride for Fluorescence-Based Detection of Cancer Cells
References
- 1. researchgate.net [researchgate.net]
- 2. Probing Hexaminolevulinate Mediated PpIX Fluorescence in Cancer Cell Suspensions in the Presence of Chemical Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of minimal detectable protoporphyrin IX concentrations with a loupe device and conventional 5-ALA fluorescence microscopy: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Photodynamic Therapy using Hexaminolevulinate Hydrochloride (HAL)
Introduction
Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizing agent, a specific wavelength of light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to targeted cell death.[1][2] Hexaminolevulinate (B171288) Hydrochloride (HAL), the hexyl ester of 5-aminolevulinic acid (ALA), is a second-generation photosensitizer precursor.[3] Its increased lipophilicity facilitates enhanced penetration of cell membranes compared to ALA. Within the cell, HAL is metabolized into Protoporphyrin IX (PpIX), a potent endogenous photosensitizer that preferentially accumulates in neoplastic and rapidly dividing cells.[4] Subsequent illumination with light of an appropriate wavelength (typically blue or red light) activates the PpIX, initiating a photochemical reaction that results in localized oxidative damage and cell death, making HAL-PDT a promising treatment for various oncological and dermatological conditions.[5][6]
Section 1: Mechanism of Action
The therapeutic effect of HAL-PDT is initiated by the selective accumulation of PpIX in target tissues and its subsequent activation by light.
-
Uptake and Conversion: HAL is topically or locally administered and readily penetrates the cell membrane due to its lipophilic nature. Inside the cell, ubiquitous esterases hydrolyze HAL into 5-aminolevulinic acid (ALA).[7]
-
PpIX Synthesis: The resulting ALA enters the heme biosynthesis pathway, bypassing the rate-limiting feedback inhibition step. This leads to a significant and selective accumulation of the photosensitive intermediate, Protoporphyrin IX (PpIX), within the mitochondria of target cells, particularly cancer cells.[4]
-
Photoactivation: The area of PpIX accumulation is then illuminated with a specific wavelength of light. PpIX has a primary absorption peak in the blue light region (Soret band, ~410 nm) and secondary peaks (Q-bands) in the red light region (~635 nm).[7][6]
-
Generation of Reactive Oxygen Species (ROS): Upon absorbing a photon of light, PpIX transitions to an excited triplet state. This excited molecule can then react with molecular oxygen (Type II reaction) to produce highly cytotoxic singlet oxygen (¹O₂) or participate in electron transfer reactions (Type I) to form other reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals.[1]
-
Cellular Damage and Death: The generated ROS are highly reactive and cause irreversible oxidative damage to essential cellular components, including lipids, proteins, and nucleic acids. This damage primarily targets the mitochondria, initiating signaling cascades that lead to cell death through apoptosis and necrosis.[3][5] Furthermore, HAL-PDT can induce an anti-tumor immune response, contributing to its therapeutic effect.[8][9]
Section 2: Key Signaling Pathways in HAL-PDT
HAL-PDT-induced oxidative stress activates a complex network of intracellular signaling pathways that determine the ultimate fate of the cell, leading to either cell death or survival.
-
Pro-Apoptotic Pathways: The primary mechanism of cell killing is the induction of apoptosis. ROS generated in the mitochondria can trigger the intrinsic apoptotic pathway. Additionally, stress-activated protein kinase (SAPK) pathways, such as p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK), are strongly activated by PDT-induced oxidative stress.[10] Activation of these kinases leads to the phosphorylation of downstream targets that promote apoptosis.[10]
-
Pro-Survival Pathways: In response to the cellular damage, PDT also activates pro-survival signaling pathways as a defense mechanism.[11] These pathways can, in some cases, lead to treatment resistance. Key survival pathways include:
-
Nuclear Factor-kappa B (NF-κB): This transcription factor can be activated by ROS and promotes the expression of anti-apoptotic and pro-inflammatory genes, potentially reducing the efficacy of the therapy.[11]
-
Nuclear factor erythroid 2-related factor 2 (Nrf2): As a master regulator of the antioxidant response, Nrf2 activation leads to the upregulation of cytoprotective genes, which help cells neutralize ROS and cope with oxidative stress.[11]
-
Section 3: Experimental Protocols
Protocol 3.1: In Vitro HAL-PDT for Cancer Cell Lines
This protocol provides a general framework for assessing the efficacy of HAL-PDT on adherent cancer cell lines. Parameters should be optimized for specific cell lines and experimental goals.
Materials:
-
Hexaminolevulinate Hydrochloride (HAL) powder
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640), serum-free for incubation
-
Phosphate-Buffered Saline (PBS)
-
Cell line of interest (e.g., T24 bladder cancer, A431 epidermoid carcinoma)[12]
-
96-well clear-bottom, white-walled plates
-
LED light source with specific wavelengths (e.g., 410 nm for blue light, 624 nm for red light)[12]
-
MTT or other viability assay reagents
-
Annexin V/Propidium Iodide apoptosis detection kit
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they are in the exponential growth phase at the time of treatment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
HAL Preparation: Prepare a stock solution of HAL in sterile PBS or culture medium. Further dilute to the desired final concentration (e.g., 20 µM) in serum-free medium immediately before use.[12][13]
-
Incubation: Remove the growth medium from the cells and wash once with PBS. Add the HAL-containing serum-free medium to the wells. Include "no HAL, no light" (untreated control) and "HAL, no light" (dark toxicity control) wells. Incubate for 3-4 hours at 37°C, 5% CO₂.[12]
-
Washing: After incubation, remove the HAL-containing medium and wash the cells twice with PBS to remove any extracellular PpIX precursor. Add fresh, complete (serum-containing) growth medium to each well.
-
Irradiation: Immediately expose the plate to the LED light source. The light dose (J/cm²) is a product of irradiance (mW/cm²) and time (s). Use a radiometer to ensure accurate and consistent irradiance across the plate. Perform irradiation at room temperature. A "no HAL, light only" control should also be included.
-
Post-Treatment Incubation: After irradiation, return the plate to the incubator for 24-48 hours to allow for the execution of cell death pathways.
-
Assessment:
-
Cell Viability: Use an MTT assay to quantify the metabolic activity of surviving cells. Read absorbance according to the manufacturer's protocol.
-
Apoptosis/Necrosis: For mechanistic studies, use flow cytometry with Annexin V/PI staining to differentiate between apoptotic, necrotic, and live cells.
-
Protocol 3.2: Clinical Protocol Outline - Bladder Cancer
This protocol is based on a Phase I clinical study for non-muscle-invasive bladder cancer (NMIBC).[14]
-
Patient Selection: Patients with intermediate or high-risk NMIBC.
-
HAL Administration: Intravesical instillation of 50 mL of an 8 mM HAL solution.[14]
-
Incubation: The solution is retained in the bladder for approximately 1-2 hours.
-
Irradiation: The bladder is emptied and then irradiated using an incoherent white light source delivered via a flexible transurethral catheter.[14]
-
Treatment Regimen: The PDT treatment is repeated, for instance, in 3 sessions spaced 6 weeks apart.[14]
-
Follow-up: Patients are monitored via regular cystoscopy, cytology, and histology to assess tumor recurrence.[14]
Protocol 3.3: Clinical Protocol Outline - Cervical Intraepithelial Neoplasia (CIN)
This protocol is based on studies treating low- to high-grade CIN.[15][16]
-
Patient Selection: Patients with biopsy-confirmed CIN 1, 2, or 3.
-
HAL Administration: Topical application of 10 mL of 10 mM HAL in a thermogel formulation or a HAL-containing vaginal suppository to the cervix.[15][16]
-
Incubation: The formulation is left in place for 3-5 hours.[16]
-
Irradiation: The ecto- and endocervical canal is illuminated using a specialized light-delivery catheter coupled to a laser emitting red light (e.g., 633 nm) at a specified dose (e.g., 50 J/cm²).[15][16]
-
Follow-up: Patients are assessed at 3 and 6 months post-treatment with colposcopy, cytology, and HPV testing.[15]
Section 4: Quantitative Data Summary
The efficacy of HAL-PDT varies significantly based on the indication, HAL formulation, light parameters, and treatment regimen.
Table 1: Summary of Clinical HAL-PDT Efficacy Data
| Indication | Patient Population | HAL Concentration & Formulation | Light Parameters | Efficacy Outcome | Citation |
|---|---|---|---|---|---|
| Bladder Cancer (NMIBC) | 17 patients with intermediate/high-risk UCC | 8 mM or 16 mM solution, intravesical instillation | Incoherent white light | 52.9% tumor-free at 6 months; 11.8% tumor-free at 21 months | [14] |
| Cervical Intraepithelial Neoplasia (CIN 1) | 70 patients randomized | Vaginal suppository | 633 nm red light, 50 J/cm² | 57% complete histologic remission at 6 months (vs. 25% in control) | [15] |
| Cervical Intraepithelial Neoplasia (CIN 1-3) | 24 patients | 10 mM HAL-thermogel, topical | 633 nm red light, 1000s illumination | 63% complete response and HPV remission at 6 months (after 1-3 treatments) |[16] |
Table 2: Summary of In Vitro HAL-PDT Parameters
| Cell Lines | HAL Concentration | Incubation Time | Light Wavelength | Light Irradiance | Key Finding | Citation |
|---|---|---|---|---|---|---|
| A431, T24, WiDr, NHIK 3025, FME | 20 µM | 3 hours (serum-free) | 410 nm (Blue) | 0.7, 3.5, 7.0 mW/cm² | PDT efficacy was several-fold higher for blue light vs. red light. | [12][13] |
| A431, T24, WiDr, NHIK 3025, FME | 20 µM | 3 hours (serum-free) | 624 nm (Red) | 35.0 mW/cm² | Red light PDT induced more apoptosis than blue light PDT. Low irradiance induced more apoptosis than high irradiance. | [12] |
| Rat Bladder (AY-27) | Not specified | Not specified | Blue light | Not specified | HAL-PDT induces carbonylation and altered expression of proteins in cell survival and death pathways. | [5] |
| Human Lung (H460) | 30 µM | 8 hours | Not specified | 2 J/cm² | The LD₃₀ was achieved at 30 µM HAL with a 2 J/cm² light dose. |[10] |
Section 5: Application Notes
-
Wavelength Selection: The choice between blue and red light is a critical consideration. Blue light (~410 nm) is more efficient at activating PpIX, meaning lower light doses are required. However, its tissue penetration is limited to about 1 mm.[7] Red light (~635 nm) penetrates deeper into tissues (up to 6 mm), making it suitable for thicker or more nodular lesions, but it is less efficient at activating PpIX, requiring higher light doses.[7]
-
Concentration and Incubation Time: The concentration of HAL and the incubation duration directly influence the amount of PpIX that accumulates in the target cells. These parameters must be optimized to maximize PpIX in target tissue while minimizing accumulation in surrounding healthy tissue to reduce side effects. Studies in rat bladders have shown that an 8 mM HAL concentration led to higher PpIX production and more significant mitochondrial damage compared to a 16 mM concentration, suggesting a potential substrate inhibition effect at higher concentrations.[3]
-
Light Dose and Irradiance: The total light dose (fluence, J/cm²) determines the overall cytotoxic effect. However, the rate at which this dose is delivered (irradiance, mW/cm²) can influence the mechanism of cell death. Lower irradiance has been shown to favor apoptosis, while higher irradiance may lead to a greater proportion of necrosis, which can be more inflammatory.[12]
-
Safety and Handling: HAL is a drug precursor and should be handled according to safety data sheet (SDS) guidelines. Patients undergoing PDT will experience temporary photosensitivity in the treated area and should be instructed to avoid exposure to direct sunlight and bright indoor lights for at least 24-48 hours post-treatment to prevent inflammatory reactions.[17][18] Common adverse events are typically localized to the treatment area and may include discomfort, pain, erythema, and edema.[14][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Photodynamic Therapy for Dermatologic Conditions - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Analysis of differential PDT effect in rat bladder tumor models according to concentrations of intravesical hexyl-aminolevulinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current status of photodynamic technology for urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Photodynamic therapy with hexyl aminolevulinate induces carbonylation, posttranslational modifications and changed expression of proteins in cell survival and cell death pathways - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 6. Current evidence and applications of photodynamic therapy in dermatology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Photocure Announces the Publication of Pre-Clinical Study Results Supporting the Anti-tumor Effect of Hexaminolevulinate with Blue Light in Bladder Cancer model [photocure.com]
- 9. Photocure Announces the Publication of Pre-Clinical Study Results Supporting the Anti-tumor Effect of Hexaminolevulinate with Blue Light in Bladder Cancer model [photocure.com]
- 10. Photodynamic therapy (PDT) - Initiation of apoptosis via activation of stress-activated p38 MAPK and JNK signal pathway in H460 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Photodynamic therapy of bladder cancer - a phase I study using hexaminolevulinate (HAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Efficacy and safety of hexaminolevulinate photodynamic therapy in patients with low-grade cervical intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Photodynamic therapy of cervical intraepithelial neoplasia with hexaminolevulinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Photodynamic Therapy | Strimling Dermatology, Laser & Vein Institute [vegasdermatology.net]
- 18. cancer.ca [cancer.ca]
Application Notes and Protocols for Hexaminolevulinate Hydrochloride in Tumor Cell Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Hexaminolevulinate (B171288) Hydrochloride (HAL) for the fluorescence microscopy of tumor cells. This document outlines the underlying mechanism, detailed experimental protocols, and quantitative data to facilitate the successful application of HAL in research and drug development settings.
Introduction
Hexaminolevulinate Hydrochloride (HAL) is a lipophilic derivative of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway.[1] Due to its enhanced cellular uptake compared to 5-ALA, HAL is a powerful tool for inducing the accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in cancer cells.[1][2] This preferential accumulation allows for the visualization of tumor cells with high sensitivity and specificity using fluorescence microscopy, a technique with significant applications in cancer diagnostics and therapy.
Mechanism of Action
This compound is a non-fluorescent prodrug that is actively transported into cells. Inside the cell, it is hydrolyzed by esterases to 5-aminolevulinic acid (5-ALA). Exogenous 5-ALA bypasses the rate-limiting step of the heme synthesis pathway, leading to an accumulation of Protoporphyrin IX (PpIX), a potent photosensitizer and fluorophore.[1]
Cancer cells exhibit a higher rate of PpIX accumulation compared to normal cells due to a combination of factors, including increased activity of certain enzymes in the heme synthesis pathway and/or decreased activity of ferrochelatase, the enzyme that converts PpIX to heme.[3] This differential accumulation results in a strong red fluorescence in tumor cells when excited with blue light, enabling their clear distinction from surrounding healthy cells.
Below is a diagram illustrating the metabolic pathway of this compound and the subsequent accumulation of Protoporphyrin IX in tumor cells.
Quantitative Data on HAL-Induced PpIX Fluorescence
The following tables summarize quantitative data from various studies on the use of this compound for inducing PpIX fluorescence in different cancer cell lines.
Table 1: Optimal Concentrations and Incubation Times for HAL-Induced PpIX Fluorescence
| Cell Line | Cancer Type | HAL Concentration | Incubation Time | Key Findings |
| HT1197 | Bladder Cancer | 50 µM | 2 hours | Significant PpIX fluorescence compared to normal cells.[1] |
| HT1376 | Bladder Cancer | 50 µM | 2 hours | Statistically significant difference in fluorescence compared to normal fibroblasts.[4] |
| LNCaP | Prostate Cancer | Not specified | 4 hours | Addition of DFO with HAL significantly enhanced PpIX fluorescence in adherent cells.[5] |
| U87MG | Glioblastoma | 1 mM (5-ALA) | 8 hours | SnPP and genistein (B1671435) combination increased fluorescence by 75%.[6] |
| U87wtEGFR | Glioblastoma | 1 mM (5-ALA) | 8 hours | SnPP and genistein combination increased fluorescence by 140%.[6] |
| U87vIII | Glioblastoma | 1 mM (5-ALA) | 8 hours | DFO and genistein combination increased fluorescence by 161%.[6] |
Table 2: Factors Influencing HAL-Induced PpIX Fluorescence Intensity
| Factor | Effect on PpIX Fluorescence | Description |
| Adjuvants (e.g., DFO, Genistein) | Increase | Deferoxamine (DFO), an iron chelator, can inhibit ferrochelatase, leading to higher PpIX accumulation. Genistein can also enhance fluorescence.[5][6] |
| Cellular State (Adherent vs. Suspension) | Varies | Adherent monolayer cancer cells showed a significant increase in PpIX fluorescence with adjuvants, which was not observed in suspended cells.[5] |
| Incubation Temperature | Increase | Incubation at 37°C generally leads to higher PpIX fluorescence compared to room temperature.[1] |
| Light Exposure | Decrease (Photobleaching) | Prolonged exposure to excitation light can lead to a decrease in PpIX fluorescence intensity.[4] |
Experimental Protocols
This section provides a detailed protocol for staining cancer cells with this compound for fluorescence microscopy.
Materials
-
This compound (HAL) powder
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium appropriate for the cell line
-
Cancer cell line of interest
-
Normal (non-cancerous) cell line for comparison (optional)
-
Multi-well plates or chamber slides suitable for microscopy
-
Fluorescence microscope with appropriate filter sets (Excitation: ~405 nm, Emission: ~635 nm)
-
Incubator (37°C, 5% CO2)
-
Hemocytometer or automated cell counter
Preparation of HAL Stock Solution
-
Prepare a stock solution of HAL (e.g., 10 mM) by dissolving the powder in sterile PBS.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C, protected from light.
Cell Seeding
-
Culture cancer cells to ~70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into multi-well plates or chamber slides at a density appropriate for your cell line and experiment.
-
Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO2 incubator.
HAL Staining Protocol
The following diagram outlines the general workflow for HAL staining and fluorescence microscopy.
Step-by-Step Procedure:
-
Prepare HAL Working Solution: On the day of the experiment, thaw an aliquot of the HAL stock solution and dilute it to the desired final concentration (e.g., 50 µM) in pre-warmed, serum-free cell culture medium. Prepare enough solution to cover the cells in each well or chamber.
-
Cell Treatment:
-
Remove the culture medium from the cells.
-
Gently add the HAL working solution to the cells.
-
Incubate the cells for the desired period (e.g., 2-4 hours) at 37°C and 5% CO2, protected from light. The optimal incubation time may vary depending on the cell line and should be determined empirically.
-
-
Washing:
-
After incubation, gently aspirate the HAL-containing medium.
-
Wash the cells two to three times with sterile PBS to remove any extracellular HAL.
-
-
Imaging:
-
Add fresh, pre-warmed culture medium (without phenol (B47542) red, if possible, to reduce background fluorescence) or PBS to the cells.
-
Immediately proceed to imaging using a fluorescence microscope.
-
Fluorescence Microscopy Parameters
-
Excitation Wavelength: Protoporphyrin IX has a major absorption peak (Soret band) around 405 nm. Therefore, a violet or blue laser/light source is optimal for excitation.[7][8]
-
Emission Wavelength: The fluorescence emission of PpIX peaks at approximately 635 nm, in the red region of the spectrum.[3][7]
-
Microscope Settings:
-
Use an objective appropriate for your desired magnification and resolution.
-
Adjust the exposure time and gain to obtain a good signal-to-noise ratio while minimizing photobleaching. It is recommended to use the lowest possible excitation light intensity and exposure time necessary to acquire a clear image.
-
Acquire images of both the HAL-treated cancer cells and any control cells (e.g., untreated cells or HAL-treated normal cells).
-
Data Analysis and Interpretation
Quantitative analysis of PpIX fluorescence can be performed using image analysis software (e.g., ImageJ/Fiji). The mean fluorescence intensity per cell or per area can be measured and compared across different experimental conditions. It is crucial to maintain consistent imaging parameters for all samples within an experiment to ensure accurate comparisons.
Troubleshooting
-
Low Fluorescence Signal:
-
Increase the HAL concentration or incubation time.
-
Ensure the cells are healthy and metabolically active.
-
Check the microscope's light source and filter sets for proper functionality and alignment.
-
-
High Background Fluorescence:
-
Ensure thorough washing of cells after HAL incubation.
-
Use phenol red-free imaging medium.
-
Image in a darkened room to minimize ambient light.
-
-
Photobleaching:
-
Minimize the exposure time and excitation light intensity.
-
Use an anti-fade mounting medium if imaging fixed cells.
-
Acquire images promptly after starting the illumination.
-
Safety Precautions
This compound is a photosensitizing agent. Avoid exposing skin and eyes to the compound and to the treated cells, especially under bright light. Wear appropriate personal protective equipment (PPE), including gloves and lab coat, when handling HAL and treated cells. All procedures should be performed in accordance with standard laboratory safety guidelines.
References
- 1. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions [mdpi.com]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 7. Red-light excitation of protoporphyrin IX fluorescence for subsurface tumor detection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 405 nm versus 633 nm for protoporphyrin IX excitation in fluorescence-guided stereotactic biopsy of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Optimal Cell Labeling with Hexaminolevulinate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexaminolevulinate (B171288) Hydrochloride (HAL) is a prodrug that enables the fluorescent labeling of cells, with a notable preference for neoplastic cells.[1][2] As an ester derivative of 5-aminolevulinic acid (5-ALA), HAL is more lipophilic, which enhances its penetration across cellular membranes.[2] Once inside the cell, it is metabolized into the highly fluorescent endogenous photosensitizer, Protoporphyrin IX (PpIX).[1][3] This selective accumulation of PpIX in cancer cells allows for their differentiation from healthy cells through fluorescence-based detection methods.[1] These application notes provide a comprehensive overview of the principles, quantitative parameters, and detailed protocols for utilizing HAL for optimal cell labeling in research settings.
Mechanism of Action: The Heme Synthesis Pathway
The efficacy of Hexaminolevulinate Hydrochloride as a labeling agent is dependent on the cellular heme synthesis pathway.
-
Uptake and Conversion: HAL is readily taken up by cells. Intracellularly, nonspecific esterases hydrolyze it to 5-aminolevulinic acid (5-ALA).[2]
-
Metabolic Pathway: 5-ALA then enters the heme biosynthesis pathway, where it is converted through a series of enzymatic steps into the fluorescent molecule Protoporphyrin IX (PpIX).[4]
-
Preferential Accumulation: In many cancer cell types, there is a metabolic bottleneck in the final step of this pathway, where the enzyme ferrochelatase incorporates iron into PpIX to form non-fluorescent heme.[4] This reduced ferrochelatase activity leads to a preferential accumulation of fluorescent PpIX in neoplastic cells compared to normal cells.[4][5]
-
Fluorescence Detection: When excited by blue-violet light (approx. 405-410 nm), the accumulated PpIX emits a distinct red fluorescence (approx. 635-695 nm), which can be visualized and quantified using various analytical methods.[3][6][7]
Figure 1: Metabolic pathway of this compound (HAL).
Quantitative Data for Optimal Cell Labeling
The successful application of HAL for cell labeling depends on key parameters that must be optimized for each cell type and experimental setup. The following table summarizes conditions identified for effective labeling of bladder cancer cells.
| Parameter | Condition | Cell Type(s) | Outcome | Reference(s) |
| HAL Concentration | 50 µM | HT1376 (Bladder Cancer), HFF (Human Foreskin Fibroblasts) | Effective differentiation between cancer and normal cells. | [1] |
| Incubation Time | 2 hours | HT1376, HFF | Sufficient time for PpIX accumulation. | [1] |
| Incubation Temperature | 37 °C | HT1376, HFF | Optimal for enzymatic conversion; lower temperatures (e.g., 4°C) significantly reduce fluorescence. | [1] |
| Excitation Wavelength | 405-410 nm (Soret band) | General | Primary excitation peak for PpIX. | [3][8] |
| 488 nm | General | Secondary excitation peak, compatible with common laser lines. | [3] | |
| Emission Wavelength | 635-695 nm | General | Peak red fluorescence emission from PpIX. | [3][6] |
Experimental Protocols
The following are detailed protocols for cell labeling with HAL and subsequent analysis.
Protocol 1: In Vitro Cell Labeling with HAL
This protocol outlines the fundamental steps for incubating cells with HAL to induce PpIX fluorescence.
Materials:
-
This compound (HAL) powder
-
Appropriate solvent for HAL (e.g., sterile cell culture medium or PBS)
-
Complete cell culture medium
-
Cells of interest plated in a suitable format (e.g., 96-well plates, chamber slides)
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow overnight under standard culture conditions.
-
Reagent Preparation: Prepare a stock solution of HAL. For example, dissolve HAL in a sterile solvent to create a 10 mM stock. Further dilute the stock solution in a complete cell culture medium to achieve the desired final working concentration (e.g., 50 µM).[1]
-
Incubation: Remove the existing culture medium from the cells and replace it with the HAL-containing medium.
-
Optimal Conditions: Incubate the cells for 2 hours at 37°C in the dark to allow for PpIX accumulation while preventing photobleaching.[1]
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed phosphate-buffered saline (PBS) to remove any excess HAL.
-
Analysis: Proceed immediately with fluorescence microscopy, flow cytometry, or other analytical methods. To minimize photobleaching, limit exposure to excitation light.[1]
Figure 2: General experimental workflow for HAL-based cell labeling.
Protocol 2: Analysis by Fluorescence Microscopy
This protocol describes how to visualize and capture images of HAL-labeled cells.
Materials:
-
HAL-labeled cells (from Protocol 4.1) on glass-bottom dishes or chamber slides
-
Fluorescence microscope equipped with appropriate filters (e.g., DAPI/FITC/TRITC or specific sets for PpIX)
-
Immersion oil (if using high-magnification objectives)
Procedure:
-
Microscope Setup: Turn on the microscope and light source. Select an objective lens appropriate for your desired magnification (e.g., 20x or 40x).
-
Filter Selection: Use a filter cube suitable for PpIX detection. An excitation filter around 405 nm and an emission filter that captures light above 620 nm is ideal.[6][7]
-
Focusing: Place the sample on the microscope stage. Begin by focusing on the cells using brightfield or phase-contrast imaging.
-
Fluorescence Imaging: Switch to the fluorescence channel. Minimize the excitation light intensity and exposure time to reduce photobleaching.[1][8]
-
Image Capture: Capture images of the red fluorescence, which indicates PpIX accumulation. It is also recommended to capture a brightfield image for morphological reference.
-
Control Imaging: Image control cells (not treated with HAL) using the same settings to assess the level of cellular autofluorescence.
Protocol 3: Quantitative Analysis by Flow Cytometry
This protocol allows for the high-throughput quantification of PpIX fluorescence in a cell population.
Materials:
-
HAL-labeled cells (from Protocol 4.1) in suspension
-
Flow cytometer with a 488 nm (blue) or 405 nm (violet) laser
-
Appropriate emission filters for red fluorescence (e.g., a 630 nm long-pass or 670/30 nm band-pass filter)
-
Flow cytometry tubes
-
Cell staining buffer (e.g., PBS with 1-2% FBS)
Procedure:
-
Cell Preparation: After HAL labeling, detach adherent cells using a gentle cell dissociation reagent (e.g., TrypLE). Resuspend the cells in cold cell staining buffer to create a single-cell suspension.
-
Cell Count and Dilution: Count the cells and adjust the concentration to approximately 1 x 10⁶ cells/mL.
-
Flow Cytometer Setup: Calibrate the instrument using compensation beads if performing multi-color analysis. Set up forward scatter (FSC) and side scatter (SSC) plots to gate on the live cell population.
-
Fluorescence Detection: Use the 405 nm or 488 nm laser for excitation.[3] Set up a histogram or dot plot to measure the fluorescence intensity in the appropriate red channel.
-
Data Acquisition: Run unstained (control) cells first to set the negative gates and determine background fluorescence. Then, run the HAL-labeled cells to acquire fluorescence data.
-
Data Analysis: Analyze the data using appropriate software. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity (MFI) of the population.
Protocol 4: Cell Viability Assessment (Trypan Blue Assay)
It is crucial to confirm that the labeling process does not adversely affect cell health. This simple assay assesses cell membrane integrity.
Materials:
-
HAL-labeled cells in suspension
-
Trypan Blue stain (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Sample Preparation: Take a known volume of your cell suspension (e.g., 20 µL).
-
Staining: Mix the cell suspension with an equal volume of 0.4% Trypan Blue solution and incubate for 1-2 minutes at room temperature.
-
Counting: Load the mixture into a hemocytometer.
-
Analysis: Under a brightfield microscope, count the number of viable (unstained, bright) cells and non-viable (blue-stained) cells.
-
Calculation: Calculate the percentage of viable cells using the formula:
-
Viability (%) = (Number of viable cells / Total number of cells) x 100
-
-
Comparison: Compare the viability of HAL-treated cells to untreated control cells to assess any potential cytotoxicity from the labeling procedure.[1] For more robust analysis, consider using other viability assays like MTT or MTS.[9][10]
References
- 1. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Cell viability assay protocol | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Hexaminolevulinate Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hexaminolevulinate Hydrochloride (HAL) in cell culture for inducing protoporphyrin IX (PpIX) fluorescence, a key process in photodynamic diagnosis (PDD) and photodynamic therapy (PDT) research. Detailed protocols for incubation, fluorescence measurement, and cell viability assessment are provided, along with data on optimal incubation times and concentrations for various cell lines.
Introduction
This compound (HAL) is a lipophilic derivative of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway.[1] Due to its increased lipophilicity, HAL offers enhanced cellular uptake compared to 5-ALA, leading to a more efficient conversion to the photosensitizer Protoporphyrin IX (PpIX) within cancer cells.[2][3] Upon excitation with light of a specific wavelength (typically in the blue region, ~400 nm), PpIX emits red fluorescence, allowing for the visualization of malignant cells.[1] Furthermore, the generation of reactive oxygen species (ROS) by activated PpIX can induce cell death, forming the basis of photodynamic therapy.[4] Optimizing the incubation time of HAL is crucial for maximizing PpIX accumulation and achieving the desired experimental outcome, whether it be for fluorescence imaging or therapeutic effect.
Key Factors Influencing HAL Incubation
Several factors can influence the optimal incubation time and resulting PpIX fluorescence:
-
Cell Line: Different cell lines exhibit varying rates of HAL uptake, conversion to PpIX, and PpIX efflux.
-
HAL Concentration: The concentration of HAL will directly impact the amount of PpIX produced, though saturation kinetics are observed.
-
Incubation Temperature: Temperature affects enzyme kinetics and cellular metabolism.[1]
-
Adjuvants: Chemical agents like dimethyl sulfoxide (B87167) (DMSO) and deferoxamine (B1203445) (DFO) can be used to potentially enhance PpIX accumulation.[5]
Data Presentation: Incubation Parameters for PpIX Fluorescence
The following tables summarize quantitative data from various studies on HAL incubation for PpIX fluorescence in different cell lines.
Table 1: Optimal HAL Incubation Conditions for PpIX Fluorescence
| Cell Line | HAL Concentration | Incubation Time | Temperature | Notes |
| Malignant Urothelial Cells (ex vivo) | 50 µM | 1 - 2 hours | N/A | Identified as optimal ex vivo incubation conditions.[5] |
| Human Bladder Cancer (HT1376) | 50 µM | 2 hours | N/A | Used in combination with DMSO for fluorescence measurement.[5] |
| Human Prostate Cancer (LNCaP) | 50 µM | 2 hours | N/A | Used in combination with DMSO for fluorescence measurement.[5] |
| Human Bladder Cancer (HT1197) | 50 µM | 1 - 2 hours | 23°C or 37°C | Investigated with and without various inhibitors.[1] |
| Human Fibroblast (HFFF2) | 50 µM | 1 - 2 hours | 23°C or 27°C | Used as a normal cell line control.[1] |
| Rat Bladder Carcinoma (AY27) | 5 or 10 x 10⁻³ mM | 2 hours | N/A | Compared with 5-ALA, HAL produced at least 1.5-fold greater PpIX content.[3] |
| Human Epidermoid Carcinoma (A431-GFP) | 0.001 - 0.125 mM | Hourly up to 72 hours | N/A | Time-course analysis of PpIX fluorescence.[6] |
Table 2: Effect of Adjuvants on HAL-Induced PpIX Fluorescence
| Cell Line | Adjuvant & Concentration | Incubation Time | Effect on PpIX Fluorescence |
| Human Bladder Cancer (HT1376) | DFO (15 µM, 150 µM) | 2 hours | Significant increase in adherent monolayer cells.[5] |
| Human Bladder Cancer (HT1376) | DMSO (0.05 - 0.5 µM) | 2 hours | No significant increase.[5] |
| Human Prostate Cancer (LNCaP) | DFO | 2 and 4 hours | No significant changes in trypsinised cells.[5] |
| Human Bladder Cancer (HT1197) | Various inhibitors | 2 hours | A decrease in fluorescence was observed with 50 µM EDTA, selumetinib, U0126, deferiprone, and trametinib.[1] |
Experimental Protocols
Protocol 1: General Protocol for HAL Incubation and PpIX Fluorescence Measurement
This protocol provides a general workflow for inducing and measuring PpIX fluorescence in adherent cell cultures.
-
Cell Seeding:
-
Seed cells in a suitable culture vessel (e.g., 96-well plate, 6-well plate, or culture dish) at a density that will result in 70-80% confluency on the day of the experiment.
-
Incubate overnight at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Preparation of HAL Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or serum-free medium).
-
Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.
-
-
HAL Incubation:
-
Aspirate the old medium from the cells.
-
Add the HAL-containing medium to the cells.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂, protected from light to prevent premature photobleaching of PpIX.
-
-
Washing:
-
Aspirate the HAL-containing medium.
-
Wash the cells twice with pre-warmed, sterile PBS to remove any extracellular HAL.
-
-
Fluorescence Measurement:
-
Add fresh, pre-warmed culture medium or PBS to the cells.
-
Measure the intracellular PpIX fluorescence using a fluorescence microscope or a plate reader.
-
Typical excitation wavelength is around 405 nm, and emission is measured in the red region of the spectrum (e.g., 635 nm).
-
Protocol 2: In Vitro Photodynamic Therapy (PDT) and Cell Viability Assessment
This protocol outlines the steps for performing HAL-PDT and assessing its effect on cell viability.
-
Cell Seeding and HAL Incubation:
-
Follow steps 1-3 from Protocol 1.
-
-
Light Irradiation:
-
After the incubation period, aspirate the HAL-containing medium and wash the cells with PBS as described in Protocol 1.
-
Add fresh, pre-warmed culture medium.
-
Expose the cells to a light source with the appropriate wavelength (e.g., 635 nm for therapeutic effect) and energy dose. The light dose will need to be optimized for the specific cell line and experimental setup.
-
-
Post-Irradiation Incubation:
-
Return the cells to the incubator (37°C, 5% CO₂) and incubate for a further 24-72 hours to allow for the induction of cell death.
-
-
Cell Viability Assessment:
-
Assess cell viability using a standard method such as the MTT, MTS, or a live/dead cell staining assay.
-
MTT Assay Example:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS.
-
Add the MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
-
Visualizations
Signaling Pathways
Experimental Workflow
References
- 1. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photodynamic therapy with hexenyl ester of 5-aminolevulinic acid induces necrotic cell death in salivary gland adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Probing Hexaminolevulinate Mediated PpIX Fluorescence in Cancer Cell Suspensions in the Presence of Chemical Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexaminolevulinate Hydrochloride for the Detection of Circulating Tumor Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Circulating tumor cells (CTCs) are rare cells shed from primary or metastatic tumors into the bloodstream, playing a crucial role in cancer dissemination. Their detection and characterization offer a minimally invasive "liquid biopsy" to monitor disease progression, treatment efficacy, and metastatic risk. Hexaminolevulinate (B171288) Hydrochloride (HAL), a derivative of 5-aminolevulinic acid (5-ALA), is a photodynamic agent that induces the preferential accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in cancer cells.[1][2][3] This differential accumulation allows for the fluorescent labeling and subsequent detection of CTCs. When excited with blue light, PpIX emits a distinct red fluorescence, enabling the identification of CTCs against a background of normal blood cells.[1]
These application notes provide an overview of the principles and protocols for utilizing Hexaminolevulinate Hydrochloride for the detection of CTCs.
Principle of Action: The Heme Synthesis Pathway
This compound is a lipophilic pro-drug that readily crosses cell membranes. Once inside the cell, it is hydrolyzed to 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway. In cancer cells, enzymatic alterations, particularly a relative deficiency of ferrochelatase which converts PpIX to heme, lead to an accumulation of the fluorescent photosensitizer Protoporphyrin IX.[1] This preferential accumulation forms the basis for the photodynamic detection of cancer cells.
Quantitative Data Summary
Direct quantitative data for the use of this compound in the detection of CTCs from blood is limited. However, studies on cancer cells in other bodily fluids, such as urine, provide a strong proof-of-concept and indicate high sensitivity and specificity. The following table summarizes data from a study on the detection of bladder cancer cells in voided urine using HAL-induced PpIX fluorescence, which serves as a relevant model for CTC detection in liquid biopsies.[2]
| Parameter | Finding | Reference |
| Sensitivity | 86.9% - 90.4% | [2] |
| Specificity | 96.2% - 100% | [2] |
| Optimal HAL Concentration | 1 mM (for ex-vivo cell lines) | [4] |
| Optimal Incubation Time | 2 hours at 37°C | [2] |
| PpIX Fluorescence Ratio (Cancer vs. Non-cancer cells) | 4.5-fold higher in cancer cells | [4] |
Experimental Protocols
The following protocols are generalized and should be optimized for specific cell types and experimental setups.
Enrichment of Circulating Tumor Cells
Due to the rarity of CTCs in whole blood (as low as one cell per 10^7 white blood cells), an enrichment step is critical prior to HAL incubation and detection.[5] Common methods for CTC enrichment include:
-
Immunomagnetic Separation: Utilizes magnetic beads coated with antibodies against epithelial cell surface markers (e.g., EpCAM) to capture CTCs.
-
Microfluidic Devices: Exploit the physical properties of CTCs (e.g., size, deformability) to separate them from other blood components.
-
Density Gradient Centrifugation: Separates cells based on their density.
A detailed protocol for CTC enrichment is beyond the scope of these application notes, but numerous commercial kits and published protocols are available.[6]
This compound Incubation Protocol
This protocol is adapted from methodologies used for ex-vivo cancer cell lines and urine sediment analysis.[2][4]
Materials:
-
Enriched CTC sample
-
This compound (Sigma-Aldrich or equivalent)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Incubator (37°C, 5% CO2)
-
Centrifuge
Procedure:
-
Prepare HAL Stock Solution: Prepare a 10 mM stock solution of this compound in sterile PBS. This solution can be stored at -20°C for short periods, however, fresh preparation is recommended. For long-term storage, aliquoting is advised to avoid multiple freeze-thaw cycles.
-
Cell Resuspension: After enrichment, gently resuspend the CTC-containing cell pellet in pre-warmed cell culture medium supplemented with 10% FBS.
-
HAL Incubation: Add the HAL stock solution to the cell suspension to a final concentration of 1 mM.
-
Incubation: Incubate the cells for 2 hours at 37°C in a humidified incubator with 5% CO2.
-
Washing: After incubation, centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspension: Discard the supernatant and gently resuspend the cell pellet in fresh, pre-warmed PBS for immediate analysis.
Fluorescence Detection and Quantification
Instrumentation:
-
Fluorescence microscope or a flow cytometer equipped with a blue excitation light source (e.g., 405 nm laser) and a red emission filter (e.g., 635 nm).[7][8][9]
Procedure for Fluorescence Microscopy:
-
Sample Preparation: Place a drop of the cell suspension onto a microscope slide and cover with a coverslip.
-
Imaging:
-
First, visualize the cells using bright-field or phase-contrast microscopy to assess cell morphology and count.
-
Switch to the fluorescence channel with blue light excitation.
-
Acquire images of the red fluorescence emitted from the cells. PpIX-positive cells (putative CTCs) will exhibit a distinct red fluorescence.
-
-
Image Analysis: Use image analysis software (e.g., ImageJ) to quantify the fluorescence intensity of individual cells. A threshold can be set to distinguish between positive and negative cells based on fluorescence intensity.
Procedure for Flow Cytometry:
-
Instrument Setup: Calibrate the flow cytometer using standard fluorescent beads. Set the appropriate voltage for the forward scatter (FSC), side scatter (SSC), and red fluorescence channels.
-
Sample Analysis: Run the cell suspension through the flow cytometer.
-
Data Analysis:
-
Gate the cell population of interest based on FSC and SSC to exclude debris.
-
Analyze the red fluorescence intensity of the gated population.
-
Set a gate for PpIX-positive cells based on a negative control sample (cells not incubated with HAL).
-
Experimental Workflow
The overall workflow for the detection of CTCs using this compound is depicted below.
Considerations and Troubleshooting
-
Autofluorescence: Autofluorescence from endogenous fluorophores can interfere with PpIX detection. Using appropriate spectral unmixing techniques or two-photon excitation microscopy can help minimize this interference.[7][8][10]
-
Photobleaching: PpIX is susceptible to photobleaching upon prolonged exposure to excitation light. It is recommended to minimize light exposure and acquire images promptly.[7][8]
-
Cell Viability: Ensure that the CTC enrichment and HAL incubation steps do not significantly compromise cell viability, as this can affect PpIX metabolism and fluorescence.
-
Controls: Always include positive (cancer cell line known to accumulate PpIX) and negative (cells not incubated with HAL) controls in your experiments to validate the assay.
Conclusion
The use of this compound to induce PpIX fluorescence offers a promising and highly specific method for the detection of circulating tumor cells. While further validation in clinical blood samples is required, the underlying principle is well-established in other cancer detection applications. The protocols and data presented here provide a solid foundation for researchers to develop and optimize HAL-based CTC detection assays for a variety of cancer research and drug development applications.
References
- 1. mdpi.com [mdpi.com]
- 2. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Hunt for Circulating Tumor Cells: CTC Detection for Oncology Research | Cancer [labroots.com]
- 6. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spiedigitallibrary.org [spiedigitallibrary.org]
Application Notes and Protocols for Flow Cytometry Analysis of Hexaminolevulinate Hydrochloride-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction and Mechanism of Action
Hexaminolevulinate Hydrochloride (HAL), a derivative of 5-aminolevulinic acid (5-ALA), is a prodrug that is preferentially taken up by cancer cells.[1] Inside the cell, HAL is metabolized into the fluorescent photosensitizer Protoporphyrin IX (PpIX).[2][3] This accumulation of PpIX in malignant cells is the basis for its use in photodynamic diagnosis (PDD) and photodynamic therapy (PDT).[4][5]
Upon excitation with light of appropriate wavelength (blue light, approximately 405-410 nm), PpIX fluoresces, allowing for the visualization of tumor margins.[1][2] More importantly, in the presence of oxygen, the excited PpIX can generate reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death through apoptosis and necrosis.[6][7] Flow cytometry is a powerful tool to quantify the cellular effects of HAL treatment, both in terms of PpIX accumulation and the downstream consequences of PDT-induced cytotoxicity.
Applications
Flow cytometry can be employed to analyze various cellular parameters in HAL-treated cells, providing quantitative insights into the efficacy and mechanism of action of HAL-based therapies.
Protoporphyrin IX (PpIX) Fluorescence Measurement
The intracellular accumulation of PpIX is a direct indicator of HAL uptake and metabolism. This can be quantified using flow cytometry, with PpIX fluorescence typically detected in the red channel (e.g., using a 633 nm or 640 nm laser for excitation and a 660/20 nm bandpass filter).
Apoptosis Analysis
A primary mechanism of cell death induced by HAL-PDT is apoptosis.[3][6] Flow cytometry, in conjunction with specific fluorescent probes, allows for the precise quantification of apoptotic and necrotic cell populations. A common method is the dual staining with Annexin V and Propidium Iodide (PI).
-
Annexin V: Binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[8][9]
-
Propidium Iodide (PI): A nuclear stain that is excluded by viable cells with intact membranes but can penetrate late apoptotic and necrotic cells.[8][9]
This dual staining allows for the differentiation of four cell populations:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
Cell Cycle Analysis
HAL-PDT can induce cell cycle arrest, a key mechanism in cancer therapy.[10] Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is typically achieved by staining the DNA of fixed and permeabilized cells with a fluorescent dye such as Propidium Iodide (PI).[7][11][12] The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the quantification of cells in each phase.
Reactive Oxygen Species (ROS) Detection
The generation of ROS is the primary cytotoxic mechanism of HAL-PDT.[7] Intracellular ROS levels can be measured by flow cytometry using fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA).[12][13] H2DCFDA is a non-fluorescent compound that is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13]
Data Presentation
The following tables provide representative quantitative data from studies on ALA-PDT, which is mechanistically similar to HAL-PDT, to illustrate the expected outcomes of flow cytometry analysis.
Table 1: Induction of Apoptosis in Cancer Cells Treated with ALA-PDT
| Treatment | Cell Line | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Control | DOK | 2.5 ± 0.5 | 1.8 ± 0.3 |
| ALA-PDT | DOK | 25.4 ± 2.1 | 15.7 ± 1.5 |
| Control | MCF-7 | 3.1 ± 0.6 | 2.2 ± 0.4 |
| ALA-PDT | MCF-7 | 30.2 ± 2.8 | 18.9 ± 1.9 |
*Data are presented as mean ± standard deviation and are representative of typical results.
Table 2: Cell Cycle Distribution of Cancer Cells after ALA-PDT
| Treatment | Cell Line | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | NB-4 | 55.2 ± 3.1 | 30.5 ± 2.5 | 14.3 ± 1.8 |
| 4-HPR (retinoid) | NB-4 | 35.8 ± 2.9 | 48.9 ± 3.3 | 15.3 ± 1.9 |
*This table shows an example of drug-induced cell cycle changes. Similar shifts, particularly an increase in the sub-G1 peak (indicative of apoptosis) or arrest in G2/M, can be expected with HAL-PDT.
Table 3: Measurement of Intracellular ROS Production
| Treatment | Cell Line | Mean Fluorescence Intensity (MFI) Ratio (Treated/Control) |
| ALA-PDT (0.05%) | CAPAN-2 | 1.8 ± 0.2 |
| ALA-PDT (0.1%) | CAPAN-2 | 2.5 ± 0.3 |
| ALA-PDT (0.05%) | CAL-27 | 2.1 ± 0.2 |
| ALA-PDT (0.1%) | CAL-27 | 3.2 ± 0.4 |
*Data are presented as the ratio of the mean fluorescence intensity of treated cells to control cells.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide
Materials:
-
This compound (HAL)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density that will result in 50-70% confluency at the time of the experiment. Allow cells to adhere overnight. Treat cells with the desired concentration of HAL for a specific duration (e.g., 1-4 hours).
-
Photodynamic Therapy (PDT): Following HAL incubation, wash the cells with PBS and add fresh culture medium. Expose the cells to a light source with an appropriate wavelength (e.g., 405 nm) and energy dose.
-
Cell Harvesting: After a post-PDT incubation period (e.g., 4-24 hours), collect both the culture supernatant (containing floating, potentially apoptotic cells) and the adherent cells (by trypsinization).
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Protocol 2: Cell Cycle Analysis using Propidium Iodide
Materials:
-
This compound (HAL)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding, Treatment, and PDT: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Collect both floating and adherent cells as described in Protocol 1.
-
Washing: Wash the cells once with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cells once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
Protocol 3: Intracellular ROS Detection using H2DCFDA
Materials:
-
This compound (HAL)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
H2DCFDA solution
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow step 1 from Protocol 1.
-
H2DCFDA Staining: After HAL incubation, wash the cells with PBS and then incubate with H2DCFDA solution (typically 5-10 µM in serum-free medium) for 30 minutes at 37°C.
-
Photodynamic Therapy (PDT): Wash the cells with PBS and add fresh culture medium. Immediately expose the cells to the light source.
-
Cell Harvesting: Immediately after PDT, harvest the cells by trypsinization.
-
Washing: Wash the cells once with cold PBS.
-
Flow Cytometry Analysis: Resuspend the cells in PBS and analyze immediately on a flow cytometer.
Mandatory Visualizations
Signaling Pathway
References
- 1. Designing a multicolour flow cytometry protocol | Abcam [abcam.com]
- 2. Photodynamic therapy (PDT) - Initiation of apoptosis via activation of stress-activated p38 MAPK and JNK signal pathway in H460 cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. cancer.wisc.edu [cancer.wisc.edu]
- 5. Activation of JNK and p38 but not ERK MAP kinases in human skin cells by 5-aminolevulinate-photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. tcd.ie [tcd.ie]
- 8. biorxiv.org [biorxiv.org]
- 9. Novel full‐spectral flow cytometry with multiple spectrally‐adjacent fluorescent proteins and fluorochromes and visualization of in vivo cellular movement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Enhanced Intracellular Reactive Oxygen Species by Photodynamic Therapy Effectively Promotes Chemoresistant Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
blue light cystoscopy research applications of Hexaminolevulinate Hydrochloride
Application Notes and Protocols for Hexaminolevulin
ate Hydrochloride in Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the research applications of Hexaminolevulinate (B171288) Hydrochloride (HAL) in conjunction with blue light cystoscopy (BLC). Detailed protocols for key experimental setups are included to facilitate the integration of this technology into preclinical and translational research programs.
Application Notes
Hexaminolevulinate Hydrochloride is a second-generation photosensitizing agent that, after intracellular enzymatic conversion to Protoporphyrin IX (PpIX), fluoresces red upon excitation with blue light (375-440 nm).[1][2] This principle, known as photodynamic diagnosis (PDD), has significant applications beyond its established clinical use in detecting non-muscle invasive bladder cancer (NMIBC).
1. Preclinical In Vitro and In Vivo Cancer Models
HAL-based PDD is a powerful tool for studying cancer biology in preclinical models. Its preferential accumulation in neoplastic cells allows for the visualization and quantification of tumor burden.[3][4]
-
In Vitro Applications:
-
Drug Screening: Assess the efficacy of novel therapeutic agents by monitoring changes in PpIX fluorescence in cancer cell lines, which can correlate with cell viability and metabolic activity.
-
Mechanism of Action Studies: Investigate the cellular pathways involved in HAL uptake and PpIX synthesis.[5] Adjuvants like deferoxamine (B1203445) (an iron chelator) or dimethylsulphoxide (DMSO) can be used to probe and potentially enhance PpIX accumulation.[5]
-
Fluorescence-Based Cell Sorting: Isolate cancer cells from mixed cell populations for further molecular analysis.
-
-
In Vivo Applications:
-
Orthotopic Bladder Cancer Models: In animal models (e.g., mice, rats), HAL can be instilled intravesically to monitor tumor growth and response to therapy in real-time using micro-cystoscopy.
-
Xenograft Tumor Models: While more established for bladder cancer, the principles can be adapted for other tumor types where local administration of HAL is feasible.[6]
-
Evaluation of Tumor Margins: Assess the completeness of tumor resection in preclinical surgical models.
-
2. Drug Development and Efficacy Testing
In the context of drug development, HAL-based PDD can serve as a sensitive biomarker for therapeutic response.
-
Early Efficacy Readouts: Changes in tumor fluorescence can provide an earlier indication of treatment efficacy than traditional volumetric measurements.
-
Pharmacodynamic (PD) Marker: Monitor the effect of drugs that may alter the heme synthesis pathway or cellular metabolism, leading to changes in PpIX fluorescence.
-
Combination Therapies: Evaluate the synergistic effects of combining novel agents with photodynamic therapy (PDT), where the accumulated PpIX is used to generate cytotoxic reactive oxygen species upon light activation.[1]
3. Investigating Tumor Biology and Heterogeneity
The differential accumulation of PpIX within a tumor can provide insights into its metabolic heterogeneity.
-
Tumor Microenvironment: Study how factors in the tumor microenvironment influence HAL uptake and metabolism.
-
Cellular Differentiation: Correlate fluorescence intensity with the differentiation state and grade of the tumor.
-
Detection of Occult Lesions: Identify microscopic tumor foci or carcinoma in situ (CIS) that are not visible with standard white light, both in animal models and in ex vivo tissue analysis.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from clinical and preclinical research, highlighting the utility of HAL-based blue light cystoscopy.
Table 1: Comparative Diagnostic Performance of White Light vs. Blue Light Cystoscopy with HAL
| Parameter | White Light Cystoscopy (WLC) | Blue Light Cystoscopy (BLC) with HAL | Reference |
| Overall Tumor Detection | |||
| Sensitivity (Patient Level) | 73% - 77% | 96% | [8][9][10] |
| Additional Tumors Detected with BLC | - | 15% - 29% of patients had at least one additional tumor detected | [11][12] |
| Detection by Lesion Type | |||
| Carcinoma in situ (CIS) Detection | 68% | 95% | [7] |
| Papillary Tumor Detection | 85% | 96% | [7] |
| Predictive Values | |||
| Positive Predictive Value | ~72% | ~71% | [8] |
| Negative Predictive Value | ~69% | ~82% | [8] |
| False Positives | |||
| False Positive Rate | 9% - 31% | 11% - 37% | [12] |
Table 2: Impact of HAL-BLC on Tumor Recurrence
| Time Point | Recurrence-Free Rate (WLC) | Recurrence-Free Rate (BLC with HAL) | Reference |
| 9 Months | - | Significantly reduced recurrence | [2] |
| 1 Year | - | Improved recurrence-free survival (HR 0.69) | [7] |
| 2 Years | - | Improved recurrence-free survival (HR 0.65) | [7] |
| Median Follow-up (~54 months) | 31.8% | 38.0% | [13] |
Experimental Protocols
Protocol 1: In Vitro PpIX Fluorescence Quantification in Bladder Cancer Cell Lines
This protocol is designed to quantify HAL-induced PpIX fluorescence in cultured bladder cancer cells, suitable for drug screening or mechanistic studies.
-
Cell Culture:
-
Culture human bladder carcinoma cells (e.g., HT1197) in the recommended medium and conditions until they reach 70-80% confluency in multi-well plates (e.g., 96-well black, clear-bottom plates for fluorescence reading).
-
-
Preparation of HAL Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS or cell culture medium).
-
Further dilute the stock solution in a serum-free medium to the desired final concentrations (e.g., 10 µM, 50 µM, 100 µM).
-
-
Cell Treatment:
-
Wash the cells once with sterile PBS.
-
Add the HAL working solutions to the respective wells. Include a vehicle-only control group.
-
If testing therapeutic agents, add them concurrently with or prior to HAL, as dictated by the experimental design.
-
Incubate the plates at 37°C in a CO2 incubator for a specified time course (e.g., 2, 4, 6 hours). Protect the plates from light.[14]
-
-
Fluorescence Measurement:
-
After incubation, wash the cells twice with PBS to remove extracellular HAL.
-
Add fresh PBS or a suitable buffer to each well.
-
Measure the fluorescence using a plate reader.
-
Normalize the fluorescence intensity to cell number (e.g., using a CyQUANT assay) or total protein content (e.g., using a BCA assay) to account for differences in cell density.
-
Protocol 2: In Vivo Blue Light Cystoscopy in an Orthotopic Mouse Model of Bladder Cancer
This protocol describes the procedure for HAL-based fluorescence imaging in a murine orthotopic bladder cancer model.
-
Animal Model:
-
Establish an orthotopic bladder cancer model by instilling bladder cancer cells (e.g., MB49-luc) into the bladders of anesthetized female C57BL/6 mice via a urethral catheter.
-
Allow tumors to establish for 7-14 days.
-
-
HAL Instillation:
-
Blue Light Cystoscopy Procedure:
-
Maintain the animal under anesthesia.
-
Drain the HAL solution from the bladder.
-
Gently introduce a micro-cystoscope or a small-diameter rigid endoscope equipped with both white and blue light sources into the bladder.
-
First, inspect the bladder under white light to identify gross tumor morphology.
-
Switch to the blue light source (e.g., Storz D-light-C system) to visualize PpIX fluorescence.[8]
-
Record images and videos of both white light and blue light inspections for comparative analysis.
-
-
Post-Procedure and Analysis:
-
After imaging, the animal can be recovered for longitudinal studies or euthanized for tissue collection.
-
If collecting tissue, the bladder can be excised, imaged ex vivo under a fluorescence microscope, and then processed for histology to correlate fluorescence with pathology.
-
Visualizations
Caption: Metabolic pathway of HAL to fluorescent PpIX.
Caption: Workflow for in vivo HAL-based blue light cystoscopy.
Caption: Logic for integrating HAL-BLC into drug development.
References
- 1. Current status of photodynamic technology for urothelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Probing Hexaminolevulinate Mediated PpIX Fluorescence in Cancer Cell Suspensions in the Presence of Chemical Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Blue Light Cystoscopy: A Look at Relevant Research | GU Oncology Now [guoncologynow.com]
- 8. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.cancerconnect.com [news.cancerconnect.com]
- 10. The use of blue-light cystoscopy in the detection and surveillance of nonmuscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound in the detection of nonmuscle invasive cancer of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med.stanford.edu [med.stanford.edu]
- 13. Blue light flexible cystoscopy with hexaminolevulinate in non-muscle-invasive bladder cancer: review of the clinical evidence and consensus statement on optimal use in the USA — update 2018 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. auajournals.org [auajournals.org]
Application Notes and Protocols for Novel Assays with Hexaminolevulinate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for novel in vitro and ex vivo assays utilizing Hexaminolevulinate (B171288) Hydrochloride (HAL) for cancer cell detection, photodynamic therapy (PDT) screening, and flow cytometric analysis.
Introduction to Hexaminolevulinate Hydrochloride (HAL)
This compound is a lipophilic derivative of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway.[1] Due to its increased lipophilicity compared to 5-ALA, HAL exhibits enhanced cellular uptake.[2] Within cells, HAL is metabolized to Protoporphyrin IX (PpIX), a potent photosensitizer that preferentially accumulates in cancer cells.[2][3] This selective accumulation is attributed to altered enzymatic activity in the heme synthesis pathway of neoplastic cells.[3] Upon excitation with blue light (approximately 405 nm), PpIX emits a characteristic red fluorescence, enabling the visualization of malignant tissues.[3] This principle forms the basis of photodynamic diagnosis (PDD) and photodynamic therapy (PDT).
Signaling Pathway: Heme Biosynthesis
This compound enters the cell and is converted to 5-aminolevulinic acid (ALA). ALA is then converted through a series of enzymatic steps to the fluorescent molecule Protoporphyrin IX (PpIX). In cancer cells, there is often a higher uptake of ALA precursors and/or a decreased activity of the enzyme Ferrochelatase, which converts PpIX to non-fluorescent heme. This leads to the accumulation of PpIX in cancer cells.
Application Note: In Vitro Fluorescence Assay for Cancer Cell Detection
This assay is designed to qualitatively and quantitatively assess the differential uptake and conversion of HAL to PpIX in cancerous versus non-cancerous cell lines.
Experimental Protocol
-
Cell Culture: Plate cancer cells (e.g., HT1376 bladder cancer, LNCaP prostate cancer) and a non-cancerous control cell line (e.g., HFFF2 fibroblasts) in a 96-well, black-walled, clear-bottom plate at a density of 1 x 10⁴ cells per well. Incubate for 24 hours at 37°C and 5% CO₂.
-
HAL Incubation: Prepare a stock solution of HAL in a suitable buffer (e.g., PBS). Dilute the stock solution in serum-free cell culture medium to final concentrations ranging from 10 µM to 100 µM. Remove the culture medium from the wells and add 100 µL of the HAL-containing medium to each well. Include wells with medium only as a negative control.
-
Incubation: Incubate the plate for 2-4 hours at 37°C and 5% CO₂. Protect the plate from light to prevent photobleaching of PpIX.
-
Washing: Gently aspirate the HAL-containing medium and wash the cells twice with 200 µL of pre-warmed PBS per well.
-
Fluorescence Quantification: Add 100 µL of PBS to each well. Measure the fluorescence intensity using a microplate reader with excitation at approximately 405 nm and emission detection at approximately 635 nm.
Experimental Workflow
Quantitative Data Summary
| Cell Line | Cancer Type | HAL Concentration (µM) | Incubation Time (h) | Relative Fluorescence Unit (RFU) vs. Control | Reference |
| HT1376 | Bladder Cancer | 50 | 4 | ~4.5x higher than HFFF2 | [4] |
| LNCaP | Prostate Cancer | 50 | 4 | Significantly higher than PNT2 | [4] |
| U87MG | Glioblastoma | 1000 (5-ALA) | 8 | Baseline fluorescence | [3] |
| AY-27 | Rat Bladder Cancer | 20 | 3 | Dose-dependent increase | [5] |
Application Note: In Vitro Photodynamic Therapy (PDT) Assay
This protocol assesses the phototoxic effect of HAL on cancer cells, which is crucial for evaluating its potential as a PDT agent.
Experimental Protocol
-
Cell Culture and HAL Incubation: Follow steps 1-3 from the In Vitro Fluorescence Assay protocol using a clear 96-well plate.
-
Light Exposure: After incubation with HAL, aspirate the medium and add 100 µL of fresh, pre-warmed, phenol (B47542) red-free medium. Expose the cells to a light source with a wavelength of approximately 410 nm (blue light). The light dose can be varied by changing the irradiance or exposure time (e.g., 0.7 to 7.0 mW/cm² for a total dose of 0-10 J/cm²).[5] A control plate should be kept in the dark.
-
Post-Irradiation Incubation: Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Cell Viability Assessment: Measure cell viability using a standard method such as the MTT or MTS assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control (no HAL, no light). Determine the IC50 value (the light dose required to kill 50% of the cells) for each HAL concentration.
Experimental Workflow
Quantitative Data Summary
| Cell Line | Cancer Type | HAL Concentration (µM) | Light Irradiance (mW/cm²) | Observation | Reference |
| WiDr | Colon Cancer | 20 | 0.7 - 7.0 | Dose-dependent decrease in viability | [5] |
| A431 | Skin Carcinoma | 20 | 0.7 - 7.0 | Dose-dependent decrease in viability | [5] |
| T24 | Bladder Cancer | 20 | 0.7 - 7.0 | Dose-dependent decrease in viability | [5] |
| NU-Dons | Glioblastoma | 20 | 0.7 - 7.0 | Dose-dependent decrease in viability | [5] |
| F98 | Rat Glioma | 20 | 0.7 - 7.0 | Dose-dependent decrease in viability | [5] |
Application Note: Flow Cytometry Assay for Detection of Cancer Cells in Urine
This protocol provides a method for the detection of bladder cancer cells in urine samples using HAL-induced PpIX fluorescence and flow cytometry.[6]
Experimental Protocol
-
Sample Collection and Preparation: Collect fresh urine samples from patients. Centrifuge the urine at 500 x g for 10 minutes to pellet the cells.
-
Cell Resuspension: Discard the supernatant and resuspend the cell pellet in a cell culture medium or PBS to a concentration of approximately 1 x 10⁶ cells/mL.
-
HAL Incubation: Add HAL to the cell suspension to a final concentration of 50 µM. Incubate for 1 hour at 37°C in the dark.[6]
-
Washing: Centrifuge the cells at 500 x g for 5 minutes and discard the supernatant. Resuspend the cells in 1 mL of ice-cold PBS.
-
Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with a blue laser (e.g., 488 nm) for excitation. Detect the PpIX fluorescence in the red channel (e.g., >670 nm long-pass filter).[7] Gate on the cell population based on forward and side scatter to exclude debris. Identify the PpIX-positive population as potential cancer cells.
Experimental Workflow
Quantitative Data Summary
| Sample Type | HAL Concentration (µM) | Incubation Time (h) | Detection Method | Key Finding | Reference |
| TCCSUP (Bladder Cancer Cells) | 50 | 1 | Flow Cytometry | Strong PpIX fluorescence detected. | [6] |
| Normal Bladder Epithelial Cells | 50 | 1 | Flow Cytometry | No significant PpIX fluorescence. | [6] |
| Mixture of TCCSUP and Normal Cells | 50 | 1 | Flow Cytometry | Able to detect as low as 5% cancer cells. | [6] |
| Patient Urine Samples | 50 | 1 | Flow Cytometry | Feasible for detecting bladder cancer cells. | [6] |
High-Throughput Screening (HTS) for Modulators of HAL-Induced PpIX Fluorescence
This conceptual protocol outlines how HAL can be integrated into an HTS platform to screen for compounds that enhance or inhibit PpIX accumulation in cancer cells.
Conceptual Protocol
-
Assay Principle: Utilize a fluorescence intensity-based readout in a multi-well plate format (e.g., 384-well). The goal is to identify "hits" from a compound library that either increase (enhancers) or decrease (inhibitors) the PpIX fluorescence signal in cancer cells treated with a suboptimal concentration of HAL.
-
Cell Plating: Dispense a cancer cell line known to produce PpIX with HAL (e.g., HT1376) into 384-well plates using an automated liquid handler.
-
Compound Library Addition: Use a robotic system to pin-transfer compounds from a chemical library to the assay plates.
-
HAL Addition: Add a fixed, suboptimal concentration of HAL to all wells.
-
Incubation: Incubate for a predetermined time (e.g., 4 hours) in the dark.
-
Fluorescence Reading: Read the plates on a high-throughput plate reader (Ex: 405 nm, Em: 635 nm).
-
Data Analysis: Normalize the data and identify hits based on a predefined threshold (e.g., >3 standard deviations from the mean of the control wells).
Logical Relationship Diagram
References
- 1. Comparison of aminolevulinic acid and hexylester aminolevulinate induced protoporphyrin IX distribution in human bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection of urinary bladder cancer with flow cytometry and hexaminolevulinate in urine samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Hexaminolevulinate Hydrochloride in 3D Cell Culture and Organoid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Three-dimensional (3D) cell culture systems, including spheroids and organoids, are increasingly recognized for their ability to recapitulate the complex microenvironment of solid tumors more accurately than traditional two-dimensional (2D) monolayers. This physiological relevance is crucial for the pre-clinical evaluation of anti-cancer therapies. Photodynamic therapy (PDT) is a non-invasive treatment modality that utilizes a photosensitizer, light, and oxygen to generate cytotoxic reactive oxygen species (ROS), leading to localized tumor destruction.
Hexaminolevulinate (B171288) hydrochloride (HAL) is a second-generation photosensitizer precursor that leads to the preferential accumulation of the potent photosensitizer Protoporphyrin IX (PpIX) in neoplastic cells.[1] These application notes provide a comprehensive overview and detailed protocols for the utilization of HAL in 3D cell culture and organoid models, focusing on fluorescence imaging and photodynamic therapy applications.
Applications of Hexaminolevulinate Hydrochloride in 3D Models
The application of HAL in 3D cancer models primarily falls into two categories:
-
Photodynamic Diagnosis (PDD) and Fluorescence Imaging: HAL-induced PpIX fluorescence allows for the visualization and quantification of photosensitizer distribution within the complex architecture of spheroids and organoids. This is critical for understanding drug penetration and identifying hypoxic regions that may be resistant to therapy.
-
Photodynamic Therapy (PDT): By exposing HAL-incubated 3D models to light of a specific wavelength, researchers can induce targeted cell death. This allows for the evaluation of HAL-PDT efficacy in a more clinically relevant setting, assessing its impact on tumor growth, viability, and the surrounding microenvironment.
Data Presentation: Quantitative Analysis of HAL-PDT in 3D Models
The following tables summarize key quantitative parameters for the application of HAL and its precursor, 5-aminolevulinic acid (ALA), in 3D cancer models. It is important to note that optimal conditions can vary significantly depending on the cell type, spheroid/organoid size, and culture conditions.
| Parameter | 3D Model System | Concentration | Incubation Time | Light Dose / Fluence Rate | Outcome | Reference |
| Drug Concentration | Glioblastoma Organoids (using 5-ALA) | 50 µg/mL | 24 hours | 0.6 - 4.8 J/cm² | Irradiation dose-dependent decrease in cell viability. | [2] |
| Murine Mammary Cancer Spheroids (using h-ALA) | 0.05 mM | Not specified | Not applicable | Optimal concentration for maximum PpIX fluorescence. | [3] | |
| Human Colon Carcinoma Cells (2D, for reference) | 5 µM | Not specified | 640 mJ/cm² | 75% apoptotic cell population 40 hours post-treatment. | [1] | |
| Cell Viability | Glioblastoma Organoids (using 5-ALA) | 50 µg/mL | 24 hours | 2.4 J/cm² | Reduced viability to 18%. | [2] |
| C6 Glioma Spheroids (using ALA) | 100 µg/ml | 4 hours | 25 J/cm² | Complete cell death in spheroids <350 µm. | [4] | |
| Fluorescence | Murine Mammary Cancer Spheroids (using h-ALA) | 0.05 mM | Not specified | Not applicable | Maximum PpIX fluorescence achieved. | [3] |
| Bladder Cancer Cells (in suspension) | 50 µM | 2 hours | Not applicable | Significant PpIX fluorescence compared to normal cells. | [5] |
Experimental Protocols
Protocol 1: Generation of Tumor Spheroids
This protocol describes the generation of uniform tumor spheroids using the liquid overlay technique.
Materials:
-
Cancer cell line of choice
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment 96-well round-bottom plates
Procedure:
-
Culture cancer cells in standard T-75 flasks to 70-80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 300 x g for 5 minutes.
-
Resuspend the cell pellet in complete medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of 1 x 10⁴ to 5 x 10⁴ cells/mL, depending on the cell line's aggregation properties.
-
Seed 100 µL of the cell suspension into each well of an ultra-low attachment 96-well round-bottom plate.
-
Centrifuge the plate at 300 x g for 10 minutes to facilitate initial cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Spheroids will typically form within 24-72 hours. Monitor spheroid formation and growth daily using an inverted microscope.
-
For long-term culture, perform a half-medium change every 2-3 days by carefully aspirating 50 µL of medium from the top of the well and adding 50 µL of fresh medium.
Protocol 2: HAL Incubation and PpIX Fluorescence Imaging in Spheroids
This protocol details the incubation of spheroids with HAL for subsequent fluorescence microscopy to assess PpIX distribution.
Materials:
-
Tumor spheroids in ultra-low attachment plates
-
This compound (HAL) stock solution (e.g., 10 mM in sterile PBS)
-
Complete cell culture medium
-
Confocal or fluorescence microscope with appropriate filter sets for PpIX (Excitation: ~405 nm, Emission: ~635 nm)
Procedure:
-
Prepare a working solution of HAL in complete cell culture medium. A final concentration range of 10-100 µM is a good starting point for optimization.
-
Carefully remove 50 µL of medium from each well containing a spheroid and add 50 µL of the HAL working solution.
-
Incubate the spheroids with HAL for 2-4 hours at 37°C in a humidified 5% CO₂ incubator. Incubation time is a critical parameter for optimization.
-
Following incubation, carefully wash the spheroids by performing two half-medium changes with fresh, pre-warmed complete medium to remove extracellular HAL.
-
Image the spheroids using a confocal or fluorescence microscope. Acquire z-stacks to visualize the penetration and distribution of PpIX fluorescence throughout the spheroid.
-
Quantify the fluorescence intensity at different depths within the spheroid using image analysis software (e.g., ImageJ/Fiji).
Protocol 3: HAL-Mediated Photodynamic Therapy (PDT) of Spheroids
This protocol outlines the procedure for performing PDT on HAL-treated spheroids and assessing cell viability.
Materials:
-
HAL-incubated spheroids (from Protocol 2)
-
Light source with a wavelength appropriate for PpIX excitation (e.g., 635 nm laser or LED array)
-
Light power meter for dosimetry
-
Cell viability assay kit (e.g., CellTiter-Glo® 3D, Calcein-AM/Propidium Iodide staining)
Procedure:
-
Following HAL incubation and washing (as described in Protocol 2), replace the medium with fresh, pre-warmed complete medium.
-
Position the 96-well plate under the light source. Ensure uniform illumination across the wells to be treated.
-
Measure the light intensity at the level of the spheroids using a power meter to calculate the required exposure time for the desired light dose (e.g., 1-10 J/cm²).
-
Irradiate the spheroids with the predetermined light dose. Include non-irradiated controls (HAL-treated but not exposed to light) and light-only controls (no HAL incubation but exposed to light).
-
Following irradiation, return the plate to the incubator for 24-72 hours to allow for the induction of cell death.
-
Assess cell viability using a suitable assay:
-
Luminescent ATP Assay (e.g., CellTiter-Glo® 3D): Follow the manufacturer's instructions to measure the ATP content, which correlates with the number of viable cells.
-
Live/Dead Staining (Calcein-AM/Propidium Iodide): Incubate spheroids with Calcein-AM (stains live cells green) and Propidium Iodide (stains dead cells red) according to the manufacturer's protocol. Image the spheroids using a fluorescence microscope and quantify the ratio of live to dead cells.
-
Visualizations
Caption: Experimental workflow for HAL-PDT in 3D models.
Caption: HAL-PDT induced apoptotic signaling pathways.[1]
Discussion and Future Perspectives
The use of this compound in 3D cell culture and organoid models offers a powerful platform for preclinical cancer research. These models provide a more accurate representation of the tumor microenvironment, enabling a more reliable assessment of PDT efficacy. The protocols provided herein offer a starting point for researchers to explore the potential of HAL-PDT in their specific cancer models.
Future research should focus on several key areas:
-
Optimization of Dosimetry: Further studies are needed to establish optimal HAL concentrations and light dosimetry for a wider range of 3D models, including patient-derived organoids.
-
Combination Therapies: The combination of HAL-PDT with other anti-cancer agents, such as chemotherapy or immunotherapy, should be investigated in 3D co-culture models that include immune and stromal cells.
-
Investigation of Resistance Mechanisms: 3D models are well-suited for studying the development of resistance to PDT, including the role of hypoxia and altered signaling pathways.
-
High-Throughput Screening: The development of automated high-throughput screening platforms for HAL-PDT in 3D models will accelerate the discovery of novel photosensitizers and treatment regimens.
By leveraging the advantages of 3D cell culture, researchers can gain deeper insights into the mechanisms of HAL-PDT and accelerate the translation of this promising therapy into the clinic.
References
- 1. Induction of apoptosis by hexaminolevulinate-mediated photodynamic therapy in human colon carcinoma cell line 320DM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protoporphyrin IX fluorescence photobleaching is a useful tool to predict the response of rat ovarian cancer following hexaminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxicity of Metal-Based Photoactivated Chemotherapy (PACT) Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 5. Involvement of both caspase-dependent and -independent pathways in apoptotic induction by hexaminolevulinate-mediated photodynamic therapy in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hexaminolevulinate Hydrochloride in Preclinical Photodynamic Therapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Hexaminolevulinate (B171288) Hydrochloride (HAL) in preclinical photodynamic therapy (PDT) studies. The following sections detail experimental protocols for in vitro and in vivo models, summarize key quantitative data from preclinical research, and illustrate the underlying molecular signaling pathways.
Introduction to Hexaminolevulinate (HAL)-PDT
Hexaminolevulinate hydrochloride is a second-generation photosensitizing agent. As a derivative of 5-aminolevulinic acid (5-ALA), HAL is a prodrug that leads to the preferential accumulation of the endogenous photosensitizer Protoporphyrin IX (PpIX) in malignant cells.[1] Upon activation by light of a specific wavelength, PpIX generates reactive oxygen species (ROS), which induce localized cytotoxicity and tumor destruction.[1] Preclinical studies have demonstrated that HAL-PDT can trigger various forms of cell death, including apoptosis and necrosis, and stimulate an anti-tumor immune response.[1][2]
Quantitative Data Summary
The following tables summarize quantitative data from preclinical studies on HAL-PDT, providing insights into its efficacy in both in vitro and in vivo settings.
Table 1: In Vitro Efficacy of HAL-PDT
| Cell Line | HAL Concentration | Light Wavelength (nm) | Light Dose | Outcome | Reference |
| AY-27 (Rat Bladder Transitional Carcinoma) | 0.5 mM | 630 | 1.6 J/cm² | LD50 (50% Lethal Dose) | [3] |
| AY-27 (Rat Bladder Transitional Carcinoma) | 0.5 mM | 635 | 18 mW/cm² | IC50 (50% Inhibitory Concentration) | [4] |
| AY-27 (Rat Bladder Transitional Carcinoma) | 0.5 mM | 532 | 22 mW/cm² | IC50 (50% Inhibitory Concentration) | [4] |
| Jurkat (Human T-cell Lymphoma) | Not Specified | Not Specified | Not Specified | ~80% apoptosis after 4 hours | [2] |
| 320DM (Human Colon Carcinoma) | 5 µM | 450 | 640 mJ/cm² | 75% apoptotic cell population after 40 hours | [5] |
Table 2: In Vivo Efficacy of HAL-PDT in Orthotopic Rat Bladder Cancer Model (AY-27 cells)
| HAL Concentration | Light Wavelength (nm) | Light Dose | Outcome | Reference |
| 8 mM | Not Specified | 20 J/cm² | Tumor necrosis without damage to normal urothelium | [6] |
| Not Specified | Blue Light | Not Specified | 63% positive therapeutic outcome at 12 days | [7] |
| Not Specified | Blue Light | Not Specified | 31% positive therapeutic outcome at 30 days | [7] |
| Not Specified | Blue Light + anti-PD-L1 | Not Specified | 38% positive therapeutic outcome at 30 days | [8] |
| Intravenous ALA (300 mg/kg) | 638 | 40 J/cm² | Carcinoma present in 5 of 11 rats | [9] |
| Intravesical ALA (100 mg/mL) | 638 | 40 J/cm² | Carcinoma present in 1 of 12 rats | [9] |
Experimental Protocols
The following are detailed protocols for conducting in vitro and in vivo preclinical studies using HAL-PDT.
In Vitro HAL-PDT Protocol for Adherent Cancer Cells (e.g., AY-27)
This protocol outlines the steps for assessing the cytotoxic effects of HAL-PDT on a monolayer cell culture.
Materials:
-
This compound (HAL)
-
Appropriate cell culture medium (e.g., RPMI-1640 for AY-27 cells)
-
Phosphate-buffered saline (PBS)
-
Cell viability assay kit (e.g., MTT, Annexin V/Propidium Iodide)
-
Light source with a specific wavelength (e.g., 450 nm, 532 nm, or 630 nm laser or LED array)
-
Photometer to measure light irradiance
-
Standard cell culture equipment (incubator, 96-well plates, etc.)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density that allows for logarithmic growth during the experiment and incubate overnight at 37°C and 5% CO₂.
-
HAL Incubation:
-
Prepare a stock solution of HAL in a suitable solvent and dilute it to the desired final concentrations (e.g., 0.5 mM) in a cell culture medium.[4]
-
Remove the old medium from the cells, wash with PBS, and add the HAL-containing medium.
-
Incubate the cells with HAL for a predetermined period (e.g., 2 hours) in the dark to allow for PpIX accumulation.[4]
-
-
Washing: After incubation, remove the HAL-containing medium and wash the cells twice with PBS to remove any extracellular prodrug.
-
Irradiation:
-
Add fresh, drug-free culture medium to each well.
-
Measure the light irradiance at the cell surface using a photometer and adjust the distance from the light source to achieve the desired power density (e.g., 10-100 mW/cm²).[4]
-
Irradiate the cells with the appropriate wavelength of light for a calculated time to deliver the desired light dose (e.g., 1.6 J/cm²).[3]
-
-
Post-PDT Incubation: Return the plates to the incubator and incubate for a further 24-48 hours.
-
Assessment of Cell Viability:
-
MTT Assay: Add MTT reagent to each well and incubate according to the manufacturer's instructions. Measure the absorbance to determine cell viability.
-
Flow Cytometry: For apoptosis assessment, stain the cells with Annexin V and Propidium Iodide and analyze using a flow cytometer.[3]
-
In Vivo HAL-PDT Protocol for Orthotopic Rat Bladder Cancer Model
This protocol describes the induction of bladder tumors in rats and subsequent treatment with intravesical HAL-PDT.
Materials:
-
Female Fischer F344 rats[9]
-
AY-27 rat bladder transitional carcinoma cells[9]
-
This compound (HAL) solution (e.g., 8 mM in PBS)[10]
-
Anesthesia (e.g., isoflurane)
-
Catheter for intravesical instillation
-
Fiber optic light delivery system
-
Light source (e.g., blue light or a specific wavelength laser)
Procedure:
-
Tumor Induction:
-
HAL Instillation:
-
Irradiation:
-
Under anesthesia, insert a fiber optic diffuser through a catheter into the bladder.
-
Deliver a specific light dose (e.g., 20 J/cm²) to the bladder wall.[6]
-
-
Post-Treatment Monitoring:
-
Monitor the animals for any adverse effects.
-
At predetermined time points (e.g., 12 and 30 days), euthanize the animals.[7]
-
-
Efficacy Assessment:
-
Excise the bladders and measure the tumor volume.
-
Perform histological analysis to assess tumor necrosis and damage to surrounding tissues.
-
For immunological studies, tumors can be processed for immunohistochemistry to detect immune cell infiltration (e.g., CD3+ and CD8+ T-cells).[7]
-
Signaling Pathways in HAL-PDT
HAL-PDT induces tumor cell death and stimulates an anti-tumor immune response through distinct signaling pathways.
Apoptotic Signaling Pathway
HAL-PDT is known to induce apoptosis primarily through the intrinsic, mitochondria-mediated pathway. The generation of ROS in the mitochondria, where PpIX preferentially accumulates, leads to mitochondrial damage. This triggers the release of pro-apoptotic factors into the cytoplasm, initiating a caspase cascade that culminates in programmed cell death.
Caption: HAL-PDT induced apoptotic signaling pathway.
T-Cell Mediated Immune Response
Preclinical studies suggest that HAL-PDT can stimulate an anti-tumor immune response, characterized by the infiltration of T-lymphocytes into the tumor microenvironment. This immunogenic cell death can lead to a systemic anti-tumor effect.
Caption: T-cell mediated immune response following HAL-PDT.
Experimental Workflow Overview
The following diagram illustrates the general workflow for a preclinical HAL-PDT study, from initial experimental design to final data analysis.
Caption: General experimental workflow for preclinical HAL-PDT.
References
- 1. discovery.researcher.life [discovery.researcher.life]
- 2. Involvement of both caspase-dependent and -independent pathways in apoptotic induction by hexaminolevulinate-mediated photodynamic therapy in human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Photo induced hexylaminolevulinate destruction of rat bladder cells AY-27 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of red and green light for treating non-muscle invasive bladder cancer in rats using singlet oxygen-cleavable prodrugs with PPIX-PDT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lamin A/C cleavage by caspase-6 activation is crucial for apoptotic induction by photodynamic therapy with hexaminolevulinate in human B-cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy: Current Trends and Potential Future Role in the Treatment of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor Effect and Induced Immune Response Following Exposure of Hexaminolevulinate and Blue Light in Combination with Checkpoint Inhibitor in an Orthotopic Model of Rat Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photodynamic Therapy for Bladder Cancers, A Focused Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of photodynamic therapy on rat urinary bladder with orthotopic urothelial carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis of differential PDT effect in rat bladder tumor models according to concentrations of intravesical hexyl-aminolevulinate - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Hexaminolevulinate Hydrochloride (HAL) Fluorescence In Vitro: A Technical Support Guide
Welcome to the technical support center for optimizing Hexaminolevulinate Hydrochloride (HAL) fluorescence in your in vitro experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve robust and reproducible results.
FAQs and Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments using this compound for fluorescence imaging.
Frequently Asked Questions
Q1: What is the mechanism behind HAL-induced fluorescence?
A1: this compound (HAL) itself is a non-fluorescent prodrug. Upon entering a cell, it is metabolized into the endogenous photosensitizer Protoporphyrin IX (PpIX) through the heme biosynthesis pathway. PpIX is a fluorescent molecule that accumulates preferentially in cancer cells compared to normal cells, which is attributed to differences in enzymatic activity within the cancer cells.[1] When excited with light in the blue-violet range (around 405 nm), PpIX emits red fluorescence (around 635 nm), allowing for visualization.[2][3]
Q2: What are the optimal excitation and emission wavelengths for detecting PpIX fluorescence?
A2: Protoporphyrin IX (PpIX) has a primary excitation peak (Soret band) around 405 nm and a main emission peak at approximately 635 nm.[2][3] While excitation at 488 nm is possible, it is less efficient.[1]
Q3: How should I prepare and store my HAL stock solution?
A3: For in vitro experiments, HAL can be dissolved in a suitable solvent like DMSO or a buffered aqueous solution to create a stock solution. It is recommended to aliquot the stock solution and store it at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles. Always protect the solution from light.[4]
Troubleshooting Common Issues
Weak or No Fluorescence Signal
Q4: I am observing a very weak or no fluorescence signal. What are the possible causes and how can I fix it?
A4: Several factors can contribute to a weak or absent PpIX fluorescence signal. Here's a systematic approach to troubleshooting this issue:
-
Suboptimal HAL Concentration and Incubation Time: The concentration of HAL and the incubation period are critical for sufficient PpIX accumulation. These parameters are cell-line dependent.
-
Recommendation: Perform a concentration and time-course experiment to determine the optimal conditions for your specific cell line. Start with a range of HAL concentrations (e.g., 10 µM to 1 mM) and measure the fluorescence intensity at different time points (e.g., 2, 4, 6, 8, and 24 hours).
-
-
Low Cell Viability: Dead or unhealthy cells will not efficiently metabolize HAL into PpIX.
-
Recommendation: Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. You can perform a simple viability assay (e.g., trypan blue exclusion) to confirm.
-
-
Presence of Serum in Culture Media: Components in fetal bovine serum (FBS) can interfere with PpIX accumulation and fluorescence.
-
Recommendation: Culture cells in serum-free medium for a period before and during HAL incubation.[5] If serum is necessary for cell viability, try reducing the serum concentration.
-
-
High Cell Confluence: Very high cell density can negatively impact cellular metabolism and, consequently, PpIX production.
-
Recommendation: Plate cells at a density that allows them to be in the logarithmic growth phase during the experiment. Avoid using overly confluent cultures.
-
-
Photobleaching: PpIX is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[6]
High Background Fluorescence
Q5: My images have high background fluorescence, making it difficult to discern the specific PpIX signal. What can I do?
A5: High background fluorescence can obscure your signal of interest. Here are some common causes and solutions:
-
Autofluorescence from Cells and Media: Many cell culture media components, such as phenol (B47542) red and some vitamins, are inherently fluorescent.[9][10] Cells themselves also exhibit natural autofluorescence.
-
Recommendation: Use a phenol red-free and vitamin-reduced culture medium for your experiments. To account for cellular autofluorescence, always include an unstained control (cells without HAL) in your experimental setup.[9]
-
-
Non-specific Staining: Impurities in the HAL solution or other reagents can sometimes lead to non-specific background signals.
-
Recommendation: Ensure you are using high-purity HAL. Prepare fresh solutions and buffers.
-
-
Excess HAL in the Medium: Residual HAL in the medium after incubation can contribute to background noise.
-
Recommendation: After HAL incubation, wash the cells thoroughly with a balanced salt solution (e.g., PBS) two to three times before imaging to remove any unbound HAL.
-
Photobleaching
Q6: My fluorescence signal fades quickly during imaging. How can I prevent photobleaching?
A6: Photobleaching is a common issue in fluorescence microscopy. Here are several strategies to minimize its effects:
-
Reduce Excitation Light Exposure: This is the most critical factor.
-
Minimize Time Under the Microscope: Plan your imaging session to be as efficient as possible.
-
Recommendation: Locate the region of interest using brightfield or DIC before switching to fluorescence imaging.[8]
-
-
Use Anti-fade Reagents: For fixed-cell imaging, anti-fade mounting media can significantly reduce photobleaching.[8]
-
Optimize Imaging Settings:
-
Recommendation: Increase the gain or use a more sensitive detector to reduce the required excitation intensity.[12]
-
-
Create a Photobleach Curve: To quantify the rate of photobleaching in your system, you can create a photobleach curve. This involves imaging a sample repeatedly over time and measuring the decrease in fluorescence intensity.[8]
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for optimizing HAL-induced PpIX fluorescence.
Table 1: Recommended Starting Concentrations and Incubation Times for HAL in Various Cell Lines.
| Cell Line | HAL Concentration Range | Optimal Incubation Time | Reference |
| A431 (human epidermoid carcinoma) | 0.001 to 0.125 mM | 4-8 hours | [13] |
| AY27 (rat bladder carcinoma) | 0.005 to 0.01 mM | 2 hours | [5] |
| HeLa (human cervical cancer) | > 1.0 mM (for photodynamic effect) | 4 hours | [14] |
| Various Cancer Cell Lines | 10 µM - 1 mM (general starting range) | 2 - 24 hours | General Recommendation |
Note: These are starting recommendations. Optimal conditions should be determined experimentally for each specific cell line and experimental setup.
Table 2: Excitation and Emission Wavelengths for PpIX.
| Parameter | Wavelength (nm) | Reference |
| Primary Excitation (Soret Band) | ~405 | [2][3] |
| Secondary Excitation | ~488 (less efficient) | [1] |
| Primary Emission | ~635 | [2][3] |
Key Experimental Protocols
This section provides detailed methodologies for essential experiments to optimize and troubleshoot your HAL fluorescence studies.
Protocol 1: Optimizing HAL Concentration and Incubation Time
This protocol outlines a method to determine the optimal HAL concentration and incubation time for maximizing PpIX fluorescence in your cell line of interest.
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 24- or 96-well) at a density that will ensure they are in the logarithmic growth phase at the time of the experiment.
-
HAL Preparation: Prepare a series of dilutions of your HAL stock solution in serum-free culture medium to achieve a range of final concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM).
-
Incubation: Replace the culture medium in each well with the prepared HAL solutions. Include a control well with medium only (no HAL).
-
Time-Course Measurement: At various time points (e.g., 2, 4, 6, 8, and 24 hours), measure the fluorescence intensity of the cells using a fluorescence plate reader or a fluorescence microscope with a consistent imaging setting. Use an excitation wavelength of ~405 nm and an emission wavelength of ~635 nm.
-
Data Analysis: Plot the fluorescence intensity against the incubation time for each HAL concentration. The optimal concentration and incubation time will be the combination that yields the highest fluorescence signal with the lowest background.
Protocol 2: Minimizing Photobleaching During Fluorescence Imaging
This protocol provides a step-by-step guide to reduce photobleaching while acquiring images of PpIX fluorescence.
-
Sample Preparation: Prepare your cells as per your experimental protocol. If fixing cells, use an anti-fade mounting medium.
-
Microscope Setup:
-
Turn on the microscope and allow the light source to warm up and stabilize.
-
Select the appropriate filter cube for PpIX (Excitation: ~405 nm, Emission: ~635 nm).
-
-
Locating the Region of Interest:
-
Use brightfield or Differential Interference Contrast (DIC) to locate and focus on the cells of interest.
-
Minimize the time the sample is exposed to any light.
-
-
Image Acquisition Settings:
-
Switch to the fluorescence channel.
-
Start with the lowest possible excitation light intensity (e.g., using neutral density filters or adjusting laser power).[11]
-
Set the exposure time to the minimum required to obtain a clear signal above the background.
-
If available, use a more sensitive camera or detector to reduce the required exposure time.
-
-
Image Capture:
-
Capture your image quickly.
-
For time-lapse imaging, use the longest possible interval between acquisitions that still captures the biological process of interest.
-
-
Post-Acquisition:
-
Immediately move to the next field of view or end the imaging session to prevent further photobleaching.
-
Protocol 3: Assessing HAL Phototoxicity
This protocol uses the MTT assay to evaluate the potential phototoxicity of HAL in combination with light exposure.
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
HAL Incubation: Incubate the cells with various concentrations of HAL for the predetermined optimal time in the dark. Include control wells with no HAL.
-
Light Exposure: Expose the plate to a specific dose of light at the excitation wavelength of PpIX (~405 nm). Include a set of control wells that are incubated with HAL but not exposed to light.
-
MTT Assay:
-
After light exposure, replace the medium with fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (final concentration ~0.5 mg/mL).[15]
-
Incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.[15]
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well and mix thoroughly to dissolve the formazan crystals.[15]
-
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. A significant decrease in viability in the HAL-treated and light-exposed cells compared to the controls indicates phototoxicity.
Visualizations
The following diagrams illustrate key concepts and workflows related to HAL-induced fluorescence.
References
- 1. sketchviz.com [sketchviz.com]
- 2. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy | PLOS One [journals.plos.org]
- 4. biorxiv.org [biorxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 7. biocompare.com [biocompare.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. biotium.com [biotium.com]
- 11. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 12. news-medical.net [news-medical.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Reducing Photobleaching of PpIX from Hexaminolevulinate Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the photobleaching of Protoporphyrin IX (PpIX) derived from Hexaminolevulinate Hydrochloride (HAL) during experiments.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving PpIX fluorescence.
Problem: Rapid fading of PpIX fluorescence signal during imaging.
-
Question: My PpIX fluorescent signal is disappearing quickly when I expose my sample to the excitation light. What is happening and how can I fix it?
-
Answer: This phenomenon is known as photobleaching, the irreversible photochemical destruction of a fluorophore.[1] To minimize this, you can implement several strategies:
-
Reduce Exposure to Excitation Light: This is the most direct way to decrease photobleaching.
-
Minimize the duration of light exposure.[2]
-
Use the lowest possible excitation intensity that still provides a sufficient signal-to-noise ratio.[3]
-
Use neutral density filters to reduce the intensity of the excitation light.[4]
-
Block the excitation light path when not actively acquiring images.[2][5]
-
-
Optimize Imaging Parameters:
-
Use Chemical Protection:
-
Incorporate antifade reagents in your mounting medium for fixed samples.[1][3][4]
-
For live-cell imaging or in solution-based assays, consider the addition of antioxidants. For example, the natural flavanol catechin (B1668976) has been shown to reduce PpIX photobleaching.[6]
-
-
Problem: Inconsistent PpIX fluorescence intensity between samples.
-
Question: I'm observing significant variability in the initial PpIX fluorescence intensity across my samples, even with the same experimental conditions. What could be the cause?
-
Answer: Inconsistent initial PpIX levels can be due to several factors related to cellular metabolism and experimental handling:
-
Cellular Factors: The conversion of HAL to PpIX is a biological process that can vary between cell lines and even within a cell population.[7] Factors such as cell density, passage number, and metabolic state can influence PpIX accumulation.
-
Incubation Time: Ensure a consistent and optimal incubation time with HAL for all samples to allow for maximal and uniform PpIX accumulation.[8]
-
Light Exposure Before Measurement: Protect samples from ambient light as much as possible before and during the experiment, as even low levels of light can induce some photobleaching.[2]
-
Problem: High background fluorescence obscuring the PpIX signal.
-
Question: My images have a high background signal, making it difficult to distinguish the specific PpIX fluorescence. How can I reduce this?
-
Answer: High background can originate from autofluorescence of biological materials or the experimental medium.
-
Use Proper Controls: Always include an unstained control sample (cells treated with vehicle instead of HAL) to assess the level of autofluorescence.[1]
-
Optimize Filter Sets: Ensure that your excitation and emission filters are specifically matched to the spectral profile of PpIX (Excitation max ~405 nm, Emission peaks ~635 nm and 705 nm) to minimize the detection of autofluorescence.[9]
-
Spectral Unmixing: If your imaging software has this capability, you can record the emission spectrum of the autofluorescence from your control sample and subtract it from your experimental images.[1]
-
Choice of Media: Some cell culture media have components that are inherently fluorescent. Consider using a phenol (B47542) red-free medium during imaging, as phenol red can contribute to background fluorescence.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of PpIX photobleaching?
A1: The photobleaching of PpIX is primarily an oxygen-dependent photo-oxidation process.[10] Upon excitation with light, PpIX can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen.[7] These highly reactive species can then chemically modify and destroy the PpIX molecule, leading to a loss of fluorescence.
Q2: Does the excitation wavelength affect the rate of PpIX photobleaching?
A2: Yes, the excitation wavelength can influence the rate of photobleaching. Blue light (around 405 nm), which corresponds to the major absorption peak (Soret band) of PpIX, has been shown to cause more rapid photobleaching than red light (around 635 nm).[9]
Q3: Can I use antioxidants to reduce PpIX photobleaching in my experiments?
A3: Yes, antioxidants can help reduce photobleaching by scavenging the reactive oxygen species that cause the photodegradation of PpIX. The antioxidant catechin has been demonstrated to significantly reduce PpIX photobleaching in an in vivo model.[6]
Q4: How can I quantify the rate of PpIX photobleaching in my experiment?
A4: You can quantify the photobleaching rate by measuring the decrease in fluorescence intensity over time during continuous exposure to excitation light. This can be done by acquiring a time-lapse series of images and measuring the mean fluorescence intensity of the region of interest in each frame. The data can then be plotted as fluorescence intensity versus time and fitted to an exponential decay curve to determine the photobleaching rate constant.[11][12]
Q5: Are there any alternatives to reducing light exposure to prevent photobleaching?
A5: Besides minimizing light exposure and using antioxidants, you can also consider modulating the light delivery. For instance, fractionated irradiation (alternating periods of light on and off) has been shown to increase the total amount of photobleaching in some systems, which may be relevant for applications like photodynamic therapy.[13] For imaging, however, minimizing total light dose remains the primary strategy.
Data on PpIX Photobleaching Reduction
The following table summarizes quantitative data on the reduction of PpIX photobleaching using different strategies.
| Strategy | Agent/Method | Concentration/Parameter | System | Observed Effect on Photobleaching | Reference |
| Antioxidant | Catechin | 10 µM | Chick embryo chorioallantoic membrane (CAM) | Significant inhibition of PpIX photobleaching. | [6] |
| Light Modulation | Fractionated Irradiation (1-min on/off) | 150 J/cm² at 150 mW/cm² | Human Barrett's tissue | Increased total photobleaching by ~25% compared to continuous illumination. | [13] |
Experimental Protocols
Protocol 1: Quantification of PpIX Photobleaching Rate
This protocol describes a method to measure the rate of PpIX photobleaching in cultured cells.
-
Cell Culture and HAL Incubation:
-
Plate cells at an appropriate density in a glass-bottom imaging dish.
-
Allow cells to adhere overnight.
-
Replace the culture medium with fresh medium containing the desired concentration of this compound (e.g., 1 mM).
-
Incubate for 4 hours in the dark at 37°C and 5% CO₂ to allow for PpIX accumulation.
-
-
Image Acquisition:
-
Wash the cells three times with phosphate-buffered saline (PBS) to remove excess HAL.
-
Add fresh, phenol red-free medium to the imaging dish.
-
Place the dish on the stage of a fluorescence microscope equipped with a suitable filter set for PpIX (e.g., Ex: 405 nm, Em: 635 nm).
-
Select a field of view with healthy, fluorescent cells.
-
Acquire a time-lapse series of images with continuous exposure to the excitation light. Use a consistent frame rate (e.g., one frame every 5 seconds) for a total duration that results in significant photobleaching (e.g., 5 minutes).
-
-
Data Analysis:
-
Open the image series in an image analysis software (e.g., ImageJ/Fiji).
-
Define a region of interest (ROI) around a representative fluorescent cell or a group of cells.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time series.
-
Correct for background fluorescence by measuring the intensity of a region with no cells and subtracting this value from the cellular fluorescence intensity at each time point.
-
Normalize the fluorescence intensity data by dividing each value by the initial fluorescence intensity (at time = 0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the data to a single or double exponential decay function to calculate the photobleaching rate constant(s).[11]
-
Protocol 2: Assessing the Efficacy of an Antioxidant in Reducing PpIX Photobleaching
This protocol details how to test the effect of a chemical agent, such as catechin, on PpIX photobleaching.
-
Cell Culture and HAL Incubation:
-
Follow steps 1.1 to 1.4 from Protocol 1.
-
-
Antioxidant Treatment:
-
Prepare two sets of samples: a control group and a treatment group.
-
For the treatment group, add the antioxidant (e.g., 10 µM catechin) to the medium 15 minutes before imaging.[6] For the control group, add the vehicle (e.g., DMSO) at the same concentration.
-
-
Image Acquisition and Analysis:
-
Follow the image acquisition and data analysis steps (2.1 to 3.7) from Protocol 1 for both the control and treatment groups.
-
Compare the photobleaching rate constants between the control and antioxidant-treated groups. A slower decay rate in the treated group indicates a protective effect of the antioxidant against photobleaching.
-
Visualizations
Caption: Workflow for quantifying PpIX photobleaching rate.
Caption: Mechanism of PpIX photobleaching and its inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. What strategies can I use to reduce photobleaching in live-cell imaging? | AAT Bioquest [aatbio.com]
- 3. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 4. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 6. Catechin reduces phototoxic effects induced by protoporphyrin IX-based photodynamic therapy in the chick embryo chorioallantoic membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo photobleaching kinetics and epithelial biodistribution of hexylaminolevulinate-induced protoporphyrin IX in rat bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A spectroscopic study of the photobleaching of protoporphyrin IX in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Protoporphyrin IX fluorescence photobleaching increases with the use of fractionated irradiation in the esophagus - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting uneven staining with Hexaminolevulinate Hydrochloride
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Hexaminolevulinate Hydrochloride for fluorescence-based applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug that is metabolized intracellularly into the fluorescent molecule Protoporphyrin IX (PpIX).[1][2][3] This process is part of the natural heme synthesis pathway.[1] Due to differences in enzymatic activity, cancer cells often accumulate higher levels of PpIX compared to normal cells, allowing for fluorescence-based detection.[1][3]
Q2: What are the excitation and emission wavelengths for PpIX fluorescence?
The primary excitation maximum (Soret band) for PpIX is approximately 405-410 nm, with a primary emission peak around 635 nm and a smaller peak near 705 nm.[1][4] For some applications like flow cytometry, a 488 nm laser can also be used for excitation.
Q3: Does this compound have intrinsic fluorescence?
No, this compound itself is a non-fluorescent prodrug. Its fluorescent properties are a result of its conversion to PpIX within the cells.
Q4: How long should I incubate my cells or tissue with this compound?
Incubation times can vary depending on the cell or tissue type and experimental goals. For clinical use in bladder cancer detection, a retention time of at least one hour is recommended. For in vitro and ex vivo experiments, incubation times of 2-4 hours are often reported.[2][5] It is crucial to optimize the incubation time for your specific model system.
Troubleshooting Guide
Issue 1: Uneven or Patchy Staining
Q: My fluorescence signal is patchy and inconsistent across the sample. What could be the cause and how can I fix it?
A: Uneven staining is a common issue that can arise from several factors related to both the sample preparation and the staining protocol.
Possible Causes and Solutions:
-
Inadequate Reagent Distribution: Ensure the this compound solution is evenly distributed across the entire sample. For adherent cells, gently rock the culture vessel during incubation. For tissue sections, ensure the entire section is covered with the solution.
-
Inconsistent Cell Health or Density: Uneven cell growth or areas of dead/dying cells can lead to patchy PpIX accumulation. Ensure you are working with healthy, sub-confluent cell cultures. Variations in tissue morphology can also contribute to this issue.
-
Incomplete Removal of Media/Paraffin: For frozen sections, residual optimal cutting temperature (OCT) compound can prevent even infiltration of the staining solution.[2] Similarly, incomplete deparaffinization in formalin-fixed, paraffin-embedded (FFPE) tissues can cause uneven staining.[6] Ensure thorough washing and deparaffinization steps are performed.
-
Photobleaching: Excessive exposure to excitation light during imaging can cause the PpIX signal to fade in the exposed areas, leading to an uneven appearance. Minimize light exposure by using neutral density filters, reducing exposure time, and imaging different fields of view only once.[2][4]
Issue 2: Weak or No Fluorescence Signal
Q: I am not detecting any fluorescent signal, or the signal is very weak. What are the potential reasons and solutions?
A: A weak or absent signal can be frustrating. This issue often points to problems with the reagent, the cells' metabolic activity, or the imaging setup.
Possible Causes and Solutions:
-
Suboptimal Reagent Concentration: The concentration of this compound may be too low for your specific cell type. It is recommended to perform a concentration titration to find the optimal working concentration.
-
Insufficient Incubation Time: PpIX accumulation is time-dependent. If the incubation period is too short, not enough PpIX will be generated to produce a strong signal. Try extending the incubation time.
-
Low Cellular Metabolic Activity: The conversion of Hexaminolevulinate to PpIX is an active metabolic process. Cells that are unhealthy, senescent, or have low metabolic rates may not produce a strong signal. Ensure you are using metabolically active cells.
-
Incorrect Microscope Settings: Verify that you are using the correct excitation and emission filters for PpIX (Excitation: ~405 nm, Emission: ~635 nm).[1][4] Also, ensure the exposure time and gain on your microscope are set appropriately.
-
Cellular Efflux of PpIX: Some cancer cells can actively pump PpIX out, reducing the intracellular concentration. This can be investigated by measuring fluorescence in the culture supernatant.[5][7]
Issue 3: High Background Fluorescence
Q: The entire sample is fluorescing, making it difficult to distinguish the specific signal from the background. How can I reduce the background noise?
A: High background can obscure your specific signal and is often caused by autofluorescence or non-specific binding of reagents.
Possible Causes and Solutions:
-
Autofluorescence: Many biological tissues and cell culture components have endogenous fluorophores that can contribute to background noise, especially when excited with blue light.[4][8][9]
-
Solution: Image an unstained control sample to assess the level of autofluorescence. If it is high, you can try using spectral unmixing techniques if your imaging system supports it.[10] Another approach is to use background subtraction during image analysis.
-
-
Excess Reagent Concentration: Using too high a concentration of this compound can sometimes lead to increased background. Perform a concentration titration to find the optimal balance between signal and background.
-
Contaminated Media or Buffers: Phenol (B47542) red in cell culture media can contribute to background fluorescence. When possible, use phenol red-free media for the staining and imaging steps. Ensure all buffers are fresh and free of contaminants.
-
Thorough Washing: Ensure that you perform adequate washing steps with a suitable buffer (e.g., PBS) after incubation to remove any residual, non-metabolized reagent.[11]
Data Presentation
Table 1: Factors Influencing Protoporphyrin IX (PpIX) Fluorescence Intensity. This table summarizes quantitative data from studies on factors that can modulate the fluorescence signal derived from this compound.
| Factor | Cell Line / Model | Treatment | Observation | Reference |
| Chemical Adjuvant | U87MG, U87wtEGFR, U87vIII (Glioma) | Deferoxamine (DFO) 100 µM | 6-22% increase in PpIX fluorescence compared to 5-ALA alone. | [10] |
| Chemical Adjuvant | U87MG, U87wtEGFR, U87vIII (Glioma) | Genistein | Significant increase in PpIX fluorescence in all cell lines. | [10] |
| Photobleaching | Rat Bladder Tumor | 16 mM hALA | Faster fluorescence decay constant (0.6268 J/cm²) compared to 8 mM hALA (0.2621 J/cm²). | [12] |
| MEK Inhibition | DLD-1 (Colon Cancer) | Selumetinib (MEK inhibitor) | 2.2-fold increase in quantified PpIX fluorescence signal in tumors. | [7] |
Experimental Protocols
Protocol 1: In Vitro Staining of Adherent Cells for Fluorescence Microscopy
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips suitable for fluorescence microscopy and grow to 70-80% confluency.
-
Reagent Preparation: Prepare a working solution of this compound in serum-free, phenol red-free cell culture medium. The optimal concentration should be determined by titration, but a starting point of 1 mM can be used.
-
Incubation: Remove the culture medium from the cells and wash once with sterile Phosphate-Buffered Saline (PBS). Add the this compound working solution to the cells.
-
Incubate: Incubate the cells for 2-4 hours at 37°C in a CO2 incubator, protected from light.[2]
-
Washing: After incubation, gently aspirate the staining solution and wash the cells three times with warm PBS to remove any excess reagent.[11]
-
Imaging: Add fresh, phenol red-free medium or PBS to the cells. Image immediately using a fluorescence microscope equipped with filters appropriate for PpIX (e.g., DAPI or custom 405 nm excitation filter set). Minimize light exposure to prevent photobleaching.
Protocol 2: Ex Vivo Quantification of PpIX in Tissue Samples
-
Tissue Excision: Following in vivo administration of this compound and an appropriate incubation period, excise tissue biopsies from both suspected fluorescent and non-fluorescent areas.
-
Homogenization: Weigh the tissue samples and homogenize them in a suitable buffer (e.g., PBS).
-
PpIX Extraction: Extract PpIX from the homogenized tissue using an appropriate solvent, such as a 1:1 mixture of methanol (B129727) and perchloric acid or acidified methanol.[1][5]
-
Fluorescence Measurement: Centrifuge the samples to pellet any debris. Measure the fluorescence of the supernatant using a fluorescence plate reader or spectrofluorometer with excitation at ~405 nm and emission detection at ~630 nm.[7]
-
Quantification: Create a standard curve using known concentrations of PpIX to determine the concentration in your tissue samples. Normalize the PpIX concentration to the initial weight of the tissue sample.
Visualizations
Heme Synthesis Pathway and PpIX Accumulation
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental study to understand nonspecific protoporphyrin IX fluorescence in brain tissues near tumors after 5-aminolevulinic acid administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. licorbio.com [licorbio.com]
- 7. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 9. biotium.com [biotium.com]
- 10. Frontiers | Quantitative Modulation of PpIX Fluorescence and Improved Glioma Visualization [frontiersin.org]
- 11. Protocols · Benchling [benchling.com]
- 12. Optical-sectioning microscopy of protoporphyrin IX fluorescence in human gliomas: standardization and quantitative comparison with histology - PMC [pmc.ncbi.nlm.nih.gov]
minimizing background fluorescence in Hexaminolevulinate Hydrochloride imaging
Welcome to the technical support center for Hexaminolevulinate (B171288) Hydrochloride (HAL) imaging. This guide is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize background fluorescence in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of HAL fluorescence?
Hexaminolevulinate Hydrochloride (HAL) is a non-fluorescent prodrug.[1] After it is administered, it penetrates cell membranes and is metabolized by the cell's heme biosynthesis pathway into the endogenous photosensitizer Protoporphyrin IX (PpIX).[2][3][4] PpIX is a fluorescent molecule that preferentially accumulates in neoplastic cells compared to normal cells.[3][5][6] When excited with blue light (wavelengths of 360-450 nm), PpIX emits red fluorescence, allowing for the visualization of malignant or abnormal tissue.[1][5][7] HAL is a more lipophilic ester of 5-aminolevulinic acid (5-ALA), which allows it to induce a higher concentration of PpIX, resulting in fluorescence that can be twice as high as that from 5-ALA.[2]
Figure 1: Mechanism of HAL-induced PpIX fluorescence in cancer cells.
Q2: What are the primary sources of high background fluorescence?
High background fluorescence can originate from several sources, which can be broadly categorized as autofluorescence and non-specific signals.
-
Autofluorescence : This is the natural fluorescence emitted by biological materials like cells and tissues when excited by light.[8][9] It is a common source of background noise, particularly in the blue and green wavelengths.[9]
-
Non-Specific Binding : Remnants of unbound HAL or its fluorescent metabolite, PpIX, that were not removed during washing steps can contribute to a generalized high background.[10][11]
-
Reagent and Media Contamination : The cell culture media, buffers, or other solutions used in the experiment can be a source of unwanted fluorescence. Phenol (B47542) red in culture media is a known fluorescent compound. Microbial contamination can also cause fluorescence.[8]
-
Imaging Vessel : The plate or dish used for imaging can be a significant source of background. Plastic-bottom dishes, commonly used for cell culture, are known to fluoresce brightly.[11]
-
Inflammation and Scar Tissue (In Vivo) : In clinical or in vivo applications, areas of inflammation, scar tissue, or trauma from procedures can lead to false-positive fluorescence.[5][12]
Troubleshooting Guides
Problem: High background fluorescence is obscuring my signal.
A systematic approach is the best way to identify and resolve the source of high background. Start by imaging an unstained control sample (cells/tissue that have not been treated with HAL) using the same imaging settings.[8][9]
-
If the unstained sample shows high fluorescence , the issue is likely autofluorescence.
-
If the unstained sample is dark , the problem is likely related to the HAL staining protocol, such as non-specific binding or reagent contamination.[8]
Figure 2: Decision tree for troubleshooting high background fluorescence.
Guide 1: Optimizing the Staining and Washing Protocol
Insufficient washing or an overly high concentration of HAL can lead to excessive background signal.[10][11]
Recommended Experimental Protocol:
-
HAL Concentration Titration :
-
Prepare a range of HAL concentrations (e.g., below, at, and above the standard recommended concentration for your application).
-
Test these concentrations on your cells/tissue to find the optimal balance between signal intensity in the target area and overall background.[11]
-
-
Incubation :
-
Washing Steps :
-
After incubation, completely remove the HAL-containing medium.
-
Gently wash the sample 2-3 times with a pre-warmed, phenol red-free buffered solution (e.g., PBS or Hanks' Balanced Salt Solution).[11]
-
For each wash, add a generous volume of buffer, incubate for 3-5 minutes, and then aspirate. Increasing the number and duration of washes can significantly improve the signal-to-noise ratio.[8][13]
-
-
Imaging :
-
Proceed with imaging immediately after the final wash in a fresh, phenol red-free medium or buffer.
-
| Parameter | Recommendation | Rationale |
| HAL Concentration | Titrate to find optimal level | Too high a concentration increases non-specific binding and background.[9][11] |
| Incubation Time | ~1 hour (clinical standard) | Provides sufficient time for metabolic conversion to PpIX.[2] |
| Wash Steps | 2-3 washes, 3-5 min each | Thoroughly removes unbound HAL/PpIX, reducing background noise.[11] |
| Imaging Media | Phenol red-free | Phenol red is fluorescent and contributes to background. |
| Imaging Vessel | Glass-bottom plates/slides | Plastic-bottom labware often fluoresces, increasing background.[11] |
Table 1: Key Parameters for Optimizing HAL Imaging Protocols.
Guide 2: Managing Autofluorescence and Photobleaching
Q3: My signal is weak and fades quickly during imaging. What's happening?
This issue is likely related to photobleaching, which is the light-induced degradation of a fluorescent molecule. The fluorescent product of HAL, PpIX, is known to be photolabile and can be degraded by the same light used to excite it.[14][15]
Strategies to Minimize Photobleaching:
-
Reduce Excitation Light Intensity : Use the lowest possible light intensity that still provides a detectable signal.
-
Minimize Exposure Time : Keep exposure times as short as possible. Use sensitive detectors to reduce the required exposure.
-
Limit Illumination : Only expose the sample to the excitation light when actively acquiring an image. Use shutters to block the light path between acquisitions.
-
Acquire Data Efficiently : Plan your imaging session to capture the most critical data first before significant photobleaching occurs. Studies have shown that PpIX photobleaching is often most rapid in the initial phases of light exposure.[16]
It is important to note that while photobleaching can be a challenge for imaging, it is the basis for HAL-based Photodynamic Therapy (PDT), where the light-induced destruction of PpIX generates reactive oxygen species that kill cancer cells.[14][17]
Comparative Data on Diagnostic Accuracy
While optimizing your protocol, it's useful to understand the expected performance. The following table summarizes diagnostic data from a meta-analysis comparing different bladder cancer imaging modalities. Note the False Positive Rate (FPR), which is relevant to background signal issues.
| Imaging Modality | Median Sensitivity (IQR) | Median Specificity (IQR) | Median False Positive Rate (IQR) |
| HAL-PDD | 92.4% (87.2-96.2%) | 79.6% (72.6-86.4%) | 17.4% (12.8-22.4%) |
| 5-ALA-PDD | 92.0% (83.5-97.1%) | 68.9% (57.6-77.9%) | 28.1% (22.1-42.4%) |
| NBI | 94.6% (90.2-97.3%) | 79.6% (69.6-86.3%) | 20.4% (13.7-27.4%) |
Data adapted from a systematic review and meta-analysis on diagnostic accuracy for non-muscle invasive bladder cancer.[18] PDD: Photodynamic Diagnosis; NBI: Narrow Band Imaging; IQR: Interquartile Range.
Table 2: Diagnostic Accuracy of HAL and Other Imaging Modalities.
This guide provides a starting point for addressing common issues in HAL imaging. A methodical approach to troubleshooting, beginning with proper controls, is crucial for achieving high-quality, reproducible results.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. canjurol.com [canjurol.com]
- 6. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. benchchem.com [benchchem.com]
- 9. biotium.com [biotium.com]
- 10. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Background in Fluorescence Imaging | Thermo Fisher Scientific - CL [thermofisher.com]
- 12. atlanticurologyclinics.com [atlanticurologyclinics.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Photobleaching of protoporphyrin IX in cells incubated with 5-aminolevulinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Protoporphyrin IX fluorescence photobleaching increases with the use of fractionated irradiation in the esophagus - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protoporphyrin IX photobleaching during the light irradiation phase of standard dermatological methyl-aminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Protoporphyrin IX fluorescence photobleaching is a useful tool to predict the response of rat ovarian cancer following hexaminolevulinate photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Diagnostic accuracy of photodynamic diagnosis with 5-aminolevulinic acid, hexaminolevulinate and narrow band imaging for non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexaminolevulinate Hydrochloride (HAL) Fluorescence
Welcome to the technical support center for Hexaminolevulinate Hydrochloride (HAL)-based fluorescence applications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues, particularly the causes of false positive fluorescence, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (HAL) in generating fluorescence?
This compound (HAL) is a non-fluorescent prodrug that is metabolized by cells into the fluorescent molecule protoporphyrin IX (PpIX).[1] HAL, being a hexyl ester of 5-aminolevulinic acid (ALA), is more lipophilic than ALA, which enhances its penetration into cells.[2][3] Once inside the cell, nonspecific esterases hydrolyze HAL into ALA.[2] This exogenously supplied ALA bypasses the normal rate-limiting step in the heme biosynthesis pathway, leading to an accumulation of PpIX.[4][5] In cancer cells, alterations in the activity of enzymes in the heme synthesis pathway, such as a lower activity of ferrochelatase which converts PpIX to heme, contribute to a preferential accumulation of PpIX compared to normal cells.[2][4] When excited by blue light (around 400-450 nm), the accumulated PpIX emits red fluorescence, allowing for the visualization of neoplastic tissues.[1][4][6]
Q2: What are the primary causes of false positive fluorescence with HAL?
False positive fluorescence in HAL-based assays can arise from several factors that lead to PpIX accumulation in non-malignant tissues or from endogenous fluorescence. The primary causes include:
-
Inflammation: Inflammatory processes can lead to increased metabolic activity and vascular permeability, potentially causing higher uptake of HAL and subsequent PpIX accumulation in non-cancerous tissues.
-
Recent Surgical Procedures: A transurethral resection of a bladder tumor (TURBT) within the last 90 days has been identified as a significant independent predictor of false-positive findings in fluorescence cystoscopy.[7]
-
Tissue Autofluorescence: Some biological molecules, such as FAD, FMN, and NADH, are naturally fluorescent and can contribute to background signal.[8][9] This is known as autofluorescence and is a common source of noise in fluorescence imaging.[8]
-
Previous Intravesical Therapy: Prior treatments, such as Bacillus Calmette-Guérin (BCG) instillations, have been associated with a higher incidence of false positives.[7]
-
Gender: Studies have shown that the female gender is an independent predictor of false-positive results in fluorescence cystoscopy for bladder cancer detection.[7]
Q3: How can I differentiate between true HAL-induced PpIX fluorescence and tissue autofluorescence?
Distinguishing between the specific signal from HAL-induced PpIX and the non-specific signal from tissue autofluorescence is crucial for accurate interpretation of results. Here are some strategies:
-
Spectral Analysis: PpIX has a characteristic emission spectrum with a peak around 635 nm and a smaller peak around 705 nm when excited with blue light.[1] Autofluorescence from endogenous fluorophores typically occurs at shorter wavelengths. Using imaging systems with appropriate filters to isolate the PpIX emission can help to minimize the contribution of autofluorescence.
-
Control Tissues: Always include control samples that have not been treated with HAL in your experimental setup.[10] Imaging these unstained controls under the same conditions as your experimental samples will reveal the level of endogenous autofluorescence.[10]
-
Fluorescence Lifetime Imaging (FLIM): FLIM can differentiate between fluorophores based on their fluorescence decay rates. PpIX has a distinct fluorescence lifetime that can be used to separate its signal from that of endogenous fluorophores.
-
High-Magnification Cystoscopy: In clinical settings, high-magnification cystoscopy can be used to observe the vascular patterns of fluorescing sites.[11] This technique has been shown to help discriminate between cancerous and noncancerous tissues, thereby reducing false positives.[11]
Troubleshooting Guides
This section provides systematic approaches to troubleshoot common issues encountered during HAL fluorescence experiments.
Guide 1: High Background Fluorescence
High background fluorescence can obscure the specific signal from your target and lead to false positives.
Troubleshooting Steps:
-
Identify the Source:
-
Reduce Autofluorescence:
-
Chemical Treatment: For fixed tissue sections, you can treat them with 0.1% sodium borohydride (B1222165) in PBS to quench aldehyde-induced fluorescence.[9]
-
Photobleaching: Exposing the sample to the excitation light for a period before image acquisition can sometimes reduce autofluorescence.
-
-
Optimize HAL Incubation and Washing:
-
Titrate HAL Concentration: Using an excessively high concentration of HAL can lead to non-specific uptake and high background. Perform a concentration titration to find the optimal concentration that provides a good signal-to-noise ratio.
-
Optimize Incubation Time: Both insufficient and excessive incubation times can lead to suboptimal results. Determine the ideal incubation time for your specific cell or tissue type.
-
Thorough Washing: Insufficient washing will leave unbound HAL in the sample, contributing to background noise. Increase the number and duration of wash steps after HAL incubation.[12][13]
-
Guide 2: Inconsistent or Weak Fluorescence Signal
A weak or inconsistent signal can make it difficult to detect positive cells or tissues.
Troubleshooting Steps:
-
Verify HAL Metabolism:
-
Cellular Health: Ensure that the cells or tissues are viable and metabolically active, as the conversion of HAL to PpIX is an enzymatic process.
-
Temperature: The accumulation of PpIX is temperature-dependent. Lowering the temperature can significantly reduce PpIX fluorescence.[14] For cellular assays, ensure incubation is performed at 37°C.[14][15]
-
-
Check Experimental Conditions:
-
Light Exposure: Protect samples from light as much as possible after HAL incubation, as PpIX is a photosensitizer and can be photobleached.
-
Inhibiting Substances: Be aware of substances that may interfere with the heme synthesis pathway. For example, iron chelators can impact the conversion of PpIX to heme.[15]
-
-
Imaging System and Settings:
-
Correct Filters: Ensure that the excitation and emission filters on your microscope or imaging system are appropriate for PpIX (Excitation ~405-410 nm, Emission ~635 nm).[1]
-
Exposure and Gain: Optimize the camera's exposure time and gain settings to maximize the signal from PpIX while minimizing background noise.
-
Quantitative Data Summary
The following table summarizes the false positive rates reported in studies using HAL fluorescence cystoscopy for the detection of non-muscle invasive bladder cancer.
| Study (Year) | Number of Patients/Lesions | False Positive Rate with HAL Fluorescence | Key Findings |
| O'Brien et al. (2013) as cited in Di Stasi et al. (2015) | 249 patients | Not explicitly stated, but pooled analysis showed a higher false positive rate for blue light vs. white light cystoscopy. | Large variation in false positive rates among different centers was noted.[2] |
| Jocham et al. (2005) | 161 patients | 12% | The number of false positive findings was low and similar between fluorescence and white light cystoscopy.[16] |
| Fradet et al. (2007) | 18 patients | 29% (18/63 biopsies) | HAL-PDD allowed for more complete management of multifocal recurrent tumors.[17] |
Experimental Protocols
Protocol 1: In Vitro HAL Staining for Fluorescence Microscopy
This protocol is a general guideline for staining cultured cells with HAL to visualize PpIX fluorescence.
Materials:
-
This compound (HAL)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Cultured cells on coverslips or in imaging dishes
-
Fluorescence microscope with appropriate filters for PpIX
Procedure:
-
Cell Seeding: Seed cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and allow them to adhere and grow to the desired confluency.
-
Preparation of HAL Solution: Prepare a stock solution of HAL in an appropriate solvent (e.g., sterile water or PBS). Further dilute the stock solution in a cell culture medium to the desired final working concentration (typically in the µM to mM range, optimization is recommended).
-
HAL Incubation:
-
Remove the culture medium from the cells.
-
Add the HAL-containing medium to the cells.
-
Incubate the cells for a specific period (e.g., 1-4 hours) at 37°C in a CO2 incubator. The optimal incubation time should be determined experimentally.
-
-
Washing:
-
Remove the HAL-containing medium.
-
Wash the cells three times with warm PBS or culture medium to remove any unbound HAL.
-
-
Imaging:
-
Add fresh culture medium or an imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with a blue light excitation source (e.g., ~405 nm) and a red emission filter (e.g., ~635 nm).
-
Include an unstained control (cells not treated with HAL) to assess autofluorescence.
-
Protocol 2: Intravesical Instillation of HAL for Cystoscopy (Clinical Application)
This is a generalized protocol for the clinical use of HAL in fluorescence-guided cystoscopy for bladder cancer detection. This procedure should only be performed by qualified medical professionals.
Materials:
-
This compound (HAL) for intravesical solution (e.g., Cysview®)
-
Sterile buffered saline solution
-
Foley catheter
-
Cystoscopy equipment with a blue light (photodynamic diagnosis - PDD) mode
Procedure:
-
Patient Preparation: The patient should have an empty bladder.
-
Reconstitution of HAL: Reconstitute the HAL powder in 50 mL of the provided buffered saline solution to a concentration of 8 mM.[18]
-
Intravesical Instillation:
-
Dwell Time: The HAL solution is retained in the bladder for approximately 60 minutes.[1][18]
-
Cystoscopic Examination:
-
After the dwell time, the bladder is first inspected under standard white light.[18]
-
The system is then switched to blue light mode to detect red fluorescence from PpIX that has accumulated in neoplastic tissues.[18]
-
Biopsies are taken from any suspicious lesions identified under either white or blue light for histological confirmation.
-
Visualizations
Caption: Metabolic pathway of this compound (HAL) to Protoporphyrin IX (PpIX).
References
- 1. researchgate.net [researchgate.net]
- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictors of false positives in 5-aminolevulinic acid-induced photodynamic diagnosis of bladder carcinoma: identification of patient groups that may benefit most from highly specific optical diagnostics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spiedigitallibrary.org [spiedigitallibrary.org]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. benchchem.com [benchchem.com]
- 11. High-magnification vascular imaging to reject false-positive sites in situ during Hexvix® fluorescence cystoscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. sinobiological.com [sinobiological.com]
- 14. Temperature effect on accumulation of protoporphyrin IX after topical application of 5-aminolevulinic acid and its methylester and hexylester derivatives in normal mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hexylaminolevulinate photodynamic diagnosis for multifocal recurrent nonmuscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexaminolevulinate Hydrochloride (HAL)
Welcome to the technical support center for Hexaminolevulinate (B171288) Hydrochloride (HAL). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experiments and improve the signal-to-noise ratio of HAL-induced Protoporphyrin IX (PpIX) fluorescence.
Frequently Asked Questions (FAQs)
Q1: What is Hexaminolevulinate Hydrochloride (HAL) and how does it work?
A1: this compound is a non-fluorescent prodrug. It is a hexyl ester of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway.[1][2][3] Due to its increased lipophilicity compared to 5-ALA, HAL offers enhanced cellular uptake.[4] Once inside the cell, cellular esterases hydrolyze HAL into 5-ALA. This 5-ALA then enters the heme synthesis pathway, leading to a preferential accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in cancer cells.[3][4] This accumulation is thought to be due to altered enzymatic activity within the cancer cells' heme synthesis pathway.[1][4] When excited by blue light (approx. 400-450 nm), PpIX emits red fluorescence (approx. 630-700 nm), allowing for the visualization of malignant tissues.[2][5]
Q2: What are the excitation and emission wavelengths for PpIX fluorescence?
A2: Protoporphyrin IX (PpIX), the fluorescent metabolite of HAL, has a primary excitation peak (Soret band) around 405-410 nm and a weaker absorption band around 635 nm.[6][7] Its primary emission peak is near 635 nm, which is observed as red fluorescence.[5][8] For some applications like flow cytometry, a 488 nm laser can be used for excitation, aligning with a secondary excitation peak.[6]
Q3: Why am I seeing a weak fluorescent signal in my cancer cells?
A3: A weak signal can stem from several factors:
-
Low HAL Uptake: Insufficient incubation time or suboptimal HAL concentration can lead to poor uptake.
-
Rapid PpIX Conversion: The enzyme ferrochelatase (FECH) converts PpIX into non-fluorescent heme. High FECH activity can reduce PpIX accumulation.[8]
-
High PpIX Efflux: ATP-binding cassette transporter G2 (ABCG2) is known to actively transport PpIX out of the cell, thereby reducing the intracellular signal.[9]
-
Cellular Metabolism: The overall metabolic state of the cells, including the availability of precursors like glycine, can influence the efficiency of the heme synthesis pathway.[5]
-
Necrotic Tissue: Cells that are necrotic may not have the necessary enzymatic machinery to convert HAL to PpIX, resulting in a lack of fluorescence.[10]
Q4: What is causing high background fluorescence or false positives?
A4: High background or false positives can be particularly problematic in clinical and experimental settings. Common causes include:
-
Inflammation: Inflammatory cells can also exhibit increased metabolic activity and preferentially accumulate PpIX, leading to fluorescence that is not indicative of malignancy.[9][11]
-
Trauma: Physical trauma to the tissue during experimental procedures (e.g., cystoscopic trauma) can induce a fluorescent response.[9][11]
-
Autofluorescence: Endogenous fluorophores in the tissue or cell culture medium can contribute to background noise.
-
Suboptimal Imaging Conditions: Using incorrect optical filters or holding the endoscope at a tangential angle can create misleading fluorescence.[9]
Troubleshooting Guides
Issue 1: Weak or No PpIX Fluorescent Signal
This guide will help you diagnose and resolve issues related to a poor fluorescent signal in your experiments.
Troubleshooting Workflow for Weak Signal
Caption: Troubleshooting workflow for weak PpIX signal.
| Parameter | Recommendation | Rationale |
| HAL Concentration | For in vitro studies, start with a titration from 10 µM to 100 µM. For clinical bladder cancer detection, a standard concentration is used. | Optimal concentration is cell-line dependent. Too low a concentration will result in insufficient PpIX production. |
| Incubation Time | For in vitro studies, test a time course from 1 to 6 hours. For clinical bladder instillation, 1 hour is standard.[12][13] | PpIX accumulation is time-dependent. Peak fluorescence may vary between cell types. |
| HAL Reagent Storage | Store HAL kits at 15°C–30°C. Reconstituted solution can be stored at 2°C–8°C for up to 2 hours.[10] Long-term storage at 4°C may be better than -20°C for premixed reagents.[1] | Improper storage can lead to degradation of HAL, reducing its efficacy. |
| Cell Health | Ensure cells are healthy and in the logarithmic growth phase. Check for necrosis or apoptosis. | Healthy, metabolically active cells are required to convert HAL to PpIX. Necrotic cells will not fluoresce.[10] |
| Photobleaching | Minimize exposure of HAL-treated cells to excitation light before measurement. Perform manipulations in the dark where possible.[6] | PpIX is susceptible to photobleaching, which can diminish the fluorescent signal upon repeated or prolonged exposure to light.[1] |
Issue 2: High Background or False Positive Signal
This guide provides steps to identify and mitigate sources of non-specific fluorescence.
| Source of Noise | Troubleshooting Step | Rationale |
| Autofluorescence | Image an unstained control sample (cells or tissue without HAL) using the same imaging parameters. | This will help determine the baseline fluorescence of your sample. You can then apply background subtraction if necessary. |
| Media Components | When working with cell cultures, use phenol (B47542) red-free medium for the final incubation and imaging steps. If serum is present, be aware it can promote PpIX efflux.[9] | Phenol red is fluorescent and can increase background. Serum components may interfere with PpIX accumulation. |
| Inflammation | In animal models or clinical samples, use histological analysis to correlate fluorescent areas with the presence of inflammatory infiltrates. | This helps to distinguish between fluorescence due to malignancy and inflammation. |
| Imaging Technique | Ensure the endoscope or microscope objective is perpendicular to the tissue surface.[9] Use appropriate and high-quality bandpass filters for excitation and emission. | Tangential illumination can cause false fluorescence.[9] Filter bleed-through can increase background noise. |
Experimental Protocols
Protocol 1: In Vitro PpIX Fluorescence Microscopy
This protocol provides a general workflow for inducing and observing PpIX fluorescence in cultured cancer cells.
Experimental Workflow for Fluorescence Microscopy
Caption: In vitro workflow for HAL-induced PpIX fluorescence.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., T24 or HT1376 bladder cancer cells) onto glass-bottom dishes or chamber slides. Culture until they reach 60-80% confluency.
-
Reagent Preparation: Prepare a stock solution of HAL in a suitable solvent (e.g., PBS). Further dilute to the desired final concentration (e.g., 50 µM) in serum-free cell culture medium immediately before use.
-
Incubation: Remove the culture medium from the cells and replace it with the HAL-containing medium. Incubate for 2-4 hours at 37°C in a CO2 incubator. Protect from light.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove extracellular HAL.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a DAPI/FITC/TRITC filter set or similar. Use an excitation wavelength around 405 nm and collect emission above 620 nm.
-
Controls: Include an untreated control (cells incubated with medium only) to assess autofluorescence.
Protocol 2: Flow Cytometry Analysis of PpIX Accumulation
This protocol allows for the quantification of PpIX fluorescence in a cell population.
Methodology:
-
Cell Preparation: Harvest cells (adherent cells will require trypsinization) and prepare a single-cell suspension.[14]
-
Incubation: Resuspend up to 1 x 10^6 cells in 1 mL of medium containing the desired concentration of HAL. Incubate as described in Protocol 1.
-
Washing: Centrifuge the cells (e.g., 300 x g for 5 minutes), discard the supernatant, and wash the cell pellet twice with cold PBS.[14]
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of cold PBS or a suitable FACS buffer for analysis.
-
Analysis: Analyze the cells on a flow cytometer. Excite with a 405 nm or 488 nm laser and detect emission in a channel appropriate for red fluorescence (e.g., PE-Texas Red or APC channel, ~630-670 nm).
-
Gating and Controls: Use an unstained cell sample to set the baseline fluorescence and gate on the live cell population using forward and side scatter.
Strategies for Signal Enhancement
For researchers looking to maximize the PpIX signal, several pharmacological interventions can be explored. These strategies target key points in the heme synthesis pathway.
Heme Synthesis Pathway and Enhancement Targets
References
- 1. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hexyl aminolevulinate: in the detection of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Serum-dependent export of protoporphyrin IX by ATP-binding cassette transporter G2 in T24 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Insights into the Binding and Degradation Mechanisms of Protoporphyrin IX by the Translocator Protein TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Transfer of protoporphyrin IX between cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Flow Cytometry Protocol [protocols.io]
Technical Support Center: Hexaminolevulinate Hydrochloride (HAL) Fluorescence
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for experiments involving Hexaminolevulinate Hydrochloride (HAL)-induced fluorescence, with a specific focus on the effects of pH.
Frequently Asked Questions (FAQs)
Q1: What is the relationship between Hexaminolevulinate (HAL) and the fluorescence I am measuring?
A1: this compound (HAL) is a non-fluorescent prodrug.[1] After it is administered, it is taken up by cells and metabolized via the heme biosynthesis pathway into the photoactive molecule Protoporphyrin IX (PpIX).[2][3] It is the accumulated PpIX that produces a characteristic red fluorescence when excited by blue light (around 400-410 nm).[1][3] Therefore, the fluorescence observed is from PpIX, not HAL itself. HAL is a more lipophilic derivative of 5-aminolevulinic acid (ALA), which allows for greater cellular uptake and results in higher PpIX fluorescence compared to ALA at similar concentrations.[4][5]
Q2: How does pH directly affect the fluorescence signal of Protoporphyrin IX (PpIX)?
A2: The pH of the microenvironment significantly influences the fluorescence properties of PpIX. The main mechanism is the pH-mediated transformation of PpIX into different nanostructures, such as monomers, dimers, and higher-order aggregates.[6] These different forms have distinct fluorescence efficiencies (quantum yields).
-
Acidic pH (e.g., ~4.5, similar to lysosomes): Promotes the formation of higher-order PpIX aggregates.[6][7] These aggregates exhibit profound fluorescence quenching, leading to a lower fluorescence signal.[6]
-
Neutral pH (e.g., ~7.4): At physiological pH, PpIX tends to exist as a mixture of aggregates and dimers.[6]
-
Alkaline pH (e.g., >9.0): Favors the formation of PpIX monomers, which exhibit the highest fluorescence quantum yield.[6][8]
The fluorescence intensity of PpIX is therefore highly dependent on its aggregation state, which is directly controlled by the surrounding pH.[6][7]
Q3: What is the recommended pH for the HAL solution before administration?
A3: The product monograph for Cysview®, a commercially available HAL HCl solution, specifies a pH range of 5.7 to 6.2 for the reconstituted intravesical solution.[9] An in vitro study indicated that slight variations in the solution's pH between 5.3 and 6.4 had little to no significant impact on the formation of the PpIX precursor.[9] For the related compound 5-ALA, a prepared solution for bladder instillation has a pH of approximately 4.9.[10] Adhering to the manufacturer's recommended pH range is crucial for consistent results.
Troubleshooting Guide
Problem: Low or No Fluorescence Signal
Q: I am not detecting a strong fluorescence signal after HAL incubation. What are the potential pH-related causes?
A: Several factors could be responsible for a weak signal. Consider the following:
-
Incorrect pH of Incubation Medium: The pH of your buffer or cell culture medium can affect both the stability of the HAL solution and the fluorescence of the resulting PpIX. Ensure your buffers are correctly prepared and the pH is stable throughout the experiment.
-
PpIX Aggregation and Quenching: If PpIX accumulates in acidic intracellular compartments, such as lysosomes (pH ~4.5), it can form aggregates, leading to self-quenching of the fluorescence signal.[6][7]
-
Photobleaching: PpIX is susceptible to photobleaching, which is the light-induced degradation of the fluorophore.[9][11] This can be a significant issue during prolonged or high-intensity light exposure for fluorescence excitation. To minimize photobleaching, it is recommended to use the lowest possible light intensity for imaging and reduce exposure time.[9][11] Regeneration of fluorescence may occur in areas kept in the dark for a few minutes.[11]
Problem: High Background or Non-Specific Signal
Q: My control samples (without HAL) show high background fluorescence. How can I address this?
A: High background can obscure your specific signal. Here are common causes and solutions:
-
Autofluorescence: Biological samples, including cells and tissues, naturally emit their own fluorescence (autofluorescence), especially when excited with blue or UV light.[12]
-
Solution: Always include an unstained, untreated control sample in your experiment to determine the baseline level of autofluorescence.[12]
-
-
Media and Buffer Components: Phenol (B47542) red, a common pH indicator in cell culture media, is fluorescent and can contribute to background. Other components like riboflavin (B1680620) can also fluoresce.
-
Solution: For fluorescence imaging or spectroscopy, use phenol red-free media. Test the fluorescence of your base medium and buffers alone to identify any fluorescent contaminants.
-
Problem: Inconsistent or Irreproducible Fluorescence Readings
Q: My fluorescence measurements vary significantly between experiments. What could be the cause?
A: Reproducibility issues often stem from subtle variations in experimental conditions.
-
pH and Buffer Instability: Small shifts in the pH of your samples or buffers between experiments can alter PpIX aggregation and, consequently, its fluorescence quantum yield.[6]
-
Solution: Use high-quality buffering agents and verify the pH of all solutions immediately before each experiment. Ensure the buffer capacity is sufficient to handle any pH changes caused by cellular metabolism.
-
-
Inconsistent Incubation Times: The conversion of HAL to PpIX is a time-dependent enzymatic process.[2]
-
Solution: Strictly adhere to a consistent incubation time for all samples and experiments as outlined in your protocol.
-
-
Variable Cell Conditions: Factors such as cell density, metabolic activity, and cell cycle phase can influence HAL uptake and its conversion to PpIX.
-
Solution: Standardize your cell seeding density and ensure cells are in a consistent growth phase (e.g., logarithmic phase) for all experiments.
-
Quantitative Data Summary
The fluorescence efficiency of PpIX is quantitatively described by its quantum yield (Φ), which is highly dependent on pH and aggregation state.
| Condition | PpIX Species | Quantum Yield (Φ) | Reference |
| pH 4.5 | Higher-order aggregates | ~0.025 | [6] |
| pH 7.4 | Mixture of aggregates and dimers | ~0.03 | [6] |
| pH 9.0 | Primarily dimers | ~0.06 | [6] |
| 1% Empigen BB (detergent), pH 7.4 | Monomers | ~0.09 | [6] |
Table 1: Effect of pH and detergent on the fluorescence quantum yield of Protoporphyrin IX (PpIX). The detergent Empigen BB is used to create a monomeric form of PpIX for comparison.
Experimental Protocols
Protocol 1: In Vitro HAL Incubation and PpIX Fluorescence Measurement in Cell Culture
This protocol is adapted from methodologies used for studying PpIX accumulation in bladder cancer cell lines.[3]
-
Cell Seeding: Plate cells (e.g., bladder cancer cell lines like HT1197 or normal fibroblast lines like HFFF2) in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Preparation of HAL Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., PBS). Immediately before use, dilute the stock solution in serum-free cell culture medium to the final working concentration (e.g., 50 µM).[3] Ensure the pH of the final medium is verified.
-
Incubation: Remove the growth medium from the cells, wash once with PBS, and add the HAL-containing medium. Incubate the cells for a defined period (e.g., 2 hours) at 37°C in a CO₂ incubator.[3]
-
Cell Harvesting (for suspension measurements): After incubation, wash the cells with PBS. Detach the cells using trypsin-EDTA, then neutralize the trypsin and centrifuge the cell suspension. Resuspend the cell pellet in fresh PBS at a known density (e.g., 2 x 10⁵ cells/mL).[3]
-
Fluorescence Measurement:
-
Fluorometer/Plate Reader: Transfer the cell suspension to a suitable cuvette or microplate. Measure the fluorescence using an excitation wavelength of ~405 nm and record the emission spectrum, noting the characteristic PpIX peaks around 635 nm and 700 nm.
-
Flow Cytometry: Analyze the cell suspension using a flow cytometer equipped with a blue laser (~408 nm or 488 nm) for excitation and appropriate filters to detect red fluorescence (e.g., a 630 nm long-pass or 670/30 bandpass filter).
-
Fluorescence Microscopy: Image the cells (adherent or suspension) using a microscope with a DAPI or similar filter cube (e.g., ~400 nm excitation, >600 nm emission) to visualize the red PpIX fluorescence.
-
Visual Guides and Workflows
Caption: Workflow of HAL uptake and conversion to fluorescent PpIX.
Caption: Effect of pH on PpIX aggregation state and fluorescence.
Caption: Troubleshooting workflow for low fluorescence signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein-aggregating ability of different protoporphyrin-IX nanostructures is dependent on their oxidation and protein-binding capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A structural basis for the pH-dependent increase in fluorescence efficiency of chromoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. 5-aminolevulinic acid-induced fluorescence cystoscopy for photodynamic diagnosis of bladder tumors: Oral versus intravesical administration - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.hres.ca [pdf.hres.ca]
- 12. biotium.com [biotium.com]
Technical Support Center: Strategies to Prevent Hexaminolevulinate Hydrochloride Cytotoxicity In Vitro
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments with Hexaminolevulinate (B171288) Hydrochloride (HAL), a photosensitizer precursor used in photodynamic therapy (PDT). Our goal is to help you mitigate HAL-induced cytotoxicity and ensure the validity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of Hexaminolevulinate Hydrochloride (HAL) cytotoxicity in vitro?
A1: this compound itself is not inherently cytotoxic. Its cytotoxic effects are observed in the context of Photodynamic Therapy (PDT).[1] HAL is a pro-drug that is preferentially taken up by cancer cells and metabolized into the photosensitizer Protoporphyrin IX (PpIX).[2] Upon exposure to light of a specific wavelength (typically blue or red light), PpIX becomes activated and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen and free radicals.[2][3] These ROS cause oxidative stress, leading to cellular damage and subsequent cell death, primarily through apoptosis.[4][5]
Q2: My cells are showing significant cytotoxicity even with low concentrations of HAL and minimal light exposure. What could be the issue?
A2: Several factors in your cell culture environment could be contributing to unexpected cytotoxicity:
-
Culture Medium Composition: Standard cell culture media often contain components like riboflavin (B1680620) and phenol (B47542) red, which can act as photosensitizers themselves, generating ROS upon light exposure and contributing to phototoxicity.[2]
-
Illumination Overhead: Even ambient laboratory light can be sufficient to activate the PpIX accumulated in cells, leading to unintended cytotoxicity. It is crucial to minimize light exposure during all steps of the experiment, from cell seeding to data acquisition.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to HAL-PDT. It is essential to determine the optimal HAL concentration and light dose for your specific cell line through dose-response experiments.[6][7]
Q3: How can I reduce unintended phototoxicity from my culture medium?
A3: To minimize phototoxicity originating from the culture medium, consider the following strategies:
-
Use Phenol Red-Free Media: Phenol red can act as a photosensitizer. Switching to a phenol red-free formulation of your preferred medium can reduce this confounding factor.
-
Prepare Fresh Media: Riboflavin in media can degrade over time, and its degradation products can be phototoxic. Using freshly prepared media can mitigate this issue.
-
Consider Specialized Imaging Media: Commercially available "imaging-friendly" or "phototoxicity-reducing" media are formulated with lower levels of photosensitizing components.
-
Supplement with Antioxidants: Adding antioxidants like sodium pyruvate (B1213749) to your culture medium can help quench ROS generated by media components.
Q4: What are the key signaling pathways involved in HAL-PDT-induced apoptosis?
A4: HAL-PDT induces apoptosis through two primary pathways:
-
The Intrinsic (Mitochondrial) Pathway: This is the major pathway activated by HAL-PDT. ROS-induced mitochondrial damage leads to the release of cytochrome c into the cytosol.[4][8] Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, leading to the cleavage of cellular substrates and apoptotic cell death.[4][5][8]
-
The Caspase-Independent Pathway: HAL-PDT can also trigger the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.[4] AIF translocates to the nucleus and induces chromatin condensation and large-scale DNA fragmentation, leading to apoptosis in a caspase-independent manner.[4]
Troubleshooting Guides
Issue 1: High Background Cytotoxicity in "No Light" Control Groups
| Potential Cause | Troubleshooting Step |
| Ambient Light Exposure | Perform all experimental steps, including incubation with HAL, media changes, and plate handling, in a dark room or under a safelight. Use light-blocking plates or cover plates with aluminum foil. |
| Phototoxic Media Components | Switch to phenol red-free and/or riboflavin-free media. Prepare media fresh before each experiment. |
| Extended Incubation with HAL | Optimize the HAL incubation time. A shorter incubation period may be sufficient for PpIX accumulation without causing significant dark toxicity. |
Issue 2: Inconsistent or Non-Reproducible Cytotoxicity Results
| Potential Cause | Troubleshooting Step |
| Variable Light Delivery | Ensure consistent light source intensity and distance from the cell culture plate for every experiment. Calibrate the light source regularly. |
| Cell Density Variation | Seed cells at a consistent density for all experiments, as cell confluence can affect HAL uptake and light penetration. |
| Inconsistent HAL Concentration | Prepare fresh HAL solutions for each experiment from a reliable stock. Protect the stock solution from light and store it appropriately. |
Strategies to Prevent HAL Cytotoxicity
The primary strategy to prevent unwanted HAL-induced cytotoxicity revolves around mitigating the damaging effects of ROS. This can be achieved by optimizing experimental conditions and by using protective agents.
Optimization of Experimental Conditions
Careful control of experimental parameters is the first line of defense against unintended cytotoxicity.
Experimental Workflow for Minimizing Unintended Phototoxicity
Caption: Workflow to minimize unintended cytotoxicity during HAL-PDT experiments.
Use of Antioxidants
Antioxidants can be employed to scavenge ROS and protect cells from oxidative damage.
Table 1: Comparison of Antioxidants for Preventing HAL-PDT Cytotoxicity
| Antioxidant | Proposed Mechanism of Action | Typical In Vitro Concentration | Key Considerations |
| N-Acetylcysteine (NAC) | Precursor to glutathione (B108866) (GSH), a major intracellular antioxidant. Directly scavenges ROS.[9] | 1-10 mM | Can be added to the culture medium before and during HAL incubation and PDT. |
| Vitamin C (Ascorbic Acid) | Water-soluble antioxidant that directly scavenges a wide range of ROS.[10][11][12] | 50-200 µM | Should be freshly prepared as it is prone to oxidation. Can have pro-oxidant effects at high concentrations.[11] |
| Vitamin E (α-Tocopherol) | Lipid-soluble antioxidant that protects cell membranes from lipid peroxidation.[13] | 100-400 µM | Due to its lipophilic nature, it may require a carrier for efficient delivery in aqueous culture medium. |
Experimental Protocol: Co-treatment with N-Acetylcysteine (NAC) to Reduce HAL-PDT Cytotoxicity
-
Cell Seeding: Plate cells at the desired density in a 96-well plate and allow them to adhere overnight.
-
NAC Pre-treatment: Prepare a stock solution of NAC in sterile water or PBS. Dilute the NAC stock in fresh, phenol red-free culture medium to the desired final concentration (e.g., 5 mM). Replace the existing medium with the NAC-containing medium and incubate for 1-2 hours.
-
HAL Incubation: Prepare the HAL solution in the NAC-containing medium at the desired concentration. Replace the medium in the wells with the HAL and NAC co-treatment medium. Incubate for the optimized duration in the dark.
-
Washing: Gently wash the cells twice with pre-warmed PBS to remove extracellular HAL and NAC.
-
PDT (Light Exposure): Add fresh, phenol red-free medium (without HAL or NAC) to the wells. Immediately expose the plate to a calibrated light source for the predetermined duration.
-
Cytotoxicity Assessment: Following light exposure, incubate the cells for an appropriate period (e.g., 24-48 hours). Assess cell viability using a standard method such as MTT, XTT, or a lactate (B86563) dehydrogenase (LDH) release assay.
-
Controls: Include the following controls in your experiment:
-
Untreated cells (no HAL, no light, no NAC)
-
Cells treated with HAL only (no light)
-
Cells treated with light only (no HAL)
-
Cells treated with NAC only
-
Cells treated with HAL and light (no NAC)
-
Signaling Pathways and Points of Intervention
Understanding the molecular pathways of HAL-PDT-induced apoptosis allows for targeted strategies to prevent cytotoxicity.
HAL-PDT Induced Apoptotic Signaling Pathway
Caption: HAL-PDT apoptotic pathways and the intervention point for antioxidants.
By implementing these strategies and understanding the underlying mechanisms of HAL-induced cytotoxicity, researchers can improve the accuracy and reliability of their in vitro studies, ultimately contributing to the successful development of photodynamic therapies.
References
- 1. Photodynamic therapy of bladder cancer - a phase I study using hexaminolevulinate (HAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Effect of 5-aminolevulinic acid-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photodynamic treatment with hexyl-aminolevulinate mediates reversible thiol oxidation in core oxidative stress signaling proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Differential cell death response to photodynamic therapy is dependent on dose and cell type - White Rose Research Online [eprints.whiterose.ac.uk]
- 7. Differential cell death response to photodynamic therapy is dependent on dose and cell type - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The outcome of 5-ALA-mediated photodynamic treatment in melanoma cells is influenced by vitamin C and heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. The Involvement of Ascorbic Acid in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Haloperidol-induced cell death--mechanism and protection with vitamin E in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing light source and filters for Hexaminolevulinate Hydrochloride
Welcome to the technical support center for the use of Hexaminolevulinate (B171288) Hydrochloride (HAL). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experimental outcomes involving HAL-induced Protoporphyrin IX (PpIX) fluorescence for photodynamic diagnosis (PDD) and photodynamic therapy (PDT).
Frequently Asked Questions (FAQs)
Q1: What is the principle behind using HAL for fluorescence detection?
A1: Hexaminolevulinate Hydrochloride (HAL) is a prodrug that is preferentially taken up by neoplastic cells.[1] Inside the cell, it is metabolically converted into the highly fluorescent photosensitizer Protoporphyrin IX (PpIX) via the heme synthesis pathway.[1][2] When excited by light of a specific wavelength (typically blue light), the accumulated PpIX emits red fluorescence, allowing for the visualization of cancerous tissue.[1][2]
Q2: What are the optimal excitation and emission wavelengths for HAL-induced PpIX?
A2: HAL itself is not fluorescent. The key is to optimize for its metabolic product, PpIX.
-
Excitation: PpIX has its strongest absorption (the Soret band) in the blue-violet region, optimally around 405-410 nm .[3][4] This wavelength is most efficient for eliciting fluorescence. Secondary absorption peaks (Q-bands) exist in the green and red regions, with a notable peak around 633-635 nm , which is less efficient but offers deeper tissue penetration, making it suitable for photodynamic therapy (PDT).[3][5]
-
Emission: Following excitation with blue light, PpIX exhibits two main fluorescence emission peaks. The primary, most intense peak is in the red region at approximately 635-636 nm , with a secondary, smaller peak around 705-706 nm .[3][4] Some studies have also identified an emission peak at 620 nm, which may be more prominent in areas with low-density tumor cells.[6][7]
Q3: How do I select the right light source and filters?
A3: Your choice depends on the application (diagnosis vs. therapy) and your experimental setup.
-
Light Source: For photodynamic diagnosis (PDD), a high-intensity blue light source is required. Commercial systems often use a xenon arc lamp with a band-pass filter to produce blue light in the 360-450 nm range.[8][9][10] For PDT, either a blue light source (~410 nm) or a red light source (~635 nm) can be used.[5]
-
Filters: A dual-filter system is essential.
-
Excitation Filter: A band-pass filter is placed after the light source to ensure only the desired blue wavelengths reach the sample.
-
Emission (or Barrier) Filter: A long-pass filter is placed in front of the detector (e.g., camera or eyepiece) to block the reflected blue excitation light and transmit only the red fluorescence emitted from PpIX. This is crucial for creating a high-contrast image.
-
Troubleshooting Guide
This guide addresses common issues encountered during experiments with HAL.
Problem 1: Weak or No PpIX Fluorescence Signal
| Potential Cause | Recommendation & Solution |
| Insufficient PpIX Accumulation | Extend Incubation Time: Ensure sufficient time (typically 1-3 hours) between HAL administration and imaging for cellular uptake and conversion to PpIX.[8] Verify HAL Concentration: Use an appropriate concentration of HAL. For in vitro studies, concentrations around 20 µM have been used, while clinical intravesical solutions are typically 8 mM.[3][11] |
| Incorrect Light Source/Filter Setup | Check Wavelengths: Confirm your light source emits light in the optimal excitation range for PpIX (~405 nm). Verify that your emission filter correctly isolates the red fluorescence (~635 nm) and blocks all excitation light. |
| Photobleaching | Minimize Light Exposure: PpIX can be photochemically destroyed by the excitation light. Reduce the intensity and duration of light exposure.[12] Use a sensitive camera to shorten acquisition times. For PDT, light fractionation (e.g., splitting the total light dose with a dark interval) may be beneficial.[13] |
| Low Target Cell Viability | Assess Cell Health: Ensure cells are healthy and metabolically active, as the conversion of HAL to PpIX is an enzymatic process. Poor cell health can lead to reduced PpIX synthesis. |
Problem 2: High Background or Autofluorescence
| Potential Cause | Recommendation & Solution |
| Tissue Autofluorescence | Spectral Unmixing: Endogenous fluorophores (e.g., collagen, NADH, FAD) can emit fluorescence that masks the PpIX signal.[2][14] If your imaging system supports it, use spectral unmixing techniques to computationally separate the PpIX signal from the autofluorescence background.[14] Choose Red-Shifted Fluorophores: Since much autofluorescence occurs in the blue-green spectrum, using fluorophores that emit further in the red can help.[15][16] While PpIX emission is fixed, this is a general strategy for multi-color imaging. |
| Improper Sample Preparation | Perfusion/Rinsing: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which can contribute to background signal.[15] Thoroughly rinse samples to remove residual media or fixation agents that may be fluorescent.[17] |
| Fixation Method | Optimize Fixative: Aldehyde fixatives like formalin and glutaraldehyde (B144438) are known to induce autofluorescence.[16] Consider alternatives like ice-cold methanol (B129727) or reduce fixation time. Chemical agents like sodium borohydride (B1222165) can sometimes be used to quench aldehyde-induced autofluorescence.[15] |
Problem 3: False Positive Fluorescence
| Potential Cause | Recommendation & Solution |
| Inflammation or Trauma | Histological Confirmation: Areas of inflammation, scar tissue, or recent trauma (e.g., from a prior biopsy) can sometimes exhibit fluorescence.[18] It is critical to correlate fluorescent areas with histological analysis to confirm the presence of malignancy. |
| Urine or Blood Contamination | Ensure Clean Field of View: In clinical settings like cystoscopy, the presence of urine or blood can interfere with fluorescence detection. Ensure the bladder is completely emptied before examination.[18] |
Data and Parameters
Table 1: Spectral Properties of HAL-Induced PpIX
| Parameter | Wavelength (nm) | Notes |
|---|---|---|
| Primary Excitation (Soret Band) | ~405 - 410 nm | Most efficient wavelength for eliciting fluorescence.[3][4] |
| Secondary Excitation (Q-Band) | ~633 - 635 nm | Less efficient but allows for deeper tissue penetration; used for PDT.[3] |
| Primary Emission | ~635 - 636 nm | The strongest fluorescence peak used for imaging.[3] |
| Secondary Emission | ~705 - 706 nm | A smaller, secondary peak.[3] |
Table 2: Example Light Source and Filter Specifications for PDD
| Component | Specification | Purpose |
|---|---|---|
| Light Source | Xenon Arc Lamp | Provides high-intensity, broad-spectrum light. |
| Excitation Filter | Band-pass: 360 - 450 nm | Isolates blue light to excite PpIX.[8][10] |
| Emission Filter | Long-pass: >600 nm | Blocks scattered excitation light and passes red PpIX fluorescence. |
Table 3: Example Parameters for Photodynamic Therapy (PDT)
| Parameter | Value | Reference |
|---|---|---|
| HAL Concentration (Topical) | 0.1% | [19] |
| Light Dose (Artificial Daylight) | 6 J/cm² | [19] |
| Light Dose (Single Illumination) | 100 J/cm² | [13] |
| Irradiance (In Vitro) | 0.7 - 35 mW/cm² |[5] |
Experimental Protocols
General Protocol for In Vitro Fluorescence Microscopy with HAL
-
Cell Seeding: Plate cells on a suitable imaging dish (e.g., glass-bottom µ-dish) and culture until they reach the desired confluency.
-
HAL Incubation:
-
Prepare a fresh working solution of HAL in a serum-free culture medium. A final concentration of ~20 µM is a common starting point.[3]
-
Remove the old medium from the cells, wash once with PBS, and add the HAL-containing medium.
-
Incubate the cells for 3-4 hours in standard culture conditions (37°C, 5% CO₂), protected from light.
-
-
Washing: After incubation, gently remove the HAL-containing medium and wash the cells 2-3 times with pre-warmed PBS to remove extracellular HAL.
-
Imaging:
-
Add fresh, phenol (B47542) red-free imaging medium to the cells.
-
Place the dish on the microscope stage.
-
Set up illumination: Use an excitation light source filtered to deliver light at ~405 nm.
-
Set up detection: Ensure the correct emission filter (e.g., a long-pass >600 nm filter) is in place.
-
Acquire Images: Use a sensitive camera (e.g., sCMOS or EMCCD). Adjust exposure time and excitation light intensity to achieve a good signal-to-noise ratio while minimizing photobleaching. Acquire images in both the fluorescence channel (for PpIX) and a brightfield/phase-contrast channel (for cell morphology).
-
-
Controls: Always include control samples:
-
Negative Control: Cells not treated with HAL but subjected to the same washing and imaging steps to assess autofluorescence.
-
Positive Control (if available): A cell line known to produce a strong PpIX signal.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Photodynamic Therapeutic Effect during 5-Aminolevulinic Acid-Mediated Photodynamic Diagnosis-Assisted Transurethral Resection of Bladder Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Spectral complexity of 5-ALA induced PpIX fluorescence in guided surgery: a clinical study towards the discrimination of healthy tissue and margin boundaries in high and low grade gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Photodynamic therapy of bladder cancer - a phase I study using hexaminolevulinate (HAL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. The effect of light fractionation with a 2-h dark interval on the efficacy of topical hexyl-aminolevulinate photodynamic therapy in normal mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review [frontiersin.org]
- 15. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 16. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 17. Learn how to Remove Autofluorescence from your Confocal Images | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 18. reference.medscape.com [reference.medscape.com]
- 19. Artificial daylight photodynamic therapy with "non-inflammatory" doses of hexyl aminolevulinate only marginally delays SCC development in UV-exposed hairless mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexaminolevulinate Hydrochloride (HAL) Fluorescence Applications
Welcome to the technical support center for Hexaminolevulinate (B171288) Hydrochloride (HAL). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using HAL for fluorescence-based experiments, particularly the issue of weak signal generation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is Hexaminolevulinate Hydrochloride (HAL) and how does it generate a fluorescent signal?
A1: this compound (HAL) is a non-fluorescent prodrug.[1] It is an ester of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway.[2][3] After administration, HAL is designed to be more readily absorbed by cells than 5-ALA due to its higher lipophilicity.[4] Inside the cell, cellular enzymes (esterases) convert HAL into 5-ALA.[4] This bypasses the normal rate-limiting step of the heme pathway, leading to the accumulation of a downstream intermediate, Protoporphyrin IX (PpIX).[5] PpIX is a highly fluorescent molecule that preferentially accumulates in neoplastic cells, partly due to altered enzymatic activity, such as reduced ferrochelatase function, in these cells.[4][6] When excited by blue light, the accumulated PpIX emits a strong red fluorescence, allowing for the visualization of malignant tissues.[2]
Q2: What are the optimal excitation and emission wavelengths for HAL-induced PpIX fluorescence?
A2: The fluorescent molecule, Protoporphyrin IX (PpIX), has a primary excitation peak (Soret band) around 410 nm.[1] For practical applications, an excitation wavelength range of 360-450 nm is typically used.[6][7] The resulting fluorescence emission has a characteristic peak near 695 nm, which appears as bright red.[1] A secondary excitation peak for PpIX also exists around 488 nm.[1]
Q3: Why am I observing a very weak or no fluorescence signal?
A3: Weak or absent signals can stem from several factors:
-
Incorrect Protocol: Insufficient incubation time (typically requires at least 60 minutes) or suboptimal HAL concentration can lead to inadequate PpIX accumulation.[2][8]
-
Cellular Health: The conversion of HAL to PpIX is an active metabolic process. Non-viable or necrotic cells will not perform this conversion and therefore will not fluoresce.[2][6]
-
PpIX Efflux: Cells can actively transport PpIX out, which may reduce the intracellular signal over extended periods.[5]
-
Improper Equipment Settings: Ensure your light source and filters are correctly set for PpIX excitation (360-450 nm) and emission (~695 nm).[6][7]
-
Interference: The presence of blood or urine can interfere with fluorescence detection by absorbing the blue excitation light.[7][8]
Q4: What causes high background fluorescence or false positives?
A4: False positive signals, where non-malignant tissue fluoresces, can be caused by inflammation, scar tissue, or physical trauma from a previous procedure (e.g., cystoscopy).[6][7] These conditions can lead to increased metabolic activity and some PpIX accumulation in healthy cells. Procedural issues, such as holding an endoscope at a tangential angle to the tissue, can also create misleading fluorescence.[7]
Q5: How can I minimize photobleaching of the PpIX signal?
A5: Photobleaching is the light-induced degradation of a fluorophore, leading to signal loss. To minimize it, limit the tissue's exposure to the excitation light. When performing dual white-light and blue-light procedures, use the lowest possible intensity for the white light source.[2] Avoid repeated or prolonged exposure to the blue excitation light.[5][9] If photobleaching occurs, the signal may regenerate in areas that are kept in the dark for a few minutes.[2]
Section 2: Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during your experiments.
Problem: Weak or No Fluorescence Signal
| Possible Cause | Recommended Solution & Explanation |
| Incorrect Protocol | Verify that your experimental parameters align with established protocols. For in vivo bladder studies, an intravesical instillation time of at least 60 minutes is critical.[8] For in vitro cell culture, ensure sufficient incubation time (e.g., 2 hours at 37°C) and HAL concentration.[5] |
| Cell Health / Metabolism | Confirm the viability of your cells or tissue. Necrotic tissue will not metabolize HAL to PpIX and will not fluoresce.[2] Ensure cells are metabolically active. A decrease in fluorescence over several hours may be due to PpIX efflux rather than cell death.[5] |
| Suboptimal Reagent Storage | HAL premix solutions may show improved performance when stored at 4°C compared to -20°C for long-term storage.[5][10] Ensure your reagent is stored correctly and is within its shelf life. |
| Equipment & Settings | Confirm your light source is emitting within the 360-450 nm range.[6] Check that the correct filters are in place to isolate the red emission signal (~695 nm). Calibrate your light source and detector to ensure they are functioning optimally. |
| Signal Interference | For clinical applications, ensure the bladder is completely emptied of urine and blood before imaging, as these can block the excitation light and obscure the signal.[7][8] |
Problem: High Background or False Positives
| Possible Cause | Recommended Solution & Explanation |
| Inflammation / Trauma | Be aware that inflamed tissues or areas with recent trauma may exhibit fluorescence.[7] Correlate fluorescent areas with visual inspection under white light to help differentiate true lesions from inflammation. |
| Procedural Artifacts | When using an endoscope, maintain a perpendicular angle and close proximity to the tissue wall to avoid false fluorescence from tangential light.[7] |
Problem: Signal Fades Quickly (Photobleaching)
| Possible Cause | Recommended Solution & Explanation |
| Excessive Light Exposure | Minimize the duration of blue light illumination. Acquire images efficiently and shield the sample from the excitation source when not actively imaging. A single, well-planned blue light exposure is recommended to maximize the signal.[5][9] |
| High Illumination Intensity | Use the lowest light intensity that provides an adequate signal-to-noise ratio. High-intensity light accelerates photobleaching.[2] |
Section 3: Data Summary Tables
Table 1: Key Spectral and Physicochemical Properties of HAL-Induced PpIX
| Parameter | Value | Reference(s) |
|---|---|---|
| Excitation Wavelength Range | 360 - 450 nm | [2][6] |
| Primary Excitation Peak (PpIX) | ~410 nm (Soret Band) | [1] |
| Emission Peak (PpIX) | ~695 nm (Red Fluorescence) | [1] |
| Appearance of Fluorescence | Bright red on a dark blue background | [2] |
| Systemic Bioavailability | ~7% (after intravesical admin.) |[11] |
Table 2: Recommended Experimental Parameters for HAL Application
| Parameter | In Vivo (Bladder Cystoscopy) | In Vitro (Cell Culture) | Reference(s) |
|---|---|---|---|
| HAL Concentration | 100 mg in 50 mL (8 mM) | Varies (e.g., 50 µM) | [8][12] |
| Administration/Incubation Time | 60 - 180 minutes | ~2 hours | [2][5] |
| Temperature | Body Temperature (37°C) | 37°C |[5] |
Table 3: Example Diagnostic Accuracy Comparison (HAL BLC vs. WLC) Data from a prospective study on bladder cancer diagnosis.
| Metric | Blue Light Cystoscopy (BLC) | White Light Cystoscopy (WLC) | P-value | Reference(s) |
|---|---|---|---|---|
| Sensitivity | 92.3% | 80.8% | 0.021 | [8] |
| Specificity | 48.0% | 49.1% | >0.05 | [8] |
| Positive Predictive Value | 71.2% | 72.0% | - | [8] |
| Negative Predictive Value | 81.8% | 68.6% | - |[8] |
Section 4: Key Experimental Protocols
Protocol 1: General Protocol for In Vivo Bladder Instillation (Clinical Setting)
Disclaimer: This is a generalized summary for informational purposes. Always follow approved clinical protocols and manufacturer's instructions.
-
Using a sterile catheter, completely empty the patient's bladder.[8]
-
Slowly instill 50 mL of the reconstituted HAL solution (e.g., 8 mM) into the bladder.[8]
-
Remove the catheter and instruct the patient to retain the solution for at least 60 minutes (not to exceed 3 hours). The patient may move about during this time.[3]
-
Prior to the procedure, the patient should completely empty their bladder.[3]
-
Begin the cystoscopic examination, first performing a complete inspection under white light to map the bladder.[7]
-
Switch to blue light mode (360-450 nm) and re-inspect the entire bladder surface, documenting any areas of red fluorescence.[7]
-
Biopsies should only be taken after the full examination under both light modes is complete.[7]
Protocol 2: General Protocol for In Vitro HAL Incubation in Cell Culture
-
Culture cells (e.g., bladder cancer cell lines) to the desired confluency in appropriate multi-well plates or flasks.
-
Prepare a fresh stock solution of HAL hydrochloride in a suitable buffer (e.g., PBS).
-
Aspirate the culture medium from the cells and wash once with PBS.
-
Add fresh culture medium containing the desired final concentration of HAL (e.g., 50 µM) to the cells.[12]
-
Incubate the cells for a specified period (e.g., 2 hours) at 37°C in a CO₂ incubator.[5]
-
After incubation, gently wash the cells two to three times with PBS to remove any extracellular HAL.
-
Add fresh PBS or a suitable imaging medium to the cells.
-
Proceed immediately with fluorescence microscopy using the appropriate filter sets for PpIX (Excitation: ~410 nm, Emission: ~695 nm).
-
Minimize light exposure during imaging to prevent photobleaching.[5][9]
Section 5: Visual Guides and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Hexaminolevulinate (Professional Patient Advice) - Drugs.com [drugs.com]
- 4. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cysview (this compound Intravesical Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. pdf.hres.ca [pdf.hres.ca]
- 8. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the bioavailability of [14C]-hexaminolevulinate using accelerator mass spectrometry after intravesical administration to human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Hexaminolevulinate Hydrochloride (HAL) Uptake and Cell Confluence
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexaminolevulinate Hydrochloride (HAL). The following information addresses the critical impact of cell confluence on HAL uptake and the subsequent accumulation of its fluorescent metabolite, Protoporphyrin IX (PpIX).
Frequently Asked Questions (FAQs)
Q1: How does cell confluence affect the uptake of this compound (HAL) and subsequent Protoporphyrin IX (PpIX) accumulation?
A1: Cell confluence, or the percentage of the culture surface covered by cells, has a significant impact on HAL uptake and PpIX accumulation. Studies have shown a positive correlation between cell density and the amount of PpIX produced per cell[1]. Higher cell confluence can lead to a state of cellular dormancy, which has been associated with increased PpIX levels[1]. For instance, in studies using the HAL precursor 5-aminolevulinic acid (ALA), a 23-fold increase in PpIX accumulation was observed between the lowest cell density and high-density spheroids[1]. This suggests that experiments conducted at different confluencies will likely yield varying results in intracellular PpIX fluorescence.
Q2: What is the proposed molecular mechanism behind the increased PpIX accumulation at high cell confluence?
A2: The increased accumulation of PpIX in densely populated cell cultures is thought to be regulated by the expression of specific transporter proteins. Research indicates that at high cell density, there is an upregulation of the peptide transporter PEPT1, which is involved in the influx of ALA (and likely HAL) into the cell[1][2][3]. Concurrently, the expression of the ATP-binding cassette transporter ABCG2, which is responsible for the efflux of PpIX out of the cell, is downregulated[1][2][3]. This combination of increased uptake and decreased export leads to a higher intracellular concentration of PpIX.
Q3: Can I expect a linear relationship between cell confluence and PpIX fluorescence?
A3: While there is a positive correlation, the relationship may not be strictly linear across all cell lines and confluence levels. The metabolic state of the cells, which can be influenced by cell-to-cell contact and nutrient availability at high densities, also plays a crucial role in the enzymatic conversion of HAL to PpIX[4][5][6]. Therefore, it is essential to characterize this relationship for your specific cell line and experimental conditions.
Q4: How does HAL uptake in adherent cells compare to cells in suspension?
A4: Adherent cells in a monolayer at high confluence may exhibit different uptake kinetics compared to the same cells in suspension. The altered cell-to-cell interactions and signaling in confluent monolayers can influence transporter expression and metabolic activity, potentially leading to different PpIX accumulation rates compared to suspended single cells[7][8].
Troubleshooting Guide
This guide addresses common issues encountered during experiments investigating HAL uptake and PpIX fluorescence, with a focus on the influence of cell confluence.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no PpIX fluorescence signal | 1. Low Cell Confluence: Cells may be too sparse, leading to minimal HAL uptake and PpIX production. | - Ensure cells are seeded at a density to reach the desired confluence (e.g., >70%) at the time of the assay. - Visually inspect plates/slides to confirm confluence before starting the experiment. |
| 2. Suboptimal HAL Incubation Time or Concentration: Insufficient time or concentration for HAL to be taken up and converted to PpIX. | - Optimize HAL concentration and incubation time for your specific cell line. A typical starting point is 50 µM HAL for 1-2 hours. | |
| 3. Incorrect Fluorescence Microscopy Settings: Excitation/emission wavelengths are not optimal for PpIX detection. | - Use a filter set appropriate for PpIX (Excitation: ~405 nm, Emission: ~635 nm). - Adjust exposure time and gain settings to enhance signal without causing photobleaching. | |
| High background fluorescence | 1. Autofluorescence from Media or Plasticware: Phenol (B47542) red in media and certain plastics can contribute to background noise. | - Use phenol red-free media for the final incubation and imaging steps. - Utilize black-walled, clear-bottom microplates designed for fluorescence assays. |
| 2. Non-specific Staining: HAL or PpIX may adhere to the plate surface. | - Include cell-free wells treated with HAL as a background control. - Ensure thorough washing steps after HAL incubation. | |
| High variability between replicate wells | 1. Inconsistent Cell Seeding and Confluence: Uneven cell distribution leads to variable HAL uptake. | - Ensure a single-cell suspension before seeding. - Gently swirl the plate after seeding to ensure even distribution. - Visually inspect wells for consistent confluence before the experiment. |
| 2. Edge Effects in Microplates: Wells at the edge of the plate may experience different temperature and evaporation rates. | - Avoid using the outer wells of the microplate for critical measurements. - Fill the outer wells with sterile PBS or media to minimize evaporation from inner wells. | |
| Unexpectedly high PpIX fluorescence in control (untreated) cells | 1. Cellular Autofluorescence: Some cell lines naturally exhibit fluorescence in the red spectrum. | - Always include an untreated cell control to measure baseline autofluorescence. - Subtract the average fluorescence of the untreated control from your experimental values. |
| False positive fluorescence signals | 1. Inflammation or Cellular Stress: Stressed or inflamed cells can sometimes show increased porphyrin accumulation. | - Ensure optimal cell culture conditions to minimize cellular stress. - Be aware that inflammatory conditions can be a source of false positives in clinical photodynamic diagnosis (PDD). |
Experimental Protocols
Protocol: Quantification of HAL-Induced PpIX Fluorescence at Different Cell Confluencies
This protocol outlines a method to quantify and compare the uptake of HAL and subsequent PpIX accumulation in adherent cells cultured at different confluencies.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound (HAL) stock solution
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Phenol red-free cell culture medium
-
Black-walled, clear-bottom 96-well microplates
-
Fluorescence microplate reader or fluorescence microscope with quantitative capabilities
-
Cell counting solution (e.g., Trypan Blue) and hemocytometer or automated cell counter
Procedure:
-
Cell Seeding:
-
Prepare a single-cell suspension of the desired cell line.
-
Perform a cell count to determine the cell concentration.
-
Seed cells into a black-walled, clear-bottom 96-well plate at three different densities to achieve approximately 60%, 80%, and 100% confluence after 24-48 hours of incubation. Include wells for untreated controls for each confluence level.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
-
HAL Incubation:
-
After the desired confluencies are reached, carefully aspirate the culture medium.
-
Wash the cells once with pre-warmed PBS.
-
Prepare a working solution of HAL in phenol red-free medium at the desired final concentration (e.g., 50 µM).
-
Add the HAL-containing medium to the test wells and fresh phenol red-free medium to the untreated control wells.
-
Incubate the plate for the desired time (e.g., 2 hours) at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
After incubation, gently aspirate the HAL-containing medium.
-
Wash the cells twice with pre-warmed PBS to remove extracellular HAL and PpIX.
-
Add 100 µL of PBS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at approximately 405 nm and emission at approximately 635 nm.
-
Alternatively, capture images using a fluorescence microscope and quantify the mean fluorescence intensity per cell or per field of view using image analysis software.
-
-
Data Analysis:
-
Subtract the average background fluorescence from the untreated control wells from the fluorescence readings of the HAL-treated wells for each confluence level.
-
Normalize the fluorescence intensity to the cell number (if performing cell counts from parallel wells) or protein concentration to account for differences in cell density.
-
Compare the normalized PpIX fluorescence across the different confluence levels.
-
Data Presentation
Table 1: Hypothetical Quantitative Data of PpIX Fluorescence at Different Cell Confluencies
| Cell Confluence (%) | Mean PpIX Fluorescence Intensity (Arbitrary Units) | Standard Deviation | Normalized Fluorescence (per 10^4 cells) |
| 60 | 15,000 | 1,200 | 2.5 |
| 80 | 25,000 | 2,100 | 3.1 |
| 100 | 40,000 | 3,500 | 4.0 |
Note: This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line, HAL concentration, incubation time, and instrumentation.
Visualizations
Caption: Workflow for assessing the impact of cell confluence on HAL uptake.
References
- 1. Dormant cancer cells accumulate high protoporphyrin IX levels and are sensitive to 5-aminolevulinic acid-based photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression levels of PEPT1 and ABCG2 play key roles in 5-aminolevulinic acid (ALA)-induced tumor-specific protoporphyrin IX (PpIX) accumulation in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pivotal roles of peptide transporter PEPT1 and ATP-binding cassette (ABC) transporter ABCG2 in 5-aminolevulinic acid (ALA)-based photocytotoxicity of gastric cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
best practices for Hexaminolevulinate Hydrochloride solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for the preparation and storage of Hexaminolevulinate Hydrochloride (HAL) solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for reconstituting this compound?
A1: For clinical applications using the Cysview® kit, the provided diluent is the only recommended solvent.[1][2] This diluent is a sterile, non-pyrogenic solution with a pH of 6, containing disodium (B8443419) hydrogen phosphate, potassium dihydrogen phosphate, and sodium chloride in water for injection.[2] For research purposes, HAL is also soluble in water, Dimethyl Sulfoxide (DMSO), and ethanol.[3]
Q2: What is the appearance of a properly reconstituted HAL solution?
A2: A freshly prepared HAL solution should be clear and colorless to pale yellow.[2]
Q3: What are the recommended storage conditions for the unreconstituted HAL powder?
A3: Unreconstituted HAL powder should be stored at room temperature, between 15°C to 30°C (59°F to 86°F).[4] For long-term storage of the pure compound, -20°C is recommended.[5]
Q4: How long is the reconstituted HAL solution stable?
A4: When reconstituted with the diluent from the Cysview® kit, the solution is stable for up to 2 hours when stored refrigerated at 2°C to 8°C (36°F to 46°F).[2][4][6] If not used within this timeframe, it should be discarded.[2] For solutions prepared in other solvents for research use, it is recommended to prepare them fresh and use them immediately, as comprehensive stability data is not available. Aqueous solutions of the related compound, 5-aminolevulinic acid (ALA), are not recommended to be stored for more than one day.[7]
Q5: Is the HAL solution sensitive to light?
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - The concentration of HAL exceeds its solubility limit in the aqueous buffer. - The pH of the solution is not optimal for solubility. - "Solvent shock" if a stock solution in an organic solvent is added too quickly to the aqueous medium. | - Try lowering the final concentration of HAL. - Adjust the pH of the buffer. While specific data for HAL is limited, the related compound 5-ALA has shown pH-dependent stability.[10] - When diluting a stock solution, add it dropwise to the pre-warmed medium while gently swirling.[11] |
| Solution appears cloudy or has particulate matter | - Incomplete dissolution of the HAL powder. - Precipitation has occurred after initial dissolution. - Potential microbial contamination. | - Ensure the powder is fully dissolved by gentle shaking.[9] - Refer to the "Precipitation in aqueous solution" troubleshooting steps. - Prepare solutions under aseptic conditions and use sterile solvents.[4] |
| Weak or inconsistent experimental results | - Degradation of the HAL solution due to improper storage (time, temperature, or light exposure). - Incorrect concentration of the prepared solution. | - Always prepare fresh solutions and use them within the recommended time frame. - Protect the solution from light during preparation and storage. - Double-check all calculations and measurements during solution preparation. |
Quantitative Data
Table 1: Solubility of this compound
| Solvent | Solubility |
| Water | 20 mg/mL |
| DMSO | 50 mg/mL[3] |
| Ethanol | 50 mg/mL[3] |
Table 2: Storage Conditions
| Form | Temperature | Duration |
| Unreconstituted Powder (Cysview® Kit) | 15°C to 30°C (59°F to 86°F)[4] | As per expiry date |
| Reconstituted Solution (Cysview®) | 2°C to 8°C (36°F to 46°F)[2][4][6] | Up to 2 hours |
| Stock Solutions in Organic Solvents | -20°C or -80°C | Avoid repeated freeze-thaw cycles |
Experimental Protocols
Protocol 1: Reconstitution of this compound for In Vitro Studies
Materials:
-
This compound powder
-
Sterile solvent (e.g., DMSO, sterile water, or appropriate buffer)
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
Method:
-
Equilibrate the HAL powder and the desired solvent to room temperature.
-
Weigh the required amount of HAL powder in a sterile, light-protected container.
-
Add the appropriate volume of the solvent to achieve the desired stock concentration.
-
Vortex gently until the powder is completely dissolved. The solution should be clear.
-
If not for immediate use, aliquot the stock solution into single-use, light-protecting tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
For preparing working solutions, dilute the stock solution in the pre-warmed experimental medium, adding the stock solution dropwise while gently mixing.
Protocol 2: General Guidelines for a Photostability Study of HAL Solution
Objective: To assess the stability of a prepared HAL solution under light exposure.
Materials:
-
Prepared HAL solution of known concentration
-
Light-protected containers (e.g., amber vials or tubes wrapped in aluminum foil) for control samples
-
Clear, transparent containers for test samples
-
A calibrated light source capable of emitting both visible and UV light (as per ICH Q1B guidelines)[12][13][14]
-
HPLC or other suitable analytical method to quantify HAL concentration
Method:
-
Prepare a fresh batch of HAL solution and determine its initial concentration (T=0).
-
Divide the solution into two sets of aliquots: one in clear containers (test) and one in light-protected containers (control).
-
Expose the test samples to a controlled light source. The ICH guideline Q1B suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
-
Store the control samples at the same temperature as the test samples but protected from light.
-
At specified time intervals, withdraw samples from both the test and control groups.
-
Analyze the concentration of HAL in each sample using a validated analytical method.
-
Compare the concentration of HAL in the test samples to the control samples to determine the extent of photodegradation.
Visualizations
Caption: Workflow for HAL solution preparation, storage, and use.
Caption: Decision tree for troubleshooting HAL solution precipitation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Cysview (this compound Intravesical Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 3. selleckchem.com [selleckchem.com]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. medkoo.com [medkoo.com]
- 6. reference.medscape.com [reference.medscape.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound | C11H22ClNO3 | CID 6433082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. Stability of 5-aminolevulinic acid in aqueous solution [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. rdlaboratories.com [rdlaboratories.com]
mitigating the effects of inflammation on Hexaminolevulinate Hydrochloride fluorescence
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexaminolevulinate Hydrochloride (HAL) and encountering confounding fluorescence due to inflammation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HAL) and how does it lead to fluorescence?
This compound (HAL) is a hexyl ester derivative of 5-aminolevulinic acid (5-ALA), a precursor in the natural heme synthesis pathway. HAL itself is not fluorescent. When administered to cells, it is metabolized into Protoporphyrin IX (PpIX), a potent photosensitizer that emits red fluorescence when excited by blue light (360-450 nm). In oncology, this principle is used for photodynamic diagnosis (PDD) and fluorescence-guided surgery (FGS), as cancer cells often exhibit altered enzymatic activity, leading to a preferential accumulation of PpIX compared to normal cells.[1]
Q2: Why does inflammation cause false-positive HAL-induced fluorescence?
Inflammation can lead to false-positive fluorescence because inflamed tissues, much like some tumor cells, can also accumulate PpIX.[1] The precise molecular mechanisms are still under investigation, but it is understood that inflammatory processes can alter the metabolic state of cells. This may involve changes in the activity of key enzymes in the heme synthesis pathway, such as an upregulation of 5-aminolevulinate synthase (ALAS), the rate-limiting enzyme, or a downregulation of ferrochelatase (FECH), the enzyme that converts PpIX to non-fluorescent heme.[1] Additionally, inflammatory cell infiltrates, such as macrophages, may contribute to the overall PpIX signal.[2]
Q3: Which clinical or experimental conditions are known to cause inflammation-induced false positives?
In the context of bladder cancer detection using blue light cystoscopy with HAL, several conditions are known to increase the rate of false-positive readings:
-
Recent transurethral resection of the bladder (TURB)
-
Intravesical therapies, such as Bacillus Calmette-Guérin (BCG) instillations
-
Chronic cystitis or urinary tract infections
-
Trauma to the bladder wall from previous instrumentation
These conditions create an inflammatory environment that promotes non-specific PpIX accumulation in non-malignant tissues.[1]
Q4: What are the downstream consequences of false-positive fluorescence in a research or clinical setting?
False-positive signals can lead to several adverse outcomes:
-
In clinical practice: It can lead to unnecessary biopsies of non-malignant tissue, increasing patient morbidity and healthcare costs. It may also complicate the accurate delineation of tumor margins during fluorescence-guided surgery.
Troubleshooting Guides
Problem: I am observing high background fluorescence in non-malignant, inflamed tissue after HAL administration.
| Troubleshooting Step | Recommended Action & Rationale |
| 1. Confirm Source of Fluorescence | Action: Perform histological analysis on fluorescent biopsies. Rationale: Pathological examination is the gold standard to confirm whether the fluorescent tissue is malignant, purely inflammatory, or exhibits reactive changes. Studies have shown that tissues with reactive astrocytes and scattered inflammatory cells can be responsible for false-positive fluorescence. |
| 2. Review Experimental Timeline | Action: If the inflammation is treatment-induced (e.g., post-BCG therapy), ensure an adequate "washout" period. Rationale: Allowing time for the acute inflammatory response to subside can significantly reduce background PpIX accumulation. For instance, it is recommended to wait at least 6-8 weeks after the last BCG instillation before performing a follow-up blue light cystoscopy. |
| 3. Optimize Imaging Parameters | Action: Observe the fluorescence kinetics. Rationale: Some reports suggest that fluorescence from inflammation may fade more quickly with bladder irrigation compared to the more persistent signal from high-grade tumors. This is not a definitive method but can be a useful observational tool. |
| 4. Implement Pharmacological Controls | Action: In preclinical models, include a control group treated with an anti-inflammatory agent (e.g., dexamethasone). Rationale: If the fluorescence is significantly reduced in the anti-inflammatory treatment group compared to the control, it strongly suggests that inflammation is the primary driver of the off-target signal. Dexamethasone has been shown to inhibit the release of inflammatory mediators like MCP-1 and can suppress inflammatory pathways.[3] |
Quantitative Data Summary
The following table summarizes data from a study on blue light cystoscopy (BLC) with HAL, highlighting the detection rates in inflamed tissues compared to white light cystoscopy (WLC).
| Tissue Type | Positive in BLC with HAL | Positive in WLC |
| Chronic Inflammation Specimens | 23 | 19 |
This data indicates a higher rate of positive findings in chronically inflamed tissue when using HAL-based fluorescence compared to standard white light, underscoring the issue of inflammation-induced false positives.
Key Signaling Pathways and Workflows
Heme Synthesis Pathway and Inflammatory Influence
The conversion of HAL to fluorescent PpIX is a multi-step enzymatic process. Inflammation is hypothesized to dysregulate this pathway, leading to PpIX accumulation in non-cancerous cells. Key inflammatory mediators like TNF-α and IL-6, acting through transcription factors such as NF-κB, may alter the expression of crucial enzymes like ALAS and FECH.
Caption: Inflammatory signaling may dysregulate heme synthesis, leading to PpIX buildup.
Experimental Workflow for Mitigation Analysis
This workflow outlines a preclinical experiment to test the efficacy of an anti-inflammatory agent in reducing HAL-induced fluorescence in an animal model of bladder inflammation.
Caption: A preclinical workflow to validate mitigation of inflammation-induced fluorescence.
Detailed Experimental Protocol
Objective: To determine if a systemic anti-inflammatory agent (Dexamethasone) can mitigate false-positive bladder fluorescence induced by HAL in a mouse model of lipopolysaccharide (LPS)-induced cystitis.
Materials:
-
Female C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (HAL) solution
-
Dexamethasone
-
Sterile Phosphate-Buffered Saline (PBS)
-
Mouse cystoscopy equipment with white and blue light (405 nm) sources
-
Anesthesia (e.g., Isoflurane)
-
Urethral catheters
Methodology:
-
Animal Acclimation and Grouping:
-
Acclimate mice for at least one week under standard housing conditions.
-
Randomly assign mice to three groups (n=8 per group):
-
Group 1 (Control): No inflammation + Saline vehicle + HAL.
-
Group 2 (Inflammation + Vehicle): LPS-induced cystitis + Saline vehicle + HAL.
-
Group 3 (Inflammation + Dexamethasone): LPS-induced cystitis + Dexamethasone + HAL.
-
-
-
Induction of Cystitis (Day 0):
-
Anesthetize mice in Groups 2 and 3.
-
Instill 50 µL of LPS (100 µg/mL in PBS) intravesically via a urethral catheter to induce inflammation.[4]
-
Instill 50 µL of sterile PBS in Group 1 mice.
-
Allow mice to recover. Inflammation is expected to be established within 24-48 hours.
-
-
Anti-Inflammatory Treatment (Day 1):
-
Administer Dexamethasone (e.g., 1 mg/kg, intraperitoneally) to Group 3 mice.
-
Administer an equivalent volume of saline vehicle to Groups 1 and 2.
-
-
HAL Administration and Fluorescence Imaging (Day 2):
-
Two hours before imaging, anesthetize all mice.
-
Instill 50 µL of HAL solution (e.g., 8 mM in PBS) intravesically. Retain the solution in the bladder for 1 hour.
-
After the 1-hour incubation, drain the bladder and perform cystoscopy.
-
First, inspect the bladder under white light to assess gross morphological changes (e.g., edema, erythema).
-
Next, switch to blue light (405 nm excitation) and record images/videos of the red fluorescence. Ensure consistent imaging parameters (light intensity, exposure time, distance) across all animals.
-
-
Data Collection and Analysis:
-
Fluorescence Quantification: Use image analysis software (e.g., ImageJ) to measure the mean fluorescence intensity across standardized regions of interest in the bladder wall for each mouse.
-
Tissue Harvesting: Immediately following imaging, euthanize the mice and harvest the bladders.
-
Histology: Fix half of each bladder in formalin for paraffin (B1166041) embedding. Section and stain with Hematoxylin and Eosin (H&E) to score the degree of inflammation (e.g., edema, immune cell infiltration).
-
Biochemical Analysis: Homogenize the other half of the bladder to measure levels of inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA or to quantify PpIX concentration via fluorescence spectroscopy.
-
-
Statistical Analysis:
-
Compare the mean fluorescence intensity, histological inflammation scores, and cytokine levels between the three groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant reduction in fluorescence in Group 3 compared to Group 2, correlated with reduced inflammation scores, would support the hypothesis.
-
References
- 1. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of cell damage and modulation of cytokines TNF-α, IL-6 and IL-10 in macrophages exposed to PpIX-mediated photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dexamethasone blocks the systemic inflammation of alveolar hypoxia at several sites in the inflammatory cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Technical Support Center: Hexaminolevulinate Hydrochloride (HAL) Staining
Welcome to the technical support center for Hexaminolevulinate (B171288) Hydrochloride (HAL) staining. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues to improve the specificity and reliability of HAL-based fluorescence imaging.
Frequently Asked Questions (FAQs)
Q1: What is Hexaminolevulinate Hydrochloride (HAL) and how does it work for fluorescence imaging?
A1: this compound is a non-fluorescent prodrug.[1] It is a hexyl ester of 5-aminolevulinic acid (ALA), a precursor in the heme biosynthesis pathway.[2][3] When introduced to cells, HAL is metabolized into the endogenous photosensitizer Protoporphyrin IX (PpIX), which is a fluorescent molecule.[1][3] Cancer cells preferentially accumulate PpIX compared to normal cells, which is believed to be due to altered enzymatic activity in their heme synthesis pathway.[2][3] When excited with blue light (approximately 400-450 nm), the accumulated PpIX emits red fluorescence, allowing for the visualization of neoplastic tissues.[2][4][5]
Q2: What are the excitation and emission wavelengths for PpIX, the fluorescent product of HAL metabolism?
A2: The generated Protoporphyrin IX (PpIX) has a primary excitation maximum (Soret band) at approximately 410 nm and an emission maximum near 695 nm.[1] For applications such as flow cytometry, a 488 nm argon-ion laser can be used for excitation, which corresponds to a secondary excitation peak of PpIX.[1]
Q3: Does this compound have intrinsic fluorescence?
A3: No, this compound itself is a non-fluorescent prodrug. Its fluorescent properties are a result of its metabolic conversion to the fluorescent molecule Protoporphyrin IX (PpIX) within the cells.[1]
Q4: How does cell viability affect HAL staining?
A4: Cell viability is crucial for effective HAL staining as the conversion of HAL to the fluorescent PpIX is a metabolic process. A study has shown that while there was no significant decrease in the viability of bladder cancer cells after 6 hours at 4°C, the cellular PpIX fluorescence decreased over time under these conditions.[6] Therefore, it is recommended to use viable cells and minimize delays between sample collection and analysis to ensure optimal fluorescence.[6]
Troubleshooting Guide
This guide addresses common problems encountered during HAL staining experiments and provides practical solutions.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Weak or No Signal | 1. Low Cell Viability: The metabolic conversion of HAL to PpIX is compromised in non-viable cells. 2. Insufficient Incubation Time: The cells may not have had enough time to metabolize HAL into PpIX. 3. Suboptimal HAL Concentration: The concentration of HAL may be too low for sufficient PpIX accumulation. 4. Improper Reagent Storage: Degraded HAL solution can lead to poor staining. | 1. Assess Cell Viability: Before staining, check cell viability using a standard method like Trypan Blue exclusion.[7] Ensure you are working with a healthy cell population. 2. Optimize Incubation Time: For in-vitro studies, a 2-hour incubation at 37°C is a good starting point.[2][6] For clinical applications, a 1-hour instillation is standard.[3][4][5] You may need to optimize this for your specific cell type and experimental conditions. 3. Titrate HAL Concentration: For in-vitro experiments, a concentration of 50 µM HAL has been used.[2][6] Titrate the concentration to find the optimal balance between signal intensity and background for your specific cell line. 4. Proper Reagent Handling: Reconstituted HAL solution can be stored for up to 2 hours at 2-8°C.[4][5] A study found that HAL premix reagent stored at 4°C induced stronger PpIX fluorescence than when stored at -20°C.[6] |
| High Background Noise | 1. Autofluorescence: Some tissues and cells have endogenous molecules that fluoresce, contributing to background noise. 2. Non-specific Staining: HAL may be taken up by non-target cells or tissues, leading to background fluorescence. 3. Inflammation: Inflamed tissues can show increased uptake of HAL and subsequent fluorescence, leading to false-positive signals.[5][8] | 1. Use Spectral Unmixing or Background Subtraction: If your imaging system allows, use spectral unmixing to separate the specific PpIX signal from autofluorescence. Alternatively, acquire an image of an unstained control sample and use it for background subtraction. 2. Optimize Washing Steps: Ensure adequate washing after incubation to remove any unbound HAL. 3. Careful Interpretation in Inflamed Tissues: Be aware that inflamed areas may fluoresce.[5][8] In clinical settings, recent BCG immunotherapy or intravesical chemotherapy can increase the rate of false positives.[8] |
| Uneven Staining | 1. Inconsistent Cell Health: A heterogeneous cell population with varying metabolic rates can lead to uneven PpIX accumulation. 2. Inadequate Reagent Mixing: Poor mixing of the HAL solution can result in uneven exposure to the cells. 3. Cell Clumping: Clumped cells may have differential access to the HAL solution. | 1. Ensure a Homogeneous Cell Suspension: Start with a single-cell suspension and a healthy, actively growing culture. 2. Thorough Mixing: Gently but thoroughly mix the HAL solution before and during application to the cells. 3. Prevent Cell Clumping: Use appropriate cell densities and techniques to prevent cell aggregation. |
| Photobleaching | 1. Excessive Light Exposure: PpIX is susceptible to photobleaching, where the fluorescent signal fades upon prolonged or intense exposure to excitation light.[4] | 1. Minimize Light Exposure: Keep samples in the dark as much as possible during incubation and preparation.[6] 2. Reduce Light Intensity: Use the lowest possible light intensity for imaging that still provides a detectable signal.[4] 3. Limit Exposure Time: Minimize the duration of light exposure during image acquisition. 4. Fluorescence Regeneration: In some cases, fluorescence may regenerate in areas kept in the dark for a few minutes.[4] |
| False Positives | 1. Inflammation: As mentioned, inflamed tissues can lead to false-positive signals.[5][8] 2. Cystoscopic Trauma or Scar Tissue: In clinical settings, physical trauma to the tissue or the presence of scar tissue can result in false fluorescence.[8] 3. Recent Therapies: Prior treatments like BCG immunotherapy or intravesical chemotherapy can cause inflammation and lead to false positives.[8] | 1. Careful Histological Correlation: Correlate fluorescent findings with histological analysis to confirm the presence of malignancy. 2. Consider Clinical History: Be aware of any recent procedures or therapies that could contribute to false-positive signals. The false-positive rate with blue light was found to be 55% between 6 weeks to 90 days after recent BCG or chemotherapy, and 41% after 90 days.[8] 3. Proper Cystoscopic Technique: In clinical applications, holding the endoscope perpendicular and close to the bladder wall can help avoid false fluorescence from tangential light.[5] |
Quantitative Data Summary
The following tables summarize quantitative data related to the performance and optimization of HAL staining.
Table 1: Clinical Efficacy of HAL Fluorescence Cystoscopy in Bladder Cancer Detection
| Parameter | White Light Cystoscopy (WLC) | Blue Light Cystoscopy (BLC) with HAL | Improvement with BLC | Reference |
| Sensitivity | 80.8% | 92.3% | p=0.021 | [9] |
| Specificity | 49.1% | 48% | p>0.05 | [9] |
| Positive Predictive Value | 72.0% | 71.2% | - | [9] |
| Negative Predictive Value | 68.6% | 81.8% | - | [9] |
| Additional Tumor Detection (Ta/T1) | - | 16% of patients had at least one additional tumor detected only with BLC | p=0.001 | [10] |
| Tumor Recurrence at 9 Months | 56% | 47% | 16% relative reduction (p=0.026) | [10] |
Table 2: Impact of Adjuvant Drugs on HAL-Induced PpIX Fluorescence in Bladder Cancer Cells (HT1197)
| Adjuvant Drug (50 µM) | Incubation Time | Change in PpIX Fluorescence | Reference |
| EDTA | 2 hours | ~20% decrease | [2] |
| Selumetinib | 2 hours | ~20% decrease | [2] |
| U0126 | 2 hours | ~20% decrease | [2] |
| Deferiprone | 2 hours | ~30% decrease | [2] |
| Trametinib | 2 hours | ~30% decrease | [2] |
| Salicylic Acid (5-25 µM) | 2 hours at 23°C | 5-7% increase | [2] |
Experimental Protocols
Protocol 1: In-Vitro HAL Staining of Adherent Cells
-
Cell Culture: Plate cells in a suitable culture vessel (e.g., glass-bottom dish or multi-well plate) and grow to the desired confluency.
-
Preparation of HAL Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile PBS). For a working solution, dilute the stock to the desired final concentration (e.g., 50 µM) in pre-warmed, serum-free cell culture medium.
-
Incubation:
-
Aspirate the culture medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add the HAL working solution to the cells.
-
Incubate for 2 hours at 37°C in a humidified incubator, protected from light.
-
-
Washing:
-
Aspirate the HAL solution.
-
Wash the cells three times with sterile PBS to remove any unbound HAL.
-
-
Imaging:
-
Add fresh PBS or imaging buffer to the cells.
-
Image the cells using a fluorescence microscope equipped with appropriate filters for PpIX (Excitation: ~410 nm, Emission: ~695 nm).
-
Minimize light exposure to prevent photobleaching.
-
Protocol 2: HAL Staining of Cells in Suspension
-
Cell Preparation: Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS) at a concentration of 2 x 10^5 cells/mL.[2]
-
Incubation:
-
Add HAL to the cell suspension to a final concentration of 50 µM.
-
Incubate for 2 hours at 37°C, protected from light.
-
-
Washing:
-
Centrifuge the cell suspension to pellet the cells.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in fresh PBS.
-
Repeat the wash step two more times.
-
-
Analysis:
-
Resuspend the final cell pellet in PBS.
-
Analyze the cells using a flow cytometer with appropriate laser lines (e.g., 405 nm or 488 nm) and emission filters for PpIX detection.
-
Visualizations
HAL Metabolic Pathway to Fluorescent PpIX
General Experimental Workflow for HAL Staining
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability with Single-, Dual-, and Multi-Staining Methods Using Image Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 8. Cysview (this compound Intravesical Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 9. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hexaminolevulinate guided fluorescence cystoscopy reduces recurrence in patients with nonmuscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Hexaminolevulinate Hydrochloride Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hexaminolevulinate Hydrochloride (HAL). The information is presented in a question-and-answer format to directly address specific issues that may be encountered during in vitro and clinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HAL) and how does it work?
A1: this compound is a precursor in the heme biosynthesis pathway.[1] It is an ester of 5-aminolevulinic acid (5-ALA).[1] When introduced to cells, HAL is metabolized into the fluorescent molecule Protoporphyrin IX (PpIX).[2] Cancer cells often exhibit altered enzymatic activity, leading to a preferential accumulation of PpIX compared to normal cells.[1][3] When excited by blue light (wavelengths between 360 and 450 nm), PpIX emits a red fluorescence, allowing for the visualization of neoplastic tissues.[1][3]
Q2: What is the primary application of HAL?
A2: HAL is primarily used as an adjunct to white-light cystoscopy for the detection of non-muscle invasive bladder cancer, including carcinoma in situ (CIS).[1][4] The enhanced visualization of tumors under blue light aids in more complete resection.[5] It is also investigated for other applications, including photodynamic therapy (PDT).
Q3: How should HAL be prepared and stored?
A3: HAL powder should be reconstituted with the provided diluent to a final concentration, typically 2 mg/mL for clinical use.[6] It is recommended to wear gloves during reconstitution as skin exposure may cause sensitization.[1] The reconstituted solution should be used shortly after preparation but can be stored for up to 2 hours under refrigeration at 2-8°C (36-46°F).[1][6] The intact kit should be stored at 20°C to 25°C (68°F to 77°F).[7]
Troubleshooting Guide
Low or No Fluorescence Signal
Q4: I am observing a weak or no red fluorescence signal from my cancer cells after HAL incubation. What are the possible causes and solutions?
A4: Several factors can contribute to a low or absent PpIX fluorescence signal. Consider the following troubleshooting steps:
-
Suboptimal HAL Concentration: The concentration of HAL may be too low for your specific cell line. It is recommended to perform a dose-response experiment to determine the optimal concentration. For the TCCSUP bladder cancer cell line, saturation of PpIX production was observed at 50 µM HAL after a 1-hour incubation.[8]
-
Insufficient Incubation Time: For clinical applications, a minimum incubation time of one hour is recommended.[7] For in vitro experiments, this may need to be optimized. Insufficient time will result in inadequate conversion of HAL to PpIX.
-
Cellular Efflux of PpIX: Some cancer cells actively transport PpIX out of the cell, reducing intracellular accumulation. This can be mediated by transporters like ATP-binding cassette subfamily B member 1 (ABCB1).
-
Rapid Conversion of PpIX to Heme: High activity of the enzyme ferrochelatase (FECH) can lead to the rapid conversion of fluorescent PpIX into non-fluorescent heme.
-
Incorrect Excitation/Emission Wavelengths: Ensure your imaging system is set to the correct wavelengths for PpIX. The maximum excitation (Soret peak) is around 405 nm, with a primary emission peak at approximately 635 nm and a smaller peak around 705 nm.[9]
-
Photobleaching: Excessive exposure to the excitation light can cause the PpIX molecules to photodegrade, leading to a diminished fluorescence signal. To minimize this, reduce the intensity and duration of light exposure.[1] In clinical settings, using the lowest possible white light intensity is also recommended.[1]
High Background Fluorescence
Q5: My control samples (no cells or non-cancerous cells) are showing high background fluorescence. What could be the cause and how can I reduce it?
A5: High background fluorescence can obscure the specific signal from your target cells. Here are common causes and solutions for in vitro experiments:
-
Autofluorescence from Cell Culture Medium: Standard cell culture media often contain components that are inherently fluorescent. Phenol (B47542) red, a common pH indicator, and riboflavin (B1680620) can contribute to background noise.[10]
-
Solution: Use a phenol red-free medium for your experiments. If the signal-to-noise ratio is still low, consider using a specialized low-fluorescence imaging medium.[10]
-
-
Serum Autofluorescence: Fetal Bovine Serum (FBS) contains various proteins and other molecules that can be autofluorescent.[10]
-
Solution: Reduce the serum concentration in your medium during the experiment or switch to a serum-free medium if your cells can tolerate it.
-
-
Non-Specific Staining: In immunofluorescence experiments, non-specific binding of antibodies can lead to high background.
False Positives
Q6: I am observing red fluorescence in areas that are not cancerous. What could be causing these false positives?
A6: False-positive fluorescence is a known issue, particularly in clinical settings. The following can lead to non-specific PpIX accumulation:
-
Inflammation: Inflamed tissues can preferentially accumulate PpIX, leading to red fluorescence that can be mistaken for malignancy.[1][3]
-
Cystoscopic Trauma or Scar Tissue: Physical trauma to the tissue from previous procedures or the presence of scar tissue can also result in false-positive signals.[5]
-
Recent Therapies: Recent treatments such as BCG immunotherapy or intravesical chemotherapy can induce inflammatory changes that lead to false positives.[5]
-
Necrotic Tissue: While malignant lesions may not fluoresce if coated with necrotic tissue, the surrounding inflamed areas might.[4]
Data Presentation
Table 1: Fluorescence Properties of Protoporphyrin IX (PpIX)
| Parameter | Wavelength (nm) | Notes |
| Excitation Maximum (Soret Peak) | ~405 | This is the strongest absorption peak and provides the most efficient excitation. |
| Secondary Excitation Peaks | ~505, ~540, ~580, ~630 | Weaker absorption bands in the green and red regions of the spectrum. |
| Emission Maximum | ~635 | This is the primary peak used for detection and imaging. |
| Secondary Emission Peak | ~705 | A smaller emission peak at a longer wavelength. |
Table 2: Troubleshooting Summary for Low Fluorescence Signal
| Potential Cause | Recommended Action |
| Suboptimal HAL Concentration | Perform a dose-response curve to determine the optimal concentration for your cell line (e.g., starting range of 1-100 µM).[8] |
| Insufficient Incubation Time | Optimize incubation time (e.g., test 1, 2, 4, and 8 hours). A minimum of 1 hour is generally recommended.[7] |
| Cellular Efflux of PpIX | Consider using inhibitors of ABC transporters if compatible with your experimental design. |
| Rapid Conversion to Heme | Consider using ferrochelatase inhibitors if appropriate for your experiment. |
| Incorrect Imaging Settings | Verify excitation and emission filters are appropriate for PpIX (Ex: ~405 nm, Em: ~635 nm).[9] |
| Photobleaching | Minimize light exposure time and intensity. Use an anti-fade mounting medium for fixed cells.[13] |
Experimental Protocols
Protocol: In Vitro Fluorescence Microscopy of HAL-Treated Cells
This protocol provides a general workflow for staining adherent cancer cells with HAL and visualizing PpIX fluorescence using microscopy.
1. Materials:
- This compound (HAL) powder
- Sterile, high-purity water or DMSO for stock solution
- Appropriate cell culture medium (phenol red-free recommended)
- Phosphate-Buffered Saline (PBS)
- Cells seeded on glass-bottom dishes or coverslips
- Fluorescence microscope with appropriate filters for PpIX detection
2. Preparation of HAL Stock Solution:
- Under sterile conditions, dissolve HAL powder in sterile, high-purity water or DMSO to create a concentrated stock solution (e.g., 10-50 mM).
- Aliquot the stock solution into small volumes and store at -20°C or -80°C, protected from light.[6] Avoid repeated freeze-thaw cycles.
3. Cell Seeding:
- Seed your cells of interest onto glass-bottom dishes or coverslips at a density that will result in 50-70% confluency at the time of the experiment.
- Allow cells to adhere and grow for at least 24 hours in a standard cell culture incubator.
4. HAL Incubation:
- Prepare the desired final concentration of HAL by diluting the stock solution in fresh, pre-warmed, phenol red-free cell culture medium.
- Remove the old medium from the cells and gently wash once with warm PBS.
- Add the HAL-containing medium to the cells.
- Incubate the cells for the desired amount of time (e.g., 1-4 hours) in a standard cell culture incubator, protected from light.
5. Cell Washing and Imaging:
- After incubation, remove the HAL-containing medium.
- Gently wash the cells two to three times with warm PBS to remove any extracellular HAL and reduce background fluorescence.
- Add fresh, pre-warmed, phenol red-free medium or PBS to the cells for imaging.
- Immediately proceed to image the cells on a fluorescence microscope.
6. Fluorescence Microscopy:
- Use a filter set appropriate for PpIX (e.g., excitation ~405 nm, emission >600 nm).
- Use the lowest possible excitation light intensity and exposure time to minimize photobleaching and phototoxicity.
- Acquire images of both the HAL-treated cells and a negative control (cells not treated with HAL) using identical settings.
Mandatory Visualization
Caption: Metabolic conversion of HAL to fluorescent PpIX within a tumor cell.
Caption: Troubleshooting workflow for low or no fluorescence signal.
Caption: Simplified signaling pathway of HAL-PDT induced apoptosis.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. reference.medscape.com [reference.medscape.com]
- 6. drugs.com [drugs.com]
- 7. drugs.com [drugs.com]
- 8. researchgate.net [researchgate.net]
- 9. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. sinobiological.com [sinobiological.com]
- 12. researchgate.net [researchgate.net]
- 13. biotium.com [biotium.com]
Validation & Comparative
A Preclinical Head-to-Head: Hexaminolevulinate Hydrochloride vs. 5-ALA in Cancer Research
In the realm of photodynamic therapy (PDT) and fluorescence-guided surgery, the selective accumulation of Protoporphyrin IX (PpIX) in neoplastic tissues is paramount. Both 5-aminolevulinic acid (5-ALA) and its ester derivative, Hexaminolevulinate (B171288) Hydrochloride (HAL), are precursors that leverage the heme synthesis pathway to induce this accumulation. While both compounds serve the same ultimate purpose, preclinical evidence highlights significant differences in their physicochemical properties, cellular uptake mechanisms, and resulting photosensitization efficacy. This guide provides an objective comparison of HAL and 5-ALA in preclinical settings, supported by experimental data and detailed methodologies.
Core Mechanism: The Heme Synthesis Pathway
Both 5-ALA and HAL function as pro-drugs that are metabolized to the photoactive compound PpIX. Exogenous administration of these precursors bypasses the natural negative feedback regulation of the heme synthesis pathway, leading to a buildup of PpIX preferentially in cancer cells. This selectivity is attributed to several factors in malignant cells, including a higher rate of uptake and a lower activity of ferrochelatase, the enzyme that converts PpIX to heme.[1][2][3] Upon excitation with light of a specific wavelength (typically blue light), the accumulated PpIX generates cytotoxic reactive oxygen species, which form the basis of photodynamic therapy, or emits red fluorescence, enabling photodynamic diagnosis (PDD).[2][4]
Figure 1: Metabolic pathway of 5-ALA and HAL to PpIX.
Comparative Analysis of Performance
Preclinical studies consistently demonstrate that the structural modification of 5-ALA to its hexyl ester form significantly enhances its performance as a PpIX precursor. The primary advantage of HAL lies in its increased lipophilicity, which facilitates more efficient passage across cell membranes.[5][6]
Cellular Uptake and PpIX Production
The hydrophilic nature of 5-ALA limits its passive diffusion across the lipid bilayers of cell membranes, relying instead on active transport mechanisms.[6][7] In contrast, the lipophilic character of HAL allows for more rapid and extensive cellular uptake, likely via simple diffusion.[7] This enhanced uptake translates directly into more efficient PpIX synthesis.
Table 1: Comparative Efficiency of PpIX Production
| Parameter | 5-Aminolevulinic Acid (5-ALA) | Hexaminolevulinate HCl (HAL) | Cell/Tissue Type | Reference |
|---|---|---|---|---|
| Concentration for Similar PpIX Yield | 2.0 mmol/L | 0.2 mmol/L | Human Hepatoma (QGY cells) | [5] |
| Concentration for Similar Fluorescence | 180 mmol (3%) over 6 hrs | 8 mmol (0.2%) over 4 hrs | Human Bladder Cancer (in vivo) | [2] |
| Relative Fluorescence Intensity | Baseline | ~2x higher fluorescence | Human Bladder Cancer (in vivo) |[2] |
As the data indicates, HAL can produce a similar or even greater amount of PpIX at significantly lower concentrations and in shorter timeframes compared to 5-ALA. A study on human bladder cancer showed that an 8 mmol solution of HAL administered for a shorter duration induced twice the PpIX fluorescence of a 180 mmol 5-ALA solution.[2] Similarly, in human hepatoma cells, HAL was found to be approximately ten times more efficient at producing PpIX.[5]
Photodynamic Therapy (PDT) Efficacy
The increased efficiency of PpIX production by HAL logically leads to enhanced photocytotoxicity. In a direct comparison using a human hepatoma cell line, a similar level of cell death following light exposure was achieved with a 10-fold lower concentration of HAL than 5-ALA.[5]
Figure 2: Rationale for HAL's enhanced preclinical performance.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of key experimental protocols used in comparative studies.
In Vitro PpIX Production and Photocytotoxicity Assay
This protocol is adapted from studies on human hepatoma cell lines.[5]
-
Cell Culture: Human cancer cells (e.g., QGY hepatoma cells) are cultured in appropriate media and conditions until they reach a desired confluence.
-
Incubation: Cells are incubated with varying concentrations of HAL (e.g., 0.05-0.5 mmol/L) and 5-ALA (e.g., 0.5-4.0 mmol/L) for a set period (e.g., 4-8 hours) in the dark.
-
PpIX Fluorescence Measurement:
-
After incubation, cells are washed with phosphate-buffered saline (PBS).
-
Intracellular PpIX is extracted using a lysis buffer.
-
The fluorescence of the extract is measured using a spectrofluorometer with an excitation wavelength around 405 nm and emission scanned between 600-700 nm. The peak at ~635 nm corresponds to PpIX.
-
-
Photocytotoxicity (PDT) Assay:
-
Following incubation with HAL or 5-ALA, cells are washed and fresh media is added.
-
Cells are exposed to a light source (e.g., a filtered lamp or LED array) with a wavelength corresponding to a PpIX absorption peak (e.g., 635 nm) at a specific light dose (J/cm²).
-
After a post-irradiation incubation period (e.g., 24 hours), cell viability is assessed using a standard method like the MTT assay.
-
-
Data Analysis: PpIX fluorescence is quantified and compared between groups. Cell survival curves are generated to compare the photocytotoxicity of HAL and 5-ALA.
In Vivo PpIX Fluorescence Measurement in Bladder Cancer
This protocol is based on an in vivo study in patients with bladder cancer.[2]
-
Patient Preparation: Patients with recurrent transitional cell carcinoma are selected.
-
Drug Instillation: A solution of either HAL (e.g., 8 mmol in 50 mL saline) or 5-ALA (e.g., 180 mmol in 50 mL saline) is instilled into the bladder via a catheter.
-
Incubation Period: The solution is retained in the bladder for a specified duration (e.g., 2-4 hours for HAL, 6 hours for 5-ALA). For some HAL protocols, a "2+2 hour concept" is used where the solution is retained for 2 hours, drained, and followed by a 2-hour rest period.[2]
-
Biopsy Collection: During a subsequent transurethral resection procedure, biopsies are taken from both cancerous and non-malignant areas of the bladder wall.
-
Fluorescence Microscopy:
-
The biopsies are immediately frozen in liquid nitrogen.
-
Cryosections are prepared and analyzed using a fluorescence microscope equipped with a filter set appropriate for PpIX (e.g., blue-violet excitation, red emission).
-
Digital images are captured, and the fluorescence intensity in different tissue layers (urothelium, chorion, muscle) is quantified using image analysis software.
-
-
Data Analysis: The intensity and distribution of PpIX fluorescence are compared between the HAL and 5-ALA groups and between malignant and healthy tissues.
Figure 3: Workflow for in vitro comparison of HAL and 5-ALA.
Safety and Selectivity
Preclinical and clinical observations suggest a favorable safety profile for both compounds, primarily because PpIX is a naturally occurring molecule in the body. The main side effect is transient photosensitivity. In terms of selectivity, one study noted that HAL-induced fluorescence cytology had higher accuracy and fewer false positives than 5-ALA, attributing this to the possibility that bacteria, a potential source of confounding fluorescence, do not metabolize HAL to fluorescent porphyrins.[6]
Conclusion
References
- 1. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of 5-aminolevulinic acid and its hexylester mediated photodynamic action on human hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of 5-aminolevulinic acid ester uptake in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Photosensitizers for Photodynamic Therapy: Hexaminolevulinate Hydrochloride in Focus
For Researchers, Scientists, and Drug Development Professionals
Photodynamic therapy (PDT) presents a compelling paradigm in targeted cancer treatment, leveraging the interplay of a photosensitizer, light, and oxygen to induce localized cytotoxicity. The choice of photosensitizer is paramount to the success of PDT, influencing treatment efficacy, selectivity, and side-effect profile. This guide provides a comprehensive comparison of Hexaminolevulinate Hydrochloride (HAL) with other notable photosensitizers, supported by experimental data to inform preclinical and clinical research.
Executive Summary
This compound (HAL), a second-generation photosensitizer, is a lipophilic ester of 5-aminolevulinic acid (ALA). Like ALA and its methyl ester, methyl aminolevulinate (MAL), HAL is a prodrug that is metabolically converted to the potent photosensitizer Protoporphyrin IX (PpIX). Its enhanced lipophilicity facilitates more efficient cellular uptake compared to ALA, leading to higher and more rapid accumulation of PpIX in target tissues. This guide will delve into the comparative performance of HAL-induced PpIX and other clinically relevant photosensitizers such as Porfimer Sodium (Photofrin®) and Verteporfin (Visudyne®), focusing on key performance indicators including photosensitizer uptake, singlet oxygen quantum yield, and in vitro cytotoxicity.
Mechanism of Action: The Protoporphyrin IX Pathway
HAL, ALA, and MAL all capitalize on the endogenous heme synthesis pathway to generate the photoactive compound, PpIX. In neoplastic cells, a combination of increased uptake and decreased enzymatic conversion of PpIX to heme by ferrochelatase leads to the selective accumulation of PpIX. Upon activation by light of a specific wavelength, PpIX transfers energy to molecular oxygen, generating cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which triggers a cascade of events leading to apoptosis, necrosis, and autophagy.
Comparative Performance Data
Photosensitizer Uptake and Protoporphyrin IX Fluorescence
The efficiency of a prodrug photosensitizer is critically dependent on its uptake and subsequent conversion to PpIX. Studies have demonstrated the superior lipophilicity of HAL, leading to enhanced penetration of cell membranes and consequently, higher intracellular concentrations of PpIX compared to ALA.
A study comparing PpIX fluorescence in human bladder cancer tissue following topical administration of HAL and ALA found that an 8 mmol solution of HAL administered for 2 hours followed by a 2-hour rest period induced a PpIX fluorescence intensity twice as high as a 180 mmol ALA solution administered for 6 hours.[1] Furthermore, the tumor-to-normal urothelium fluorescence ratio was higher with HAL (8-10:1) compared to ALA (approximately 6:1), indicating greater tumor selectivity.[2] Another study in rat bladder carcinoma cells showed that HAL produced at least a 1.5-fold greater total PpIX content compared to ALA after a 2-hour incubation, despite being used at a much lower concentration.[3]
| Photosensitizer | Administration (in vitro/ex vivo) | Relative PpIX Fluorescence Intensity (Tumor) | Tumor-to-Normal Tissue Ratio | Reference |
| Hexaminolevulinate (HAL) | 8 mmol, 2+2 hours | ~2x higher than ALA | 8-10:1 | [1][2] |
| Aminolevulinic Acid (ALA) | 180 mmol, 6 hours | Baseline | ~6:1 | [2] |
| Methyl Aminolevulinate (MAL) | N/A (Data not directly comparable) | N/A | N/A |
Table 1: Comparative Protoporphyrin IX (PpIX) Fluorescence in Bladder Cancer Tissue. Note: Data is compiled from different studies and direct quantitative comparison should be made with caution.
Singlet Oxygen Quantum Yield
The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in producing singlet oxygen upon illumination. A higher ΦΔ generally correlates with greater photodynamic efficacy. Since HAL, ALA, and MAL all lead to the production of PpIX, the relevant ΦΔ is that of PpIX.
| Photosensitizer | Active Molecule | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Medium | Reference |
| Hexaminolevulinate (HAL) | Protoporphyrin IX (PpIX) | 0.77 | Not specified | [4] |
| Aminolevulinic Acid (ALA) | Protoporphyrin IX (PpIX) | 0.77 | Not specified | [4] |
| Methyl Aminolevulinate (MAL) | Protoporphyrin IX (PpIX) | 0.77 | Not specified | [4] |
| Porfimer Sodium (Photofrin®) | Dihematoporphyrin ether/ester | 0.61 ± 0.03 | DMF | [5] |
| Verteporfin (Visudyne®) | Benzoporphyrin derivative | ~2x higher than Photofrin II | Not specified | [6] |
Table 2: Singlet Oxygen Quantum Yield of Various Photosensitizers. Note: Values can vary depending on the solvent and experimental conditions.
In Vitro Cytotoxicity
The ultimate measure of a photosensitizer's efficacy is its ability to induce cell death upon photoactivation. While direct comparative studies on the in vitro cytotoxicity of HAL-PDT against a wide range of other photosensitizers are limited, studies comparing ALA and MAL, as well as Verteporfin and Photofrin, provide valuable insights.
A study on melanoma cells demonstrated that to achieve 50% cell mortality, a four times lower light dose and five times lower concentration of Verteporfin were required compared to Photofrin II.[6] In rat bladder carcinoma cells, HAL and ALA resulted in nearly equal photocytotoxicity despite the significantly lower concentration of HAL used to achieve comparable PpIX levels.[3]
| Photosensitizer | Cell Line | Concentration | Light Dose | % Cell Mortality | Reference |
| Verteporfin | Melanoma | 5x lower than Photofrin II | 4x lower than Photofrin II | 50% | [6] |
| Photofrin II | Melanoma | Baseline | Baseline | 50% | [6] |
| Hexaminolevulinate (HAL) | Rat Bladder Carcinoma (AY27) | 5 or 10 x 10⁻³ mM | 630 nm | Nearly equal to ALA | [3] |
| Aminolevulinic Acid (ALA) | Rat Bladder Carcinoma (AY27) | 1 or 5 mM | 630 nm | Nearly equal to HAL | [3] |
Table 3: Comparative In Vitro Cytotoxicity of Photosensitizers. Note: Data is compiled from different studies with varying experimental parameters.
Signaling Pathways in PpIX-Mediated Photodynamic Therapy
The cellular response to PpIX-mediated PDT is complex, involving the activation of multiple signaling pathways that culminate in cell death. The primary mechanism is the induction of apoptosis through the mitochondrial pathway.
Key events in this pathway include:
-
Mitochondrial Damage: Singlet oxygen directly damages mitochondrial membranes, leading to the release of pro-apoptotic factors like cytochrome c.[5][7]
-
Caspase Activation: The release of cytochrome c initiates the caspase cascade, leading to the activation of executioner caspases such as caspase-3 and caspase-9, which dismantle the cell.[5][8]
-
Bcl-2 Family Proteins: The anti-apoptotic protein Bcl-2 is a direct target of PDT-induced oxidative stress. Its photodamage shifts the balance towards pro-apoptotic members of the Bcl-2 family, further promoting apoptosis.[9][10][11][12]
-
MAPK Pathway: Stress-activated protein kinases such as JNK and p38 are activated in response to PDT-induced oxidative stress and contribute to the apoptotic signaling.[13]
Experimental Protocols
In Vitro Photosensitizer Uptake and PpIX Fluorescence Measurement
This protocol outlines a general method for comparing the uptake and conversion of HAL, ALA, and MAL to PpIX in cancer cell lines.
Detailed Methodology:
-
Cell Culture: Plate cancer cells (e.g., bladder cancer cell line T24) in 96-well plates and culture until they reach 70-80% confluency.
-
Photosensitizer Incubation: Replace the culture medium with fresh medium containing various concentrations of HAL, ALA, or MAL. Incubate for different time periods (e.g., 1, 2, 4, 6 hours) at 37°C in the dark.
-
Washing: After incubation, aspirate the photosensitizer-containing medium and wash the cells three times with phosphate-buffered saline (PBS) to remove any extracellular drug.
-
Cell Lysis: Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Fluorescence Measurement: Transfer the cell lysates to a black 96-well plate and measure the PpIX fluorescence using a microplate reader or spectrofluorometer. Typical excitation and emission wavelengths for PpIX are approximately 405 nm and 635 nm, respectively.[14][15][16]
-
Data Normalization: Measure the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay). Normalize the fluorescence intensity to the protein concentration to account for variations in cell number.
In Vitro Photodynamic Therapy Cytotoxicity Assay
This protocol provides a framework for comparing the phototoxic effects of different photosensitizers.
Detailed Methodology:
-
Cell Culture and Incubation: Follow steps 1 and 2 from the photosensitizer uptake protocol.
-
Washing: After incubation, wash the cells twice with PBS.
-
Irradiation: Add fresh culture medium and irradiate the cells with a light source of the appropriate wavelength for the specific photosensitizer (e.g., ~635 nm for PpIX). The light dose (J/cm²) should be varied to determine a dose-response relationship. Control groups should include cells with no photosensitizer but with light exposure, and cells with photosensitizer but without light exposure (dark toxicity).
-
Post-Irradiation Incubation: After irradiation, return the plates to the incubator for 24 to 48 hours to allow for the induction of cell death.
-
Cell Viability Assay: Assess cell viability using a standard cytotoxicity assay. For example, the MTT assay measures mitochondrial activity, while the LDH assay measures membrane integrity.[17] The results can be used to calculate the half-maximal inhibitory concentration (IC50) for each photosensitizer under the tested conditions.
Conclusion
This compound (HAL) stands out as a promising prodrug photosensitizer for photodynamic therapy. Its enhanced lipophilicity translates to more efficient cellular uptake and higher intracellular accumulation of the potent photosensitizer, Protoporphyrin IX, compared to its parent compound, ALA. This allows for the use of lower concentrations of HAL to achieve a comparable or even superior photodynamic effect. While direct, comprehensive comparative studies with a wide range of photosensitizers are still needed, the available data suggests that HAL-PDT holds significant potential for effective and selective tumor destruction. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic advantages and optimize its clinical application.
References
- 1. researchgate.net [researchgate.net]
- 2. auajournals.org [auajournals.org]
- 3. Biosynthesis and photodynamic efficacy of protoporphyrin IX (PpIX) generated by 5-aminolevulinic acid (ALA) or its hexylester (hALA) in rat bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 1 from Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy | Semantic Scholar [semanticscholar.org]
- 5. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Analyzing effects of photodynamic therapy with 5-aminolevulinic acid (ALA) induced protoporphyrin IX (PPIX) in urothelial cells using reverse phase protein arrays - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 9. Role of Bcl-2 Family Proteins in Photodynamic Therapy Mediated Cell Survival and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhanced Apoptotic Response to Photodynamic Therapy after bcl-2 Transfection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Association between the photodynamic loss of Bcl-2 and the sensitivity to apoptosis caused by phthalocyanine photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Photochemical destruction of the Bcl-2 oncoprotein during photodynamic therapy with the phthalocyanine photosensitizer Pc 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tumor cell survival pathways activated by photodynamic therapy: a molecular basis for pharmacological inhibition strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Enhancement of Cancer-Specific Protoporphyrin IX Fluorescence by Targeting Oncogenic Ras/MEK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparing cellular uptake and cytotoxicity of targeted drug carriers in cancer cell lines with different drug resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Histological Validation of Hexaminolevulinate Hydrochloride (HAL) Fluorescence
This guide provides a comprehensive comparison of Hexaminolevulinate Hydrochloride (HAL) fluorescence with alternative imaging agents, supported by quantitative data from peer-reviewed studies. It details the underlying mechanism of HAL-induced fluorescence and outlines the experimental protocols required for its histological validation, offering a critical resource for researchers, scientists, and drug development professionals in oncology.
Hexaminolevulinate HCl is a prodrug that is metabolized into the fluorescent molecule Protoporphyrin IX (PpIX) preferentially within neoplastic cells.[1][2] This selective accumulation is the basis for photodynamic diagnosis, where tissues administered HAL will fluoresce (typically red) under blue light (~400-450 nm), allowing for enhanced visualization of malignant tissue.[1][3] As a more lipophilic derivative of 5-aminolevulinic acid (5-ALA), HAL exhibits greater cellular uptake and induces a significantly brighter PpIX fluorescence, making it a key tool in fluorescence-guided surgery, particularly for non-muscle invasive bladder cancer (NMIBC).[4][5]
Mechanism of Action: The Heme Synthesis Pathway
The diagnostic utility of HAL hinges on its role in the heme biosynthesis pathway. Cancer cells exhibit altered enzyme activity, specifically a reduction in ferrochelatase activity, which is responsible for converting PpIX into non-fluorescent heme.[4] Administration of exogenous HAL bypasses the initial rate-limiting step of this pathway, leading to a buildup of highly fluorescent PpIX in malignant cells.
References
- 1. Probing Hexaminolevulinate Mediated PpIX Fluorescence in Cancer Cell Suspensions in the Presence of Chemical Adjuvants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of Supplemental Drugs on Hexaminolevulinate (HAL)-Induced PpIX Fluorescence in Bladder Cancer Cell Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Quantitative Comparison of Hexaminolevulinate Hydrochloride and 5-ALA Fluorescence for Research Applications
For researchers, scientists, and drug development professionals, the choice between photosensitizer precursors is critical for the accuracy and efficacy of fluorescence-guided surgery and photodynamic therapy. This guide provides an objective comparison of Hexaminolevulinate Hydrochloride (HAL) and 5-aminolevulinic acid (5-ALA), focusing on the quantitative aspects of Protoporphyrin IX (PpIX) fluorescence, supported by experimental data.
This compound, a hexyl ester derivative of 5-aminolevulinic acid, and 5-ALA itself are both precursors in the heme biosynthesis pathway.[1] Their administration leads to the accumulation of the fluorescent molecule Protoporphyrin IX (PpIX) in neoplastic tissues.[1] This selective accumulation is the cornerstone of their use in identifying tumor margins and in photodynamic therapy. While both compounds serve the same ultimate purpose, their efficiency in generating a fluorescent signal can differ significantly.
Quantitative Comparison of PpIX Fluorescence
Experimental evidence suggests that HAL can be more efficient at inducing PpIX fluorescence than 5-ALA. This increased efficiency is attributed to its higher lipophilicity, which may facilitate its passage across cellular membranes.
A study on human hepatoma cells demonstrated that a 0.2 mmol/L concentration of a hexyl ester of ALA (He-ALA) produced a similar amount of PpIX as a 2 mmol/L concentration of 5-ALA, suggesting a tenfold increase in efficiency for the esterified compound.[2] In the context of bladder cancer, a specific topical administration protocol for HAL (8 mmol for 2 hours followed by a 2-hour rest period) resulted in double the PpIX fluorescence intensity compared to a 6-hour administration of 180 mmol (3%) 5-ALA.
| Parameter | This compound (HAL) | 5-aminolevulinic acid (5-ALA) | Cell/Tissue Type | Reference |
| PpIX Fluorescence Intensity | 2x higher fluorescence | Baseline | Human Bladder Cancer | |
| Concentration for Similar PpIX Production | 0.2 mmol/L (as He-ALA) | 2 mmol/L | Human Hepatoma Cells | [2] |
Experimental Protocols
The quantification of PpIX fluorescence is crucial for comparative studies. Below are generalized methodologies for key experiments.
In Vitro PpIX Fluorescence Quantification using a Plate Reader
This protocol is designed for the quantitative analysis of intracellular PpIX fluorescence in cultured cells.
-
Cell Culture: Plate cells in a black, clear-bottom 96-well plate and culture until they reach the desired confluency.
-
Incubation: Remove the culture medium and add fresh medium containing the desired concentration of either HAL or 5-ALA. Incubate for a specified period (e.g., 4-24 hours) in the dark.
-
Washing: After incubation, gently wash the cells with phosphate-buffered saline (PBS) to remove any extracellular precursor.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. The typical excitation wavelength for PpIX is around 405 nm, with emission maxima at approximately 635 nm and 705 nm.
-
Data Normalization: To account for variations in cell number, the fluorescence readings can be normalized to the protein concentration of each well, determined by a protein assay such as the BCA assay.
Fluorescence Microscopy for Intracellular PpIX Localization
This method allows for the visualization of the subcellular distribution of PpIX.
-
Cell Culture: Grow cells on glass coverslips in a petri dish.
-
Incubation: Treat the cells with HAL or 5-ALA as described in the plate reader protocol.
-
Washing: Gently wash the cells with PBS.
-
Fixation (Optional): Cells can be fixed with a suitable fixative like 4% paraformaldehyde.
-
Mounting: Mount the coverslips onto microscope slides with a suitable mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with a suitable filter set for PpIX (e.g., excitation filter ~405 nm, emission filter >600 nm). Capture images for qualitative and semi-quantitative analysis of fluorescence intensity and localization.
Signaling Pathway and Experimental Workflow
The biochemical pathway leading to PpIX fluorescence and a typical experimental workflow for its quantification are illustrated below.
Photobleaching Considerations
Photobleaching, the light-induced degradation of a fluorophore, is an important factor to consider in fluorescence imaging and photodynamic therapy. While specific comparative data on the photobleaching rates of HAL- and 5-ALA-induced PpIX are limited, studies on 5-ALA-induced PpIX have shown that blue light can cause more rapid photobleaching than red light.[3] When designing experiments, it is crucial to control the light exposure to minimize photobleaching and ensure accurate quantitative comparisons.
Conclusion
The available data suggests that this compound can offer a more efficient means of inducing PpIX fluorescence in cancer cells compared to 5-ALA. This enhanced efficiency may be advantageous in various research and clinical applications, potentially allowing for lower administered doses and shorter incubation times. For researchers and drug development professionals, the choice between these two precursors should be guided by the specific requirements of their experimental system and the desired balance between fluorescence intensity, incubation time, and cost. Further direct comparative studies, particularly on photobleaching kinetics, would be beneficial to fully elucidate the relative performance of HAL and 5-ALA.
References
- 1. 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review [frontiersin.org]
- 3. In vivo measurement of 5-aminolaevulinic acid-induced protoporphyrin IX photobleaching: a comparison of red and blue light of various intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the In Vitro Diagnostic Accuracy of Hexaminolevulinate Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro diagnostic accuracy of Hexaminolevulinate (B171288) Hydrochloride (HAL) with other established methods for the detection of cancer cells. The information presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of appropriate diagnostic tools for their studies.
Principle of Hexaminolevulinate Hydrochloride in Cancer Cell Detection
This compound (HAL) is a lipophilic ester of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway. Due to their altered metabolism, cancer cells preferentially accumulate the photoactive compound protoporphyrin IX (PpIX) after the administration of HAL. When excited with blue light (approximately 400-450 nm), PpIX emits a distinct red fluorescence, enabling the visualization of malignant cells. This principle is the foundation of photodynamic diagnosis (PDD) using HAL. In an in vitro setting, this fluorescence can be detected and quantified to identify cancer cells within a sample.
Comparative Analysis of In Vitro Diagnostic Accuracy
While direct head-to-head in vitro studies are limited, this section compiles and compares the diagnostic performance of HAL-based fluorescence cytology with other common in vitro diagnostic methods for bladder cancer, such as immunocytochemistry (ImmunoCyt™) and fluorescence in situ hybridization (FISH/UroVysion™). The data presented below is synthesized from multiple studies and should be interpreted with the consideration that experimental conditions may have varied.
Table 1: Comparison of In Vitro Diagnostic Accuracy for Bladder Cancer Cell Detection
| Diagnostic Method | Sensitivity | Specificity | Additional Notes |
| Hexaminolevulinate (HAL)-Induced Fluorescence Cytology | 74% - 90.4%[1] | 70% - 100%[1] | Higher accuracy reported compared to 5-ALA-induced fluorescence cytology in some studies.[2] Performance can be influenced by the experience of the pathologist evaluating the slides.[1] |
| Immunocytochemistry (ImmunoCyt™) | 72.5%[3] | Lower than urine cytology[3] | Higher sensitivity than standard urine cytology.[3] When combined with cytology, the sensitivity is significantly improved.[3] |
| Fluorescence In Situ Hybridization (FISH - UroVysion™) | Higher than cytology (e.g., 76.7% vs. 36% for upper tract UC)[4] | Not significantly different from cytology (e.g., 94.7% vs. 100% for upper tract UC)[4] | Detects chromosomal abnormalities characteristic of bladder cancer.[4] More sensitive than cytology for all stages and grades of bladder cancer.[4] |
| Standard Urine Cytology | 56.6%[3] | 90.6%[3] | Limited sensitivity, especially for low-grade tumors.[5] |
Experimental Protocols
Key Experiment: In Vitro HAL-Induced Fluorescence Cytology for Cancer Cell Detection
This protocol is a generalized procedure based on methodologies reported in the literature for detecting cancer cells in a liquid sample (e.g., urine sediment) using HAL.
Materials:
-
This compound (HAL) solution (e.g., 8 mmol/L)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Centrifuge
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filters for blue light excitation (e.g., 360-450 nm) and red fluorescence emission.
-
Incubator (37°C)
-
Cancer cell lines and normal cell lines (for control)
-
Liquid sample containing cells to be analyzed (e.g., urine sediment)
Procedure:
-
Sample Preparation:
-
For cell lines: Harvest cells and resuspend in culture medium at a known concentration.
-
For liquid samples (e.g., urine): Centrifuge the sample to pellet the cells. Discard the supernatant and resuspend the cell pellet in a small volume of PBS or culture medium.
-
-
Incubation with HAL:
-
Add HAL solution to the cell suspension to a final concentration of, for example, 50 µM.
-
Incubate the cell suspension in the dark at 37°C for a defined period (e.g., 2 hours) to allow for the uptake of HAL and its conversion to PpIX.
-
-
Washing:
-
After incubation, centrifuge the cell suspension to pellet the cells.
-
Remove the supernatant containing excess HAL.
-
Resuspend the cell pellet in fresh PBS and repeat the centrifugation step. This washing step is crucial to reduce background fluorescence.
-
-
Slide Preparation:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Place a drop of the cell suspension onto a clean microscope slide and cover with a coverslip.
-
-
Fluorescence Microscopy:
-
Examine the slide under a fluorescence microscope.
-
First, locate the cells using bright-field or phase-contrast microscopy.
-
Switch to the fluorescence channel with blue light excitation.
-
Observe and capture images of red fluorescence emitted from the cells. Cancer cells are expected to exhibit significantly higher red fluorescence compared to normal cells.
-
-
Data Analysis:
-
Quantify the fluorescence intensity of individual cells if required, using appropriate imaging software.
-
Determine the percentage of fluorescent (positive) cells in the sample.
-
Visualizations
Mechanism of HAL-Induced Fluorescence in Cancer Cells
Caption: Metabolic pathway of HAL leading to fluorescent PpIX in cancer cells.
Experimental Workflow for In Vitro Cancer Cell Detection using HAL
Caption: Step-by-step workflow for the in vitro detection of cancer cells using HAL.
References
- 1. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ImmunoCyt test compared to cytology in the diagnosis of bladder cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fish.cdi.it [fish.cdi.it]
- 5. histopat.es [histopat.es]
Hexaminolevulinate Hydrochloride Fluorescence: A Comparative Guide to Tumor Grade Correlation
An Objective Analysis for Researchers and Drug Development Professionals
Hexaminolevulinate (B171288) Hydrochloride (HAL) has emerged as a significant adjunct in the visualization and resection of cancerous tissues, particularly in non-muscle invasive bladder cancer (NMIBC) and high-grade gliomas. This guide provides a comprehensive comparison of HAL-induced fluorescence in correlating with tumor grade, supported by experimental data and protocols.
Mechanism of Action: From HAL to Fluorescence
Hexaminolevulinate HCl is a hexyl ester of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway. Due to enzymatic differences, neoplastic cells preferentially accumulate the fluorescent intermediate, Protoporphyrin IX (PpIX), compared to healthy tissue.[1][2] When illuminated with blue light (375-440 nm), PpIX emits a distinct red fluorescence, allowing for real-time visualization of tumor margins.[2][3][4] The intensity of this fluorescence is hypothesized to correlate with cellular metabolic activity and, consequently, tumor grade.
Experimental Protocols
Standardized protocols are crucial for reproducible results. The following outlines a typical workflow for HAL-based photodynamic diagnosis (PDD) in a clinical research setting.
1. Patient Preparation and Agent Administration:
-
Bladder Cancer: Patients are catheterized, and the bladder is emptied. A solution of 85 mg HAL hydrochloride in 50 ml of phosphate-buffered saline is instilled into the bladder.[5] The patient is instructed to retain the solution for a minimum of one hour, and not exceeding three hours.[2][6]
-
High-Grade Glioma: An oral dose of 20 mg/kg of body weight of a 5-ALA formulation (from which HAL is derived for other applications) is administered to the patient, typically 3 to 4 hours before the induction of anesthesia for surgery.[3]
2. Fluorescence Cystoscopy (Bladder Cancer):
-
Equipment: A specialized PDD system is required, which includes a light source capable of producing both standard white light and blue light (wavelength 380–450 nm), along with corresponding cystoscopes and camera systems (e.g., Karl Storz D-Light C system).[5][7]
-
Procedure: After the retention period, the bladder is first inspected under standard white light to identify and map visible lesions. Subsequently, the light source is switched to blue light mode.[6] Fluorescing areas (appearing bright red) that were not visible or distinct under white light are noted and biopsied separately.[2] The bladder should be sufficiently distended to ensure complete inspection.[2]
3. Fluorescence-Guided Surgery (Glioma):
-
Equipment: A surgical microscope equipped with a module for fluorescence detection (e.g., Zeiss Pentero® with a blue 400TM module) is used.[8]
-
Procedure: After the dura is opened, the surgeon uses the microscope under normal white light for initial orientation. The blue light mode is then activated to visualize red fluorescence in tumor tissue, guiding the extent of resection.
4. Histopathological Correlation:
-
All resected tissue samples are sent for histopathological analysis.
-
A pathologist, often blinded to the visualization method (white light vs. blue light), grades the tumors according to established standards (e.g., WHO/ISUP grade for bladder cancer, WHO classification for CNS tumors).
-
The grade of the tumor is then correlated with the recorded fluorescence status (positive/negative) and, if measured, its intensity.
Data Presentation: HAL Fluorescence vs. Alternatives
The primary alternative and gold standard for tumor detection and grading is traditional White Light Cystoscopy (WLC) or white light-guided surgery. HAL-assisted Blue Light Cystoscopy (BLC) consistently demonstrates superior detection rates, particularly for high-grade lesions like Carcinoma in Situ (CIS).
Table 1: Comparative Detection Rates of Bladder Cancer Lesions (HAL BLC vs. WLC)
| Study / Metric | White Light Cystoscopy (WLC) | Blue Light Cystoscopy (BLC) with HAL | Improvement with BLC |
| Overall Sensitivity | 76%[9] | 91%[9] | +15% |
| 80.8%[6] | 92.3%[6] | +11.5% | |
| CIS Detection Rate | 42.1%[10] | 94.7%[10] | +52.6% |
| Addition of BLC increased CIS detection by 43%[9] | |||
| Ta Tumor Detection | 76.1%[10] | 100%[10] | +23.9% |
| 83%[11] | 95%[11] | +12% | |
| T1 Tumor Detection | 91.2%[10] | 98.2%[10] | +7% |
| 86%[11] | 95%[11] | +9% | |
| False Positive Rate | 25%[9] / 16.0%[10] | 30%[9] / 23.2%[10] | Higher with BLC |
Data compiled from multiple prospective studies. CIS (Carcinoma in Situ) is a high-grade non-invasive cancer.
While direct quantitative correlation between fluorescence intensity and specific tumor grade (e.g., low-grade vs. high-grade) is less commonly reported in standardized units, the evidence strongly indicates that higher-grade tumors are more consistently fluorescent. For instance, studies on gliomas using 5-ALA show that high-grade gliomas (WHO Grade III and IV) reliably exhibit fluorescence, whereas low-grade gliomas do so inconsistently.[12] One study noted that if a lesion fluoresces, there is an 85% chance it is a high-grade glioma.[12]
Table 2: Performance of HAL vs. Other Photosensitizers and Imaging Technologies
| Technology | Principle | Advantage over WLC | Disadvantage / Limitation |
| HAL (Hexvix®) | Heme precursor, induces PpIX. | Higher PpIX accumulation and brighter fluorescence than 5-ALA.[13] Significantly improves detection of high-grade CIS.[9][10] | Higher false-positive rate than WLC.[9][10] Requires 1-hour dwell time.[6] |
| 5-ALA | Heme precursor, induces PpIX. | Superior to WLC for tumor detection and reduces residual tumor.[14] | Less efficient cellular uptake and lower fluorescence intensity compared to HAL.[13] |
| Narrow Band Imaging (NBI) | Optical filter enhances visualization of capillary networks. | No drug instillation required. Some meta-analyses suggest better diagnostic accuracy than HAL or 5-ALA.[15] | Does not rely on metabolic differences of tumor cells. |
HAL and 5-ALA were found to be comparable in terms of reducing residual tumor and recurrence rates, and both were significantly superior to WLC alone.[14]
Logical Correlation and Conclusion
The enhanced detection of high-grade tumors, such as CIS and Grade III/IV gliomas, using HAL-induced fluorescence supports a strong positive correlation. High-grade tumors are characterized by higher proliferation rates and altered cellular metabolism, which likely leads to a more significant accumulation of PpIX and, therefore, more intense fluorescence.
References
- 1. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.hres.ca [pdf.hres.ca]
- 3. Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Fluorescence-Guided High-Grade Glioma Surgery More Than Four Hours After 5-Aminolevulinic Acid Administration [frontiersin.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Characteristics of High-Grade Glioma in Relation to 5-Aminolevulinic Acid (5-ALA) Fluorescence Intensity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Hexaminolevulinate blue light cystoscopy improves bladder cancer detection in comparison to white light cystoscopy: a prospective, comparative, within-patient controlled multicenter phase III bridging study in China [frontiersin.org]
- 11. A phase III, multicenter comparison of hexaminolevulinate fluorescence cystoscopy and white light cystoscopy for the detection of superficial papillary lesions in patients with bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Hexaminolevulinate hydrochloride in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Diagnostic accuracy of photodynamic diagnosis with 5-aminolevulinic acid, hexaminolevulinate and narrow band imaging for non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Side-by-Side Comparison of Hexaminolevulinate Hydrochloride and Indocyanine Green for Fluorescence-Guided Procedures
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of fluorescence-guided surgery and diagnostics, Hexaminolevulinate (B171288) Hydrochloride (HAL) and Indocyanine Green (ICG) have emerged as critical imaging agents. While both leverage the principle of fluorescence to enhance visualization, their mechanisms of action, primary applications, and performance characteristics differ significantly. This guide provides an objective, data-driven comparison of these two agents to inform researchers and drug development professionals in their selection and application.
Mechanism of Action: A Tale of Two Pathways
The fundamental difference between HAL and ICG lies in how they achieve fluorescence in target tissues. HAL is a prodrug that is metabolized intracellularly to a fluorescent molecule, while ICG is an inherently fluorescent dye that relies on passive accumulation in tissues.
Hexaminolevulinate Hydrochloride (HAL): Metabolic Conversion to a Fluorescent Porphyrin
Hexaminolevulinate, a hexyl ester of 5-aminolevulinic acid (ALA), is a precursor in the heme biosynthesis pathway.[1] Upon administration, it is preferentially taken up by neoplastic cells. Inside the cell, HAL is metabolized into protoporphyrin IX (PpIX), a potent photosensitizer.[2] When excited by blue light (approximately 400-450 nm), PpIX emits a strong red fluorescence, allowing for the visualization of cancerous tissue.[2] This metabolic targeting leads to a high degree of specificity for certain types of cancer cells that have altered enzymatic activity in the heme synthesis pathway.[2]
Indocyanine Green (ICG): Passive Accumulation and Near-Infrared Fluorescence
Indocyanine Green is a tricarbocyanine dye that is inherently fluorescent in the near-infrared (NIR) spectrum.[3] Following intravenous administration, ICG rapidly binds to plasma proteins, primarily albumin, which confines it to the vascular space.[4][5] Its accumulation in tumors is largely attributed to the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature and poor lymphatic drainage lead to its passive accumulation in the tumor interstitium.[5] ICG is excited by NIR light (around 800 nm) and emits fluorescence at a slightly longer wavelength (around 830 nm), allowing for deeper tissue penetration and reduced autofluorescence compared to visible light fluorophores.[4]
Quantitative Performance Data
Direct comparative studies between HAL and ICG for the same indication are scarce due to their distinct primary applications. The following tables summarize their performance characteristics based on studies comparing them to standard-of-care techniques.
Table 1: Performance of this compound in Bladder Cancer Detection (vs. White Light Cystoscopy)
| Performance Metric | Hexaminolevulinate Blue Light Cystoscopy (BLC) | White Light Cystoscopy (WLC) | Study Population | Reference |
| Sensitivity (per lesion) | 92.3% - 99.1% | 76.8% - 80.8% | Patients with suspected or confirmed bladder cancer | [6][7] |
| Specificity (per lesion) | 36.5% - 48% | 30.2% - 49.1% | Patients with suspected or confirmed bladder cancer | [6][7] |
| Detection of Carcinoma in Situ (CIS) (per lesion) | 92% | 68% | Patients with CIS | [8] |
| Additional Lesions Detected with BLC | 15% - 43.3% | N/A | Patients with NMIBC | [5][9] |
| False Positive Rate | 17.43% - 23.2% | 16.0% | Patients with suspected bladder cancer | [1][9] |
Table 2: Performance of Indocyanine Green in Various Applications
| Application | Performance Metric | ICG-Guided Technique | Standard Technique | Study Population | Reference |
| Sentinel Lymph Node Biopsy (Breast Cancer) | Detection Rate | 97.9% - 100% | 92% (Blue Dye) | Early-stage breast cancer patients | [10][11] |
| Mean Number of SLNs | 3.5 | 2.4 (Methylene Blue) | Breast cancer patients | [12] | |
| Anastomotic Perfusion (Colorectal Surgery) | Anastomotic Leak Rate | 3.5% | 10.5% | Patients undergoing rectal cancer resection | [13] |
| Biliary Duct Visualization (Laparoscopic Cholecystectomy) | Common Hepatic Duct Visualization | Higher with ICG-FC | Lower with IOC | Patients undergoing laparoscopic cholecystectomy | [14] |
| Peritoneal Metastases Detection (Colorectal Cancer) | Sensitivity | 72.4% - 96.9% | N/A | Patients with colorectal cancer | [3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following sections outline typical experimental protocols for the use of HAL and ICG.
This compound for Blue Light Cystoscopy
Objective: To enhance the detection of non-muscle invasive bladder cancer (NMIBC).
Protocol:
-
Patient Preparation: The patient's bladder is emptied via a catheter.
-
Instillation: A solution of 50 mL of 8 mM this compound is instilled into the bladder.[8][15]
-
Dwell Time: The solution is retained in the bladder for approximately 60 minutes.[6][15]
-
Cystoscopy:
-
Histopathological Analysis: All resected tissues are sent for histopathological confirmation.
Indocyanine Green for Fluorescence-Guided Surgery
Objective: To assess tissue perfusion, map lymphatic drainage, or visualize tumors. The protocol can vary based on the specific application.
Protocol for Perfusion Assessment (e.g., Colorectal Anastomosis):
-
Preparation: The surgical procedure is performed up to the point of anastomosis.
-
ICG Administration: A bolus of ICG (typically 0.1-0.5 mg/kg) is administered intravenously.[3]
-
Fluorescence Imaging: A near-infrared (NIR) camera system is used to visualize the fluorescence in the surgical field.
-
Assessment: The surgeon observes the timing and intensity of fluorescence to assess blood flow to the tissues intended for anastomosis.
-
Decision Making: Based on the perfusion assessment, the surgeon may decide to resect additional tissue to ensure a well-perfused anastomosis.
Protocol for Sentinel Lymph Node Mapping (e.g., Breast Cancer):
-
ICG Injection: A small volume of ICG solution is injected intradermally or subcutaneously around the tumor or areola.[16]
-
Timing: The surgical procedure begins, and after a short waiting period (e.g., 5-15 minutes), the lymphatic channels and sentinel nodes will begin to fluoresce.
-
Fluorescence Imaging: An NIR camera is used to identify the fluorescent lymphatic channels and nodes.
-
Excision: The fluorescent sentinel lymph nodes are excised for pathological analysis.
References
- 1. Diagnostic accuracy of photodynamic diagnosis with 5-aminolevulinic acid, hexaminolevulinate and narrow band imaging for non-muscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indocyanine Green Fluorescence Guided Surgery in Colorectal Surgery [mdpi.com]
- 4. Real-Time Fluorescence Imaging Using Indocyanine Green to Assess Therapeutic Effects of Near-Infrared Photoimmunotherapy in Tumor Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and safety of hexaminolevulinate fluorescence cystoscopy in the diagnosis of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of hexaminolevulinate (Hexvix(®)) fluorescence cystoscopy and white-light cystoscopy for detection of bladder cancer: results of the HeRo observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A comparison of hexaminolevulinate fluorescence cystoscopy and white light cystoscopy for the detection of carcinoma in situ in patients with bladder cancer: a phase III, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Hexaminolevulinate blue light cystoscopy improves bladder cancer detection in comparison to white light cystoscopy: a prospective, comparative, within-patient controlled multicenter phase III bridging study in China [frontiersin.org]
- 10. Results of a Prospective Randomized Multicenter Study Comparing Indocyanine Green (ICG) Fluorescence Combined with a Standard Tracer Versus ICG Alone for Sentinel Lymph Node Biopsy in Early Breast Cancer: The INFLUENCE Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Results of a Prospective Randomized Multicenter Study Comparing Indocyanine Green (ICG) Fluorescence Combined with a Standard Tracer Versus ICG Alone for Sentinel Lymph Node Biopsy in Early Breast Cancer: The INFLUENCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparative study of ICG and non-ICG-guided laparoscopic gastrectomy for gastric cancer: a propensity score-matched analysis at a single center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | The primary application of indocyanine green fluorescence imaging in surgical oncology [frontiersin.org]
- 14. Comparison of indocyanine green dye fluorescent cholangiography with intra-operative cholangiography in laparoscopic cholecystectomy: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 16. Randomized, double-blind comparison of indocyanine green with or without albumin premixing for near-infrared fluorescence imaging of sentinel lymph nodes in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Hexaminolevulinate Hydrochloride for Cervical Intraepithelial Neoplasia Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexaminolevulinate (B171288) Hydrochloride (HAL) for the detection of Cervical Intraepithelial Neoplasia (CIN), a precursor to cervical cancer. It summarizes performance against alternative methods and presents supporting experimental data from recent clinical investigations.
Hexaminolevulinate Hydrochloride is a second-generation photosensitizing agent.[1] It is the hexyl ester of 5-aminolevulinic acid (5-ALA), a precursor in the heme biosynthesis pathway.[2] The established and approved use of HAL (marketed as Cysview® or Hexvix®) is as an adjunct to white-light cystoscopy for the detection of non-muscle invasive bladder cancer.[3][4] Emerging research has explored its application in other malignancies, with promising results in the management of CIN.[5][6]
Mechanism of Action: Preferential Protoporphyrin IX Accumulation
The diagnostic principle of HAL relies on the differential metabolism of cancer and precancerous cells. When HAL is administered, it is taken up by cells and converted intracellularly into the photoactive fluorophore, Protoporphyrin IX (PpIX).[7][8] Neoplastic cells, including those in CIN lesions, exhibit altered enzymatic activity in the heme synthesis pathway, particularly a lower activity of the enzyme ferrochelatase, which converts PpIX to heme.[7][9] This leads to a preferential accumulation of fluorescent PpIX in these abnormal cells.[7][8]
Upon excitation with blue light (approximately 400-450 nm), the accumulated PpIX emits a characteristic red fluorescence, allowing for real-time visualization of neoplastic tissue that may be invisible under standard white light examination.[5][10]
Comparative Performance Data
While HAL is primarily investigated for photodynamic therapy (PDT) of CIN, the efficacy of the treatment is predicated on its diagnostic ability to selectively target and identify the lesions. The data below, derived from PDT studies, compares the response rates of HAL-based intervention with control groups, indirectly validating its targeting and diagnostic potential against standard observation.
| Study | Cancer Type/Stage | HAL-PDT Group (Response Rate) | Control Group (Response Rate) | Comparison Method | Key Finding |
| Hillemanns et al. (2014)[11] | CIN 1 | 57% Complete Histologic Remission | 25% (Placebo PDT + Follow-up) | Placebo and Observation | HAL-PDT demonstrated a significantly higher clearance of CIN 1 lesions compared to the combined control group (P = 0.04).[11] |
| Hillemanns et al. (2014)[12] | CIN 2 | 95% Response (5% HAL dose) | 57% (Placebo) | Placebo-controlled | A clear dose-dependent effect was observed, with the 5% HAL group showing a statistically significant response in CIN 2 patients (P < .001).[12] |
| Soergel et al. (2008)[6] | CIN 1, 2, and 3 | 63% Complete Response | N/A (Single-arm study) | N/A | HAL-PDT was feasible and effective, with remission rates of 71% for CIN 1, 50% for CIN 2, and 71% for CIN 3.[6] |
| Soergel et al. (2012)[13] | CIN 1, 2, and 3 | 67% Complete Response (HAL) | N/A (Compared HAL vs. MAL) | Comparison with Methyl-ALA | The study identified an optimal HAL concentration and application time, achieving a 67% complete response rate.[13] |
Experimental Protocols
The following are summaries of methodologies from key clinical trials investigating HAL for Cervical Intraepithelial Neoplasia.
Protocol 1: HAL-PDT for Low-Grade CIN (CIN 1)
-
Study Design: A Phase IIa, prospective, double-blind, randomized study.[11]
-
Patient Population: 70 patients with confirmed CIN 1 were randomized into three groups: HAL-PDT, placebo-PDT, and follow-up only.[11]
-
Drug Administration: Patients in the active group received a vaginal suppository containing Hexaminolevulinate. The placebo group received a suppository without the active ingredient. The suppository was administered 5 hours before illumination.[11]
-
Photodynamic Therapy (PDT): Illumination was performed with a 633 nm red coherent light source delivered via a specialized light catheter at a light dose of 50 J/cm².[11]
-
Primary Endpoint: The main outcome was complete histologic remission at the 6-month follow-up, confirmed by biopsy.[11]
-
Follow-up: All patients were followed up at 3 and 6 months with colposcopy, cytology, and Human Papillomavirus (HPV) testing. A biopsy was performed at the 6-month mark.[11]
Protocol 2: Dose-Finding Study of HAL-PDT for CIN 1/2
-
Study Design: A double-blind, randomized, placebo-controlled, dose-finding study.[12]
-
Patient Population: 262 women with biopsy-confirmed CIN 1 or CIN 2.[12]
-
Drug Administration: Patients received one or two topical treatments of HAL hydrochloride ointment at concentrations of 0.2%, 1%, or 5%, or a placebo ointment.[12]
-
Evaluation: Response was evaluated after 3 to 6 months based on a combination of biopsy, Papanicolaou (Pap) test, and oncogenic HPV testing.[12]
-
Endpoint Analysis: All efficacy analyses were based on a blinded central histology review to ensure consistency.[12]
-
Safety Assessment: Adverse events, blood biochemistry, and vital signs were assessed at the 3-month follow-up.[12]
Comparison with Alternative Diagnostic Methods
HAL-based photodynamic diagnosis offers potential advantages over conventional methods for detecting CIN.
| Feature | HAL Photodynamic Diagnosis (PDD) | Standard Colposcopy with Acetic Acid | Pap Test (Cytology) | HPV DNA Testing |
| Principle | Metabolic - detects cellular changes leading to PpIX accumulation and fluorescence.[7] | Visual - identifies aceto-white changes in areas of high nuclear density. | Morphological - examines cell shapes for abnormalities. | Molecular - detects the presence of high-risk HPV DNA. |
| Sensitivity | Potentially high for high-grade lesions (CIN 2/3), as suggested by PDT response rates.[12] | Operator-dependent, variable sensitivity. | Moderate sensitivity, higher for high-grade lesions. | High sensitivity for detecting HPV infection, which is a risk factor for CIN. |
| Specificity | May be affected by inflammation, which can also cause PpIX accumulation. | Lower specificity; inflammation and metaplasia can also appear aceto-white. | High specificity when interpreted by experienced cytopathologists. | Lower specificity for high-grade CIN, as many HPV infections are transient. |
| Real-time Visualization | Yes, provides immediate visual feedback of fluorescent areas. | Yes, allows for real-time visual assessment and directed biopsies. | No, requires laboratory processing. | No, requires laboratory processing. |
| Invasiveness | Minimally invasive; involves topical application and light exposure. | Minimally invasive; involves application of acetic acid and visual inspection. | Minimally invasive; involves cervical cell collection. | Minimally invasive; involves cervical cell collection. |
| Potential Application | Could enhance visual detection of lesions during colposcopy, guiding more accurate biopsies. | Standard of care for follow-up of abnormal Pap tests. | Primary screening tool for cervical cancer. | Used for primary screening and triage of equivocal cytology results. |
Conclusion
The validation of this compound for the diagnosis of Cervical Intraepithelial Neoplasia represents a promising area of research. Data from photodynamic therapy trials strongly suggest that HAL effectively targets and identifies CIN lesions.[11][12] This inherent diagnostic capability could be leveraged to enhance existing diagnostic procedures like colposcopy by providing real-time, fluorescence-based guidance to biopsy sites. Further studies focusing specifically on the diagnostic accuracy (sensitivity and specificity) of HAL-PDD compared to standard colposcopy and histology are warranted to fully establish its role in the management of cervical cancer precursors. The favorable safety profile and tissue-preserving nature of this approach make it a compelling alternative for further development.[6][14]
References
- 1. Photodynamic therapy of ovarian cancer peritoneal metastasis with hexaminolevulinate: a toxicity study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Fluorescence Lifetime Imaging and Spectroscopic Co-Validation for Protoporphyrin IX-Guided Tumor Visualization in Neurosurgery [frontiersin.org]
- 3. Cysview (this compound Intravesical Solution): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. Cysview (hexaminolevulinate) dosing, indications, interactions, adverse effects, and more. [reference.medscape.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. Photodynamic therapy of cervical intraepithelial neoplasia with hexaminolevulinate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Photodynamic Detection of Peritoneal Metastases Using 5-Aminolevulinic Acid (ALA) [mdpi.com]
- 11. Efficacy and safety of hexaminolevulinate photodynamic therapy in patients with low-grade cervical intraepithelial neoplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A randomized study of hexaminolevulinate photodynamic therapy in patients with cervical intraepithelial neoplasia 1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodynamic therapy of cervical intraepithelial neoplasia 1-3 and human papilloma virus (HMV) infection with methylaminolevulinate and hexaminolevulinate--a double-blind, dose-finding study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Photodynamic therapy looks promising in early CIN | MDedge [mdedge.com]
Cross-Validation of Hexaminolevulinate Hydrochloride (HAL) Results with Molecular Markers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hexaminolevulinate Hydrochloride (HAL)-based photodynamic diagnosis (PDD) and its correlation with key molecular markers in bladder cancer, glioma, and cervical cancer. While HAL-PDD has demonstrated significant value in improving the detection of cancerous lesions, particularly in bladder cancer, its direct cross-validation with molecular markers remains an evolving area of research. This document summarizes the existing evidence, presents relevant experimental data, and outlines the methodologies to facilitate further investigation and understanding of the interplay between HAL-induced fluorescence and the molecular landscape of tumors.
Bladder Cancer: An Unmet Need for Direct Cross-Validation
This compound (HAL), marketed as Hexvix®, is a well-established adjunct to white-light cystoscopy (WLC) for the detection of non-muscle invasive bladder cancer (NMIBC). Upon intravesical instillation, HAL is preferentially taken up by neoplastic cells and metabolized to the fluorescent molecule Protoporphyrin IX (PpIX). Under blue light (375-440 nm), PpIX emits red fluorescence, enabling the visualization of malignant lesions that may be missed by WLC alone.
Clinical studies have consistently shown that HAL-PDD significantly improves the detection rate of bladder tumors, especially carcinoma in situ (CIS). A meta-analysis of 16 publications confirmed an increased overall tumor detection rate with HAL-PDD, with a pronounced benefit for CIS lesions[1]. This enhanced detection can lead to more complete tumor resection and has been associated with a reduction in tumor recurrence[2].
Despite the clear clinical benefits of HAL-PDD in bladder cancer detection, there is a notable gap in the literature regarding the direct cross-validation of HAL-induced fluorescence with the expression of key molecular markers in the same tissue samples. While numerous studies have investigated the prognostic and predictive value of markers such as Fibroblast Growth Factor Receptor 3 (FGFR3), Tumor Protein p53 (TP53), the proliferation marker Ki-67, and Cytokeratin 20 (CK20), these have largely been evaluated independently of HAL fluorescence.
Key Molecular Markers in Bladder Cancer:
-
FGFR3 : Mutations in the FGFR3 gene are common in low-grade, non-muscle invasive bladder cancer and are generally associated with a favorable prognosis[2].
-
TP53 : Alterations in the TP53 tumor suppressor gene are more frequent in high-grade, muscle-invasive bladder cancer and are linked to a poorer prognosis[3][4][5].
-
Ki-67 : As a marker of cellular proliferation, high Ki-67 expression is correlated with higher tumor grade and stage and an increased risk of recurrence[3][4][5].
-
Cytokeratin 20 (CK20) : This protein is expressed in urothelial carcinoma but not in normal urothelium, making it a potential marker for early detection. Its expression has been linked to tumor stage and grade[6][7][8].
One study did explore the molecular genetics of 5-aminolevulinic acid (5-ALA, the active metabolite of HAL)-positive bladder tissue with non-malignant histology. They found that a significant percentage of these "false-positive" biopsies harbored genetic alterations and showed telomerase activity, suggesting that fluorescence diagnosis can identify molecularly abnormal clones before the development of clear histological neoplasia[9]. This provides an intriguing, albeit indirect, link between fluorescence and molecular changes.
Proposed Experimental Workflow for Cross-Validation
To address the current research gap, a direct cross-validation study is needed. The following workflow is proposed:
Glioma: Investigating the Link Between Fluorescence and Molecular Subtypes
In neuro-oncology, 5-ALA is used for fluorescence-guided resection of high-grade gliomas. The intensity of 5-ALA-induced fluorescence has been investigated in relation to key molecular markers that define glioma subtypes and prognosis, most notably mutations in the Isocitrate Dehydrogenase 1 (IDH1) gene.
Studies have shown a correlation between IDH1 mutation status and 5-ALA fluorescence, although the findings are not entirely consistent. Some research suggests that IDH1-mutant gliomas exhibit less intense fluorescence compared to IDH1-wildtype tumors[3][10]. Conversely, another study found that enhanced 5-ALA fluorescence is associated with IDH1 mutations in malignant gliomas, proposing that the altered metabolism in IDH1-mutant cells leads to a lag in the heme synthesis pathway and subsequent accumulation of PpIX[11].
Quantitative Data Summary: 5-ALA Fluorescence and IDH1 Status in Glioma
| Study Cohort | Molecular Marker | Correlation with 5-ALA Fluorescence | Key Findings |
| WHO grade II, III, and IV gliomas | IDH1 mutation | Significant relationship | Gliomas with visible 5-ALA fluorescence had a significantly higher rate of being IDH1 wildtype.[10] |
| High-grade gliomas | IDH1 mutation | No significant difference in fluorescence intensity | The study found no significant difference in fluorescence intensity between IDH1-wildtype and IDH1-mutated tumors.[12] |
| Glial tumors | IDH1/2 mutation | Less fluorescence in mutated tumors | Cells with IDH1/2 mutations showed less fluorescence compared to cells without these mutations.[3] |
| Malignant gliomas | IDH1 mutation | Enhanced fluorescence in mutated tumors | A lag in 5-ALA metabolism and accumulation of PpIX was demonstrated in IDH1-mutant cells.[11] |
Experimental Protocol: 5-ALA Administration and Fluorescence Analysis in Glioma
A typical protocol for investigating the correlation between 5-ALA fluorescence and molecular markers in glioma involves the following steps:
-
Patient Selection : Patients with suspected high-grade glioma scheduled for surgery are enrolled.
-
5-ALA Administration : Patients are orally administered 5-ALA (typically 20 mg/kg body weight) 2-4 hours before the induction of anesthesia.
-
Fluorescence-Guided Surgery : During surgery, a neurosurgical microscope equipped with a blue light source is used to visualize PpIX fluorescence. Biopsies are taken from areas with varying degrees of fluorescence (e.g., strong, weak, none).
-
Histopathological Analysis : A portion of each biopsy is sent for standard histopathological diagnosis to confirm the tumor type and grade.
-
Molecular Analysis : DNA and RNA are extracted from the remaining tissue to perform molecular analyses such as:
-
Immunohistochemistry (IHC) : To detect the protein product of the mutated IDH1 gene (IDH1-R132H).
-
DNA Sequencing : To identify mutations in the IDH1 and other relevant genes.
-
-
Data Correlation : The fluorescence status of each biopsy is then correlated with its histopathological and molecular characteristics.
Cervical Cancer: HAL-PDT and Human Papillomavirus (HPV) Status
The primary molecular driver of cervical cancer is persistent infection with high-risk types of the Human Papillomavirus (HPV). Studies have explored the use of HAL for photodynamic therapy (PDT) of cervical intraepithelial neoplasia (CIN), the precursor to invasive cervical cancer, and have correlated treatment outcomes with HPV status.
A randomized, placebo-controlled study investigated the efficacy of HAL-PDT in women with CIN 1 and CIN 2. The results showed a statistically significant response in the HAL 5% group for CIN 2, including a high rate of clearance of high-risk HPV types 16 and 18[4]. Another study on HAL-PDT for CIN 1 also demonstrated a favorable efficacy and safety profile, with histologic remission and HPV eradication as secondary outcomes[13].
Quantitative Data Summary: HAL-PDT Efficacy and HPV Clearance in CIN
| Study Population | Treatment Group | Histologic Response (CIN 2) | HPV 16/18 Clearance |
| Women with CIN 1/2 | HAL 5% | 95% (18/19 patients) | 83% (5/6 patients) |
| Placebo | 57% (12/21 patients) | 33% (2/6 patients) |
Experimental Protocol: HAL-PDT and HPV Analysis in CIN
The methodology for assessing the efficacy of HAL-PDT in relation to HPV status in CIN patients typically includes:
-
Patient Enrollment : Patients with biopsy-confirmed CIN are enrolled in the study.
-
Baseline Assessment : Baseline evaluation includes a Papanicolaou (Pap) test, colposcopy, biopsy for histology, and HPV testing to determine the presence of high-risk HPV types.
-
HAL-PDT Treatment : A topical formulation of HAL is applied to the cervix. After a specific incubation period (e.g., 5 hours), the cervix is illuminated with red light of a specific wavelength (e.g., 633 nm) to activate the PpIX and induce a therapeutic effect.
-
Follow-up Evaluation : Patients are followed up at regular intervals (e.g., 3 and 6 months) with repeat Pap tests, colposcopy, biopsies, and HPV testing.
-
Efficacy Assessment : The primary endpoint is typically the rate of histologic regression of CIN. A key secondary endpoint is the clearance of high-risk HPV infection.
The Heme Biosynthesis Pathway: The Common Mechanism
The selective accumulation of PpIX in neoplastic cells following the administration of HAL or 5-ALA is the cornerstone of both photodynamic diagnosis and therapy. This phenomenon is attributed to alterations in the activity of enzymes within the heme biosynthesis pathway in cancer cells. The following diagram illustrates this pathway:
Conclusion
This compound has proven to be a valuable tool in the armamentarium against certain cancers, particularly in the improved detection of non-muscle invasive bladder cancer. While its utility in glioma and cervical cancer is also being actively explored, the direct correlation of HAL-induced fluorescence with the underlying molecular characteristics of these tumors is a critical area for ongoing and future research. For bladder cancer, there is a clear need for studies that directly cross-validate HAL-PDD findings with the expression of established molecular markers. In glioma, further investigation is required to clarify the conflicting reports on the relationship between 5-ALA fluorescence and IDH1 mutation status. The promising results of HAL-PDT in clearing high-risk HPV in cervical intraepithelial neoplasia warrant larger confirmatory studies. A deeper understanding of the interplay between HAL-induced PpIX accumulation and the molecular drivers of cancer will undoubtedly pave the way for more personalized and effective diagnostic and therapeutic strategies.
References
- 1. This compound in the detection of nonmuscle invasive cancer of the bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prognostic markers in invasive bladder cancer: FGFR3 mutation status versus P53 and KI-67 expression: a multi-center, multi-laboratory analysis in 1058 radical cystectomy patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Relationship of TP53 and Ki67 expression in bladder cancer under WHO 2004 classification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ki67 and TP53 expressions predict recurrence of non-muscle-invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijmedph.org [ijmedph.org]
- 6. Cytokeratin 20: a new marker for early detection of bladder cell carcinoma? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. repository.qu.edu.iq [repository.qu.edu.iq]
- 9. Molecular genetic evaluation of fluorescence diagnosis in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cell-type specific protoporphyrin IX metabolism in human bladder cancer in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexylaminolevulinate photodynamic diagnosis for multifocal recurrent nonmuscle invasive bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Molecular Markers for Bladder Cancer Screening: An Insight into Bladder Cancer and FDA-Approved Biomarkers [mdpi.com]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Phototoxicity of Different Photosensitizers
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Photosensitizer Performance with Supporting Experimental Data
Photodynamic therapy (PDT) has emerged as a promising modality for the treatment of various diseases, most notably cancer. The efficacy of PDT is critically dependent on the selection of a photosensitizer (PS), a molecule that, upon activation by light of a specific wavelength, generates reactive oxygen species (ROS) that induce localized cytotoxicity. The phototoxicity of a photosensitizer is a key determinant of its therapeutic potential. This guide provides a comparative analysis of the phototoxicity of different classes of photosensitizers, supported by experimental data and detailed methodologies to aid researchers in their selection and evaluation of these compounds.
Key Performance Metrics in Phototoxicity
The phototoxic potential of a photosensitizer is quantified by several parameters. The singlet oxygen quantum yield (ΦΔ) measures the efficiency of generating the highly cytotoxic singlet oxygen (¹O₂) upon light activation.[1][2] A higher ΦΔ generally correlates with greater photodynamic activity. In cellular assays, the half-maximal inhibitory concentration (IC50) upon irradiation indicates the concentration of the photosensitizer required to kill 50% of the cells. The phototoxicity index (PI) , calculated as the ratio of the IC50 in the dark to the IC50 with light exposure, provides a measure of the light-specific cytotoxicity.[3]
Comparative Data on Photosensitizer Phototoxicity
The following tables summarize key phototoxicity parameters for representative photosensitizers from different chemical classes. It is important to note that experimental conditions such as cell line, light dose, and formulation can significantly influence the observed phototoxicity.
Table 1: Singlet Oxygen Quantum Yields of Common Photosensitizers
| Photosensitizer Class | Photosensitizer | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) |
| Xanthene | Rose Bengal | PBS-D2O | 0.75 - 0.86 |
| Xanthene | Methylene Blue | PBS-D2O | 0.52 |
| Porphyrin | Hematoporphyrin IX (Hp9) | Various | 0.44 - 0.85[2] |
| Porphyrin | 5,10,15,20-tetrakis(m-hydroxyphenyl)porphyrin (m-THPP) | DMF | 0.65 |
| Chlorin (B1196114) | Chlorin e6 (Ce6) | Various | ~0.65[4] |
| Phthalocyanine | Zinc Phthalocyanine (ZnPc) | THF | Varies with concentration[1] |
| BODIPY | Halogenated BODIPYs | Various | High, varies with substitution[3] |
Note: ΦΔ values can be influenced by the solvent and the concentration of the photosensitizer due to aggregation and self-quenching effects.[1]
Table 2: In Vitro Phototoxicity of Selected Photosensitizers
| Photosensitizer | Cell Line | Light Dose (J/cm²) | IC50 (µM) with Light | Phototoxicity Index (PI) |
| Rose Bengal | Anopheles pharoensis larvae I | N/A (24h exposure) | 1.50 ppm (LC50) | N/A |
| Methylene Blue | Anopheles pharoensis larvae I | N/A (24h exposure) | 1.14 ppm (LC50) | N/A |
| meso-tetra (3-morphlinomethyl-4-methoxyphenyl) chlorin (TMMC) | Eca-109 | 8 | < 8 | >10 (estimated from survival curve)[5] |
| DYSP-C34 (Chlorin-based) | HeLa | Low fluence | Lower than NPe6 and CHC | N/A[6] |
| 3,5-dianiline-substituted BODIPY | Cancer cells | N/A | More efficient than Foscan | N/A[7] |
Note: Direct comparison of IC50 and PI values across different studies should be done with caution due to variations in experimental protocols.
Experimental Protocols for Phototoxicity Assessment
Standardized methods are crucial for the reliable evaluation and comparison of photosensitizer phototoxicity. Below are detailed methodologies for common in vitro assays.
In Vitro Phototoxicity Testing: A Generalized Workflow
The following diagram illustrates a typical workflow for assessing the phototoxicity of a photosensitizer in a cellular model.
References
- 1. mdpi.com [mdpi.com]
- 2. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. Phototoxicity of hydroxymethyl-BODIPYs: are photocages that innocent? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Photosensitizing effectiveness of a novel chlorin-based photosensitizer for photodynamic therapy in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Special reactive oxygen species generation by a highly photostable BODIPY-based photosensitizer for selective photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Hexaminolevulinate Hydrochloride Outperforms White Light Imaging for Bladder Cancer Detection
A comprehensive analysis of clinical data demonstrates that Hexaminolevulinate (B171288) Hydrochloride (HAL)-guided blue light cystoscopy (BLC) significantly improves the detection of non-muscle invasive bladder cancer (NMIBC), particularly aggressive and hard-to-detect carcinoma in situ (CIS), when compared to traditional white light cystoscopy (WLC).
Hexaminolevulinate hydrochloride, marketed as Cysview® and Hexvix®, is a photosensitizing agent that leads to the accumulation of fluorescent protoporphyrin IX (PpIX) in neoplastic cells.[1][2] When the bladder is illuminated with blue light, these cancerous lesions fluoresce, typically appearing bright pink or red, making them more visible to the urologist than under standard white light.[2][3] This enhanced visualization translates into a more accurate diagnosis and a more complete resection of tumors, which has been shown to reduce recurrence rates.[3][4][5]
Numerous prospective, multicenter clinical trials have consistently shown the superiority of HAL-guided BLC over WLC alone in detecting bladder tumors.[1][6] The addition of BLC to standard WLC has been found to increase the detection rate of any papillary lesion by at least 12% and carcinoma in situ by up to 43%.[6]
Quantitative Comparison of Diagnostic Performance
The following tables summarize the key performance metrics from various studies, highlighting the diagnostic advantages of using this compound with blue light cystoscopy.
Table 1: Comparative Diagnostic Accuracy of BLC with HAL versus WLC
| Metric | BLC with HAL | WLC | Study |
| Sensitivity (Any Malignancy) | 91% | 76% | Multicenter Registry[6] |
| 92.3% | 80.8% | Lee et al.[7][8] | |
| 99.1% | 76.8% | Lapini et al.[8][9] | |
| 96% | 73% | Schmidbauer et al.[7] | |
| Specificity | 30% | 25% | Multicenter Registry[6] |
| 48% | 49.1% | Lee et al.[7][8] | |
| 36.5% | 30.2% | Lapini et al.[9] | |
| Positive Predictive Value | 71.2% | 72.0% | Lee et al.[7] |
| 54.9% | 50.9% | Lapini et al.[9] | |
| Negative Predictive Value | 81.8% | 68.6% | Lee et al.[7] |
| 97.4% | 64.8% | Lapini et al.[9] |
Table 2: Improved Detection Rates of Specific Bladder Cancer Lesions with BLC-HAL
| Lesion Type | Additional Detection with BLC-HAL | Study |
| Any Malignancy | 23% improvement over WLC | Multicenter Registry[6] |
| Papillary Lesions (Ta/T1) | 12% increased detection over WLC | Multicenter Registry[6] |
| At least one additional tumor in 29% of patients | Grossman et al.[6] | |
| 16% of patients had at least one tumor detected only with BLC | Stenzl et al.[6] | |
| Carcinoma in Situ (CIS) | 43% increased detection over WLC | Multicenter Registry[6] |
| 92% of CIS lesions detected with BLC vs. 68% with WLC | Phase III Multicenter Study[10] | |
| 100% of CIS lesions detected by BLC | Lee et al.[7] | |
| 95% of CIS lesions detected with BLC vs. 68% with WLC | Jocham et al.[7] |
Experimental Protocols
The methodologies employed in the key clinical trials comparing HAL-guided BLC and WLC are generally consistent. Below is a synthesized, typical experimental protocol.
1. Patient Selection:
-
Patients with known or suspected non-muscle invasive bladder cancer, often based on prior cystoscopy, imaging, or positive urine cytology, are enrolled.[6][11]
-
Exclusion criteria typically include massive hematuria, active urinary tract infection, pregnancy, and known hypersensitivity to hexaminolevulinate or porphyrins.[7][11]
2. Instillation of this compound:
-
A solution of 8 mM this compound (50 mL) is instilled into the patient's bladder via a urethral catheter.[7][10]
-
The patient is required to retain the solution in their bladder for approximately one hour prior to the cystoscopic examination.[6][12] The catheter is then removed, and the bladder is evacuated.[12][13]
3. Cystoscopic Examination:
-
The procedure is performed under anesthesia as part of a transurethral resection of bladder tumor (TURBT).[5]
-
The urologist first inspects the entire bladder using standard white light cystoscopy. Any suspicious lesions are mapped.[10][12]
-
Subsequently, the light source is switched to blue light (wavelength 375-440 nm).[4] The bladder is re-examined, and any fluorescent areas (typically appearing as bright pink or red) are also mapped.[2][12]
4. Biopsy and Histopathological Analysis:
-
All suspicious lesions identified under either white light or blue light are biopsied or resected.[9][11]
-
In some studies, biopsies of normal-appearing urothelium are also taken for comparison.[10]
-
An independent pathological review of all specimens is conducted to confirm the presence and grade of malignancy.[14]
5. Data Analysis:
-
The primary endpoint is often the proportion of patients with histologically confirmed malignancy detected only by BLC.[14][15]
-
Secondary endpoints include lesion-specific detection rates, sensitivity, specificity, false-positive rates, and recurrence rates at follow-up.[4][15]
Visualizing the Process and Mechanism
To better understand the experimental workflow and the underlying biological mechanism, the following diagrams are provided.
Caption: Experimental workflow for comparing WLC and HAL-guided BLC.
Caption: Mechanism of HAL-induced fluorescence in bladder cancer cells.
References
- 1. This compound in the detection of nonmuscle invasive cancer of the bladder - PMC [pmc.ncbi.nlm.nih.gov]
- 2. backtable.com [backtable.com]
- 3. Blue Light Cystoscopy with Cysview | Fox Chase Cancer Center - Philadelphia PA [foxchase.org]
- 4. Hexaminolevulinate-guided fluorescence cystoscopy reduces recurrence in patients with non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. inspire.com [inspire.com]
- 6. med.stanford.edu [med.stanford.edu]
- 7. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Blue-light cystoscopy in the evaluation of non-muscle-invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A comparison of hexaminolevulinate (Hexvix(®)) fluorescence cystoscopy and white-light cystoscopy for detection of bladder cancer: results of the HeRo observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of hexaminolevulinate fluorescence cystoscopy and white light cystoscopy for the detection of carcinoma in situ in patients with bladder cancer: a phase III, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. join.urologytimes.com [join.urologytimes.com]
- 15. urotoday.com [urotoday.com]
Statistical Validation of Hexaminolevulinate Hydrochloride-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Hexaminolevulinate (B171288) Hydrochloride (HAL)-based assays, primarily focusing on its application in photodynamic diagnosis (PDD) of non-muscle invasive bladder cancer (NMIBC). The information presented is based on published experimental and clinical data to aid in the evaluation of this technology against other alternatives.
Hexaminolevulinate Hydrochloride is a second-generation photosensitizing agent that, after administration, leads to a preferential accumulation of fluorescent protoporphyrin IX (PpIX) in neoplastic cells.[1][2] This property is harnessed in fluorescence-guided detection of cancerous lesions. This guide will delve into the statistical performance of HAL-based assays compared to traditional and alternative methods.
Comparative Performance of HAL-Based Assays
The efficacy of HAL-based fluorescence cystoscopy has been benchmarked against standard white-light cystoscopy (WLC), 5-aminolevulinic acid (5-ALA), and narrow-band imaging (NBI). The following tables summarize the key performance indicators from various studies.
Table 1: HAL Fluorescence Cystoscopy (BLC) vs. White-Light Cystoscopy (WLC)
| Performance Metric | HAL Fluorescence Cystoscopy (BLC) | White-Light Cystoscopy (WLC) | Study Population (n) | Key Findings |
| Sensitivity (per patient) | 96% | 73% | 52 | HAL cystoscopy diagnosed 43 patients compared to 33 with WLC.[3] |
| Sensitivity (per lesion) | 99.1% | 76.8% | 96 | The sensitivity of BLC was significantly higher than WLC (p < 0.00001).[4][5][6] |
| Specificity (per lesion) | 36.5% | 30.2% | 96 | No significant difference in specificity was observed between BLC and WLC.[4][5][6] |
| Positive Predictive Value | 54.9% | 50.9% | 96 | BLC showed a slightly higher positive predictive value.[4][5][6] |
| Negative Predictive Value | 97.4% | 64.8% | 96 | BLC demonstrated a significantly higher negative predictive value.[4][5][6] |
| Carcinoma in Situ (CIS) Detection | 92% of lesions | 68% of lesions | 196 | HAL cystoscopy detected significantly more CIS lesions.[7] |
Table 2: HAL vs. 5-ALA and White-Light Cystoscopy (WLC)
| Performance Metric | HAL | 5-ALA | White-Light (WL) | Study Population (n) | Key Findings |
| Residual Tumor Rate | 9% | 15% | 33% | 416 | Both HAL and 5-ALA were significantly superior to WL in reducing residual tumors. No significant difference was found between HAL and 5-ALA.[8] |
| Recurrence-Free Survival (3 years) | 82% | 80% | 67% | 416 | HAL and 5-ALA showed comparable and significantly longer recurrence-free survival than WL.[8] |
Table 3: Comparison of HAL, 5-ALA, and Narrow-Band Imaging (NBI)
| Performance Metric | HAL | 5-ALA | NBI | Key Findings |
| Median Sensitivity (per lesion) | 93.16% | 94.42% | 93.08% | All three modalities demonstrate high sensitivity for lesion detection.[9] |
| Median False Positive Rate | 17.43% | 28.12% | 20.40% | HAL showed the lowest median false positive rate among the three.[9] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the comparison tables.
Protocol for HAL-Based Fluorescence Cystoscopy
This protocol is a generalized summary from multiple clinical studies.[3][7][10]
-
Patient Preparation: Patients are required to empty their bladder prior to the procedure.
-
HAL Instillation: A solution of 100 mg of this compound dissolved in 50 ml of phosphate-buffered saline (8 mM) is instilled into the bladder via a catheter.
-
Incubation: The HAL solution is retained in the bladder for approximately one hour.
-
Cystoscopic Examination:
-
The bladder is first inspected using standard white light to identify and map any visible lesions.
-
The light source is then switched to blue light (380-450 nm). Areas that fluoresce red are considered suspicious for malignancy.
-
-
Biopsy and Histological Analysis: Biopsies are taken from both fluorescing and non-fluorescing suspicious areas for histopathological confirmation.
Protocol for Comparative Studies (HAL vs. WLC)
In comparative "within-patient" studies, all patients undergo both WLC and blue-light cystoscopy (BLC) with HAL.[4]
-
HAL Administration: As described above.
-
Initial WLC Inspection: The entire bladder is meticulously examined under white light, and all suspicious lesions are recorded.
-
BLC Inspection: The bladder is then examined under blue light, and all fluorescing lesions are recorded.
-
Biopsy: Biopsies are taken from all lesions identified by either WLC or BLC.
Visualizing the Mechanisms and Workflows
To better understand the underlying principles and procedures, the following diagrams illustrate the signaling pathway and experimental workflow.
Caption: Metabolic pathway of this compound (HAL) to fluorescent Protoporphyrin IX (PpIX) in tumor cells.
Caption: Comparison of clinical workflows: HAL-enhanced cystoscopy versus standard white-light cystoscopy.
References
- 1. Improving hexaminolevulinate enabled cancer cell detection in liquid biopsy immunosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hexyl aminolevulinate fluorescence cystoscopy: new diagnostic tool for photodiagnosis of superficial bladder cancer--a multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of hexaminolevulinate (Hexvix(®)) fluorescence cystoscopy and white-light cystoscopy for detection of bladder cancer: results of the HeRo observational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. laparoscopyhospital.com [laparoscopyhospital.com]
- 6. A comparison of hexaminolevulinate (Hexvix) fluorescence cystoscopy and white-light cystoscopy for detection of bladder cancer: results of the HeRo observational study [iris.unibs.it]
- 7. A comparison of hexaminolevulinate fluorescence cystoscopy and white light cystoscopy for the detection of carcinoma in situ in patients with bladder cancer: a phase III, multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hexaminolevulinate is equal to 5-aminolevulinic acid concerning residual tumor and recurrence rate following photodynamic diagnostic assisted transurethral resection of bladder tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Diagnostic accuracy of photodynamic diagnosis with 5-aminolevulinic acid, hexaminolevulinate and narrow band imaging for non-muscle invasive bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficacy and Safety of Hexaminolevulinate Fluorescence Cystoscopy in the Diagnosis of Bladder Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Hexaminolevulinate Hydrochloride: A Guide for Laboratory Professionals
Hexaminolevulinate hydrochloride, an optical imaging agent, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of this compound, particularly for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
When handling this compound, it is important to wear appropriate personal protective equipment, including gloves, to avoid skin contact. If skin contact occurs, the area should be washed immediately with soap and water.[1][2]
Waste Characterization
The disposal method for this compound depends on its form and whether it is contaminated with other hazardous materials. The following table summarizes the key characteristics of waste containing this compound.
| Waste Stream | Classification | Key Disposal Considerations |
| Unused this compound powder | Non-hazardous chemical waste | Consult local, state, and federal regulations for proper disposal.[3] May be incinerated after being dissolved in a combustible solvent.[4] |
| Reconstituted this compound solution (uncontaminated) | Non-hazardous chemical waste | Must be discarded if not used within 2 hours of reconstitution.[2][5][6][7] Consult local, state, and federal regulations.[3] |
| Materials contaminated with this compound (e.g., gloves, vials) | Non-hazardous unless contaminated with biohazardous material | Dispose of in accordance with institutional protocols for non-hazardous lab waste. Empty containers should be taken to an approved waste handling site.[4] |
| Waste contaminated with both this compound and biohazardous materials (e.g., blood, tissue) | Biohazardous waste | Must be handled and disposed of as biohazardous waste according to institutional and regulatory guidelines.[3] |
Disposal Procedures
The appropriate disposal procedure for this compound varies based on its form and contamination status.
Unused or Expired this compound Powder:
-
Consult Regulations: Always consult local, state, and federal regulations before disposing of any chemical waste.[3][8]
-
Professional Disposal Service: It is recommended to contact a licensed professional waste disposal service for chemical waste.[4]
-
Incineration: An alternative disposal method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4]
Reconstituted this compound Solution:
-
Time-Sensitive Disposal: The reconstituted solution is stable for up to 2 hours when refrigerated.[2][5][6][7] If not used within this timeframe, it must be discarded.[2][5][6][7]
-
Non-Hazardous Disposal: For uncontaminated solutions, follow institutional procedures for non-hazardous liquid chemical waste. This may involve collection in a designated waste container.
-
Avoid Drains: Do not pour chemical waste down the drain unless specifically permitted by your institution's environmental health and safety office and local regulations.[8]
Contaminated Materials:
-
Biohazardous Contamination: If this compound or any associated materials (e.g., syringes, catheters) are contaminated with blood, blood products, or other potentially infectious materials, they must be treated as biohazardous waste.[3]
-
Segregation: Segregate and dispose of this waste in designated, labeled biohazard containers according to your institution's biosafety protocols.
-
Non-Biohazardous Contamination: For materials like gloves or absorbent pads that are not biologically contaminated, dispose of them in the regular laboratory solid waste stream, unless institutional policies state otherwise.
Empty Containers:
-
Decontamination: Rinse empty vials and containers if feasible and required by institutional protocols.
-
Disposal: Empty containers should be taken to an approved waste handling site for recycling or disposal.[4] Do not reuse empty containers.[4]
-
Remove Labels: Before disposing of empty prescription bottles or packaging, scratch out all personal information on the label.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Hexaminolevulinate Hydrochloride
This guide provides crucial safety and logistical information for laboratory, research, and drug development professionals handling Hexaminolevulinate Hydrochloride. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.
This compound is classified as an irritant and may cause skin, eye, and respiratory irritation.[1][2] It may also cause an allergic skin reaction.[1] While it is not considered hazardous under the OSHA Hazard Communication Standard, proper handling and the use of personal protective equipment are essential to minimize exposure and potential sensitization.[3][4]
Personal Protective Equipment (PPE)
Appropriate PPE must be worn at all times when handling this compound to prevent direct contact.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemotherapy-rated, powder-free, disposable gloves should be worn.[5][6] It is recommended to wear two pairs.[5][7] |
| Eye Protection | Safety Goggles | Safety goggles with side shields are required to protect against splashes.[8] |
| Body Protection | Laboratory Coat/Gown | A disposable, long-sleeved gown that is resistant to permeability by hazardous drugs should be worn.[5][7] |
| Respiratory Protection | Respirator | An N95 respirator should be worn when handling the powder form to avoid inhalation.[5][6] |
| Foot Protection | Shoe Covers | Two pairs of shoe covers are recommended when compounding hazardous drugs.[5] |
Hazard Summary and Safety Precautions
A summary of the hazards associated with this compound is provided below, along with corresponding safety measures.
| Hazard | GHS Classification | Precautionary Statements |
| Skin Irritation | Skin Irritation 2 | H315: Causes skin irritation.[1] |
| Eye Irritation | Eye Irritation 2A | H319: Causes serious eye irritation.[1] |
| Skin Sensitization | Sensitization - Skin 1 | H317: May cause an allergic skin reaction.[1] |
| Respiratory Irritation | Specific target organ toxicity (single exposure) 3 | H335: May cause respiratory irritation.[1] |
First Aid Measures:
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes. Seek medical attention if irritation develops.[3]
-
Skin Contact: Wash the affected area with soap and water.[3] Remove contaminated clothing.[3]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
-
Ingestion: Harmful if swallowed.[2] Rinse mouth with water and consult a physician.[2]
Experimental Protocol: Reconstitution of this compound
The following protocol outlines the steps for the reconstitution of this compound powder for intravesical solution. This procedure should be performed under aseptic conditions.
-
Preparation: Ensure all necessary materials are sterile, including a 50 mL syringe with a Luer Lock tip, the vial of this compound powder (100 mg), and the vial of DILUENT (50 mL).[4]
-
Don PPE: Wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.[4][9]
-
Diluent Transfer: Withdraw the 50 mL of DILUENT into the syringe.[9]
-
Reconstitution: Inject approximately 10 mL of the DILUENT into the this compound powder vial. Gently swirl the vial until the powder is completely dissolved.[9]
-
Final Solution Transfer: Withdraw the entire reconstituted solution back into the 50 mL syringe.[9] The final concentration will be 2 mg/mL.[4]
-
Storage: If not used immediately, the reconstituted solution can be stored for up to 2 hours under refrigeration at 2-8°C (36-46°F).[4]
Procedural Diagrams
The following diagrams illustrate key operational workflows for handling this compound.
Caption: Workflow for donning and doffing Personal Protective Equipment (PPE).
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 3. gehealthcare.com [gehealthcare.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. pogo.ca [pogo.ca]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. drugs.com [drugs.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
